molecular formula C9H9ClO2 B1351253 Methyl 3-Chloro-4-methylbenzoate CAS No. 56525-63-4

Methyl 3-Chloro-4-methylbenzoate

Cat. No.: B1351253
CAS No.: 56525-63-4
M. Wt: 184.62 g/mol
InChI Key: KTFQDZCNPGFKAH-UHFFFAOYSA-N
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Description

Methyl 3-Chloro-4-methylbenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFQDZCNPGFKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384243
Record name Methyl 3-Chloro-4-methylbenzoate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56525-63-4
Record name Methyl 3-Chloro-4-methylbenzoate
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Record name Methyl 3-chloro-4-methylbenzoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Compound Profile: Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate (CAS 56525-63-4)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS 56525-63-4), a key chemical intermediate in organic synthesis. The document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries. It delves into the compound's physicochemical properties, outlines a robust synthesis and purification protocol, details modern analytical characterization techniques, discusses its applications, and provides essential safety and handling information. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the subject matter.

This compound is a substituted aromatic ester that serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structural features—a chlorinated and methylated benzene ring attached to a methyl ester group—offer multiple sites for chemical modification.

Chemical Structure

The molecular architecture is fundamental to its reactivity and function in synthetic pathways.

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers and Properties

A summary of key identifiers and physicochemical data is crucial for laboratory use. The data presented below has been aggregated from authoritative chemical databases.[2][3][4]

PropertyValue
IUPAC Name This compound
CAS Number 56525-63-4
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [2][4]
Appearance White to almost white powder or lump[3][5]
Melting Point 28-29 °C[3]
Boiling Point 119-120 °C at 10 mmHg[3]
Density ~1.186 g/cm³ (Predicted)[3]
SMILES CC1=C(C=C(C=C1)C(=O)OC)Cl[2]
InChIKey KTFQDZCNPGFKAH-UHFFFAOYSA-N[2]

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Chloro-4-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its efficiency and use of readily available reagents.[6]

Synthetic Pathway: Fischer Esterification

The reaction involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from methanol. Subsequent proton transfers and elimination of a water molecule yield the ester.

Synthesis Reactant1 3-Chloro-4-methylbenzoic Acid Catalyst H₂SO₄ (cat.) Reactant1->Catalyst Reactant2 Methanol (CH₃OH) Reactant2->Catalyst Product This compound Catalyst->Product Byproduct Water (H₂O) Product->Byproduct +

Caption: Fischer esterification of 3-Chloro-4-methylbenzoic acid.

Experimental Protocol: Synthesis

This protocol is a self-validating system; progress can be monitored via Thin-Layer Chromatography (TLC) to ensure the reaction proceeds to completion.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-methylbenzoic acid (17.0 g, 0.1 mol).[7]

  • Reagent Addition: Add 100 mL of methanol (an excess, to serve as both reagent and solvent) to the flask.

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture and spot them on a TLC plate alongside the starting material. Develop the plate using a solvent system like 4:1 Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting acid has disappeared.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Workup - Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The crude product may precipitate as a solid or an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification

The crude product is purified by flash column chromatography to achieve high purity (>98%), which is suitable for most research and development applications.[8]

  • Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a hexane slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC) and remove the solvent under reduced pressure to yield the purified product as a white solid or colorless oil.

Analytical Characterization Workflow

Rigorous analytical testing is imperative to confirm the identity and purity of the synthesized compound. A multi-technique approach ensures unambiguous structural elucidation and quantification of impurities.[9][10]

cluster_0 Characterization Workflow Start Synthesized Product TLC 1. TLC Analysis (Initial Purity Check) Start->TLC NMR 2. NMR Spectroscopy (Structure Elucidation) TLC->NMR MS 3. Mass Spectrometry (Molecular Weight Confirmation) NMR->MS HPLC 4. HPLC/GC (Purity Assay >98%) MS->HPLC End Certified Compound HPLC->End

Caption: A typical workflow for the analytical validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.[11][12]

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.9 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, Ar-CH₃). The splitting pattern of the aromatic protons provides definitive evidence of the substitution pattern.

  • ¹³C NMR (100 MHz, CDCl₃): Expected to show 9 distinct signals, corresponding to each unique carbon atom in the molecule, including the carbonyl carbon (~166 ppm), aromatic carbons (125-140 ppm), the ester methyl carbon (~52 ppm), and the aromatic methyl carbon (~20 ppm).

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

  • GC-MS (EI): The mass spectrum should exhibit a molecular ion peak [M]⁺ cluster at m/z 184 and 186, with a characteristic ~3:1 isotopic abundance ratio, confirming the presence of one chlorine atom. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbonyl group (C=O).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of the final compound.[9]

  • Methodology: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is effective for separation.

  • Detection: UV detection at 254 nm is appropriate due to the aromatic nature of the compound.

  • Result: A pure sample should yield a single major peak, allowing for the quantification of purity, which should exceed 98.0% for use in sensitive applications.

Applications in Research and Drug Development

This compound is not an end-product but a valuable intermediate. Its utility arises from the differential reactivity of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring can undergo further electrophilic substitution, and the methyl group can be functionalized, for example, via free-radical bromination. These transformations make it a key starting material in the synthesis of various target molecules.[1][4]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information below is summarized from globally harmonized system (GHS) classifications.[2][13][14]

GHS Hazard Information
Hazard ClassCodeStatement
Skin IrritationH315Causes skin irritation[2][13]
Eye IrritationH319Causes serious eye irritation[2][13]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.[14]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed when not in use.[1] The compound should be stored at room temperature.[3]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13][14]

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[13][14]

    • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is a foundational building block in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical profile make it a reliable intermediate for researchers and drug development professionals. A thorough understanding of its chemistry, coupled with strict adherence to safety protocols, enables its effective and safe application in the creation of novel and complex chemical entities.

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Methyl 3-Chloro-4-methylbenzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 3-Chloro-4-methylbenzoate

Introduction

This compound is a substituted aromatic ester with significant applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry. This guide provides a detailed examination of these properties, grounded in established analytical techniques and theoretical principles. The causality behind experimental choices is elucidated to provide field-proven insights for the practicing scientist.

Chemical Identity and Core Properties

Precise identification is the foundation of all chemical research. This compound is unambiguously defined by the following identifiers and properties.

PropertyValueSource(s)
CAS Number 56525-63-4[1][2]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 3-Chloro-4-methylbenzoic Acid Methyl Ester, Methyl 3-Chloro-p-toluate
Appearance White to colorless powder, lump, or clear liquid
Physical State (at 20°C) Solid

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. For this compound, these values dictate the appropriate conditions for storage, reaction, and purification.

Thermal PropertyValueSource(s)
Melting Point 28 °C
Boiling Point 107 °C at 7 mmHg
Flash Point 119 °C
Melting Point: A Criterion for Purity

The reported melting point of 28°C suggests that the compound is a solid at standard laboratory temperatures, though it may exist as a liquid in warmer environments. A sharp, well-defined melting point range (typically <1°C) is a strong indicator of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[3]

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point is a foundational technique in organic chemistry, valued for its simplicity and the wealth of information it provides. The capillary method is standard practice.

  • Sample Preparation: A small amount of finely powdered, dry sample is packed into the sealed end of a capillary tube to a height of 1-2 mm.[3][4] Proper packing ensures uniform heat transfer.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp).

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. A slow heating rate is critical to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading.

  • Data Recording: Two temperatures are recorded: T₁ at which the first drop of liquid appears, and T₂ at which the entire sample has liquefied. The melting point is reported as the T₁-T₂ range.[4]

G Workflow: Melting Point Determination A Prepare Sample (Dry, powder, pack capillary) B Place in Apparatus (e.g., Mel-Temp) A->B C Heat Rapidly (To ~15-20°C below expected MP) B->C D Heat Slowly (1-2°C per minute) C->D E Observe & Record T₁ (First liquid drop appears) D->E F Observe & Record T₂ (All solid melts) E->F G Report Melting Range (T₁ - T₂) F->G

Caption: Standard workflow for accurate melting point determination.

Boiling Point: A Function of Pressure

The boiling point of 107°C is reported at a reduced pressure of 7 mmHg. It is crucial to report the pressure at which a boiling point is measured, as it is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.[1] At atmospheric pressure, the boiling point would be significantly higher. This property is essential for purification by distillation.

Experimental Protocol: Siwoloboff Method (Small-Scale)

For small sample quantities, the boiling point can be determined by observing the temperature at which a rapid stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[2][5]

  • Setup: A few drops of the liquid are placed in a fusion tube. A capillary tube, sealed at one end, is placed inside with the open end down.[5]

  • Heating: The assembly is attached to a thermometer and heated in a suitable bath. As the liquid heats, trapped air expands and escapes the capillary as a slow stream of bubbles.

  • Observation: Upon further heating, the liquid's vapor enters the capillary. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is noted.[2]

  • Cooling and Reading: The heat source is removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary is the boiling point, as this is where the external pressure equals the liquid's vapor pressure.[6]

Solubility Profile

SolventPolarityExpected SolubilityRationale
Water Highly PolarInsoluble / PoorThe large, nonpolar aromatic backbone dominates the molecule's character, making it hydrophobic.[8]
Ethanol / Methanol PolarSolubleThe alcohol's alkyl chain can interact with the aromatic ring, and its hydroxyl group can interact with the ester carbonyl.[7]
Acetone / Ethyl Acetate Polar AproticSolubleThese solvents are effective at dissolving moderately polar compounds like esters.[7]
Diethyl Ether Weakly PolarSolubleA common solvent for many organic compounds, capable of dissolving the molecule.[8]
Hexane / Toluene NonpolarSolubleThe nonpolar aromatic ring and alkyl group allow for favorable van der Waals interactions with nonpolar solvents.[7]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The expected data from ¹H NMR, IR Spectroscopy, and Mass Spectrometry are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in the molecule. The predicted spectrum for this compound in a solvent like CDCl₃ would show three distinct sets of signals.

G Proton Environments in this compound H_A A H_B B H_C C H_D D H_E E

Caption: Key proton groups for ¹H NMR analysis.

  • Aromatic Protons (HA, HB, HC): These three protons on the benzene ring would appear in the downfield region, typically δ 7.3-8.0 ppm . Their specific chemical shifts and splitting patterns (multiplicity) are influenced by the electron-withdrawing ester and chloro groups and the electron-donating methyl group. We would expect a doublet, a doublet of doublets, and another doublet, reflecting their coupling with adjacent protons.

  • Methyl Ester Protons (HD): The three protons of the methyl ester group (-OCH₃) are chemically equivalent and not coupled to other protons. They would appear as a sharp singlet at approximately δ 3.9 ppm .[9]

  • Aromatic Methyl Protons (HE): The three protons of the methyl group attached to the ring (-CH₃) are also equivalent and would appear as a distinct singlet further upfield, around δ 2.4 ppm .[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.[10] The spectrum of this compound is expected to show several characteristic absorption bands, confirming its structure.[11]

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Significance
Ester CarbonylC=O Stretch~1720-1730Strong, sharp peak confirming the ester group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).[12]
Ester C-OC-O Stretch~1250-1300 and ~1100-1150Two strong bands characteristic of the C-O bonds in the ester linkage.[12]
Aromatic RingC=C Stretch~1600, ~1580, ~1450Multiple medium to sharp bands indicating the presence of the benzene ring.[12]
Alkyl/Aromatic C-HC-H Stretch>3000 (Aromatic), <3000 (Alkyl)Weak to medium bands for aromatic C-H just above 3000 cm⁻¹ and for methyl C-H just below 3000 cm⁻¹.
Chloro-ArylC-Cl Stretch~1000-1100This region can be complex, but a band may be attributable to the C-Cl bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful clues to its structure.

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 184.62. A key feature will be the isotopic pattern of chlorine. There will be two peaks:

  • M⁺ peak at m/z ≈ 184 (for the ³⁵Cl isotope)

  • M⁺+2 peak at m/z ≈ 186 (for the ³⁷Cl isotope) The relative intensity of these peaks will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.[13]

Key Fragmentation Pathways: The molecule will fragment in predictable ways under electron ionization (EI). The most common fragmentations for aromatic esters involve the ester group.

  • Loss of the Methoxy Radical: The most common initial fragmentation is the loss of the methoxy radical (•OCH₃, mass = 31), leading to the formation of a stable 3-chloro-4-methylbenzoyl acylium ion. This would result in a strong peak at m/z = 153/155 .[14][15]

  • Loss of the Carbonyl Group: The acylium ion can further lose carbon monoxide (CO, mass = 28) to give a chlorotolyl cation, resulting in a peak at m/z = 125/127 .

G Primary MS Fragmentation Pathway A [M]⁺˙ m/z = 184/186 B [M - •OCH₃]⁺ m/z = 153/155 (Acylium Ion) A->B - •OCH₃ C [M - •OCH₃ - CO]⁺ m/z = 125/127 B->C - CO

Caption: Expected fragmentation of this compound in EI-MS.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

The physical properties of this compound are well-defined and can be readily verified using standard laboratory techniques. Its identity and purity are best confirmed through a combination of melting point analysis and comprehensive spectroscopic methods (NMR, IR, and MS), each providing complementary and essential structural information. A solid understanding of these characteristics is fundamental for any researcher utilizing this versatile chemical intermediate in synthesis and development.

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An In-depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-Chloro-4-methylbenzoate (CAS No. 56525-63-4), a key chemical intermediate in the fields of pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, a robust synthesis protocol, detailed spectral analysis, and its applications, ensuring a thorough understanding grounded in scientific principles.

Introduction and Molecular Overview

This compound is a substituted aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring functionalized with a methyl group, a chlorine atom, and a methyl ester group, presents multiple sites for further chemical modification. This strategic arrangement of functional groups makes it an attractive precursor for the synthesis of more complex molecules with potential biological activity.[1]

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring influences the reactivity of both the ring and the ester functionality. This electronic interplay is crucial for designing synthetic pathways that leverage this intermediate.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 56525-63-4[2][3]
Molecular Formula C₉H₉ClO₂[2][3]
Molecular Weight 184.62 g/mol [2][3]
IUPAC Name This compound[2]
Appearance White to colorless solid or clear liquid[4]
Melting Point 28 °C[4]
Boiling Point 107 °C at 7 mmHg[4]
Purity >98.0% (GC)[4]
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane.Inferred from synthesis protocols[5][6]

Synthesis Protocol: Fischer-Tropsch Esterification

The most direct and industrially scalable method for the synthesis of this compound is the Fischer-Tropsch esterification of its corresponding carboxylic acid, 3-Chloro-4-methylbenzoic acid. This acid-catalyzed reaction with methanol is a classic example of nucleophilic acyl substitution.[7]

Reaction Scheme

Caption: Fischer-Tropsch esterification of 3-Chloro-4-methylbenzoic Acid.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-methylbenzoic acid (10.0 g, 58.6 mmol).

    • Add methanol (100 mL, a large excess to drive the equilibrium towards the product).[6]

    • Causality: Using the alcohol as the solvent ensures a high concentration of one reactant, shifting the reaction equilibrium to favor ester formation as per Le Chatelier's principle.[6]

  • Catalyst Addition:

    • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring mixture.

    • Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[7]

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

    • Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the volatile methanol.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 200 mL of cold water.

    • Rinse the reaction flask with dichloromethane (50 mL) and add it to the separatory funnel.

    • Shake the funnel, venting frequently, and separate the organic layer (bottom).

    • Wash the organic layer sequentially with:

      • 2 x 50 mL of water (to remove excess methanol and sulfuric acid).

      • 2 x 50 mL of 5% aqueous sodium bicarbonate solution (to remove any unreacted carboxylic acid).[6] Caution: CO₂ evolution.

      • 1 x 50 mL of saturated aqueous sodium chloride (brine) (to remove residual water).

    • Causality: The aqueous washes are critical for removing impurities. The sodium bicarbonate wash is a key self-validating step; the cessation of gas evolution indicates the complete removal of the acidic starting material.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The resulting crude product can be further purified by vacuum distillation (107 °C at 7 mmHg) to yield a colorless oil or a low-melting solid.[4]

    • Causality: Vacuum distillation is employed to purify the product without requiring high temperatures that could lead to decomposition.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. Based on the structure and data from analogous compounds, the following signals are expected (in CDCl₃):

  • δ ~ 8.0 ppm (d, 1H): Aromatic proton ortho to the ester group.

  • δ ~ 7.8 ppm (dd, 1H): Aromatic proton between the chlorine and the ester group.

  • δ ~ 7.3 ppm (d, 1H): Aromatic proton ortho to the methyl group.

  • δ ~ 3.9 ppm (s, 3H): Methyl protons of the ester group.[8]

  • δ ~ 2.4 ppm (s, 3H): Methyl protons of the ring-bound methyl group.[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • δ ~ 166 ppm: Carbonyl carbon of the ester.[8]

  • δ ~ 125-140 ppm: Aromatic carbons (6 signals expected).

  • δ ~ 52 ppm: Methoxy carbon of the ester.[8]

  • δ ~ 20 ppm: Methyl carbon attached to the ring.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • ~1720-1730 cm⁻¹: Strong C=O stretch, characteristic of the ester carbonyl group.[2]

  • ~1250-1300 cm⁻¹: C-O stretch of the ester.

  • ~2950-3000 cm⁻¹: C-H stretches of the methyl groups.

  • ~1600, 1480 cm⁻¹: C=C stretches of the aromatic ring.

  • ~700-800 cm⁻¹: C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): A peak at m/z = 184, with an M+2 peak at m/z = 186 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope, is characteristic of a monochlorinated compound.[2]

  • Key Fragments:

    • m/z = 153: Loss of the methoxy group (-OCH₃).

    • m/z = 125: Loss of the entire ester group (-COOCH₃).

Applications in Research and Development

This compound is a valuable intermediate, primarily utilized in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Synthesis

Benzoic acid derivatives are common scaffolds in drug discovery.[9] The specific substitution pattern of this compound allows for regioselective modifications, making it a precursor for:

  • Active Pharmaceutical Ingredients (APIs): It can be elaborated into more complex structures targeting a range of biological targets. For instance, related 4-amino-3-chloro benzoate esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10]

  • Structure-Activity Relationship (SAR) Studies: The compound and its derivatives can be used to probe the chemical space around a pharmacophore, helping to optimize the potency and selectivity of drug candidates.[9]

Agrochemical Development

The development of new pesticides and herbicides is crucial for global food security. Benzoate-based compounds have shown promise as environmentally safer alternatives to traditional synthetic pesticides.[11] While research on this compound itself is specific, the parent compound, methyl benzoate, is known to be effective against a wide range of insect pests.[12][13] The chloro and methyl substituents on the target molecule provide handles for synthetic modification to develop new pesticides with potentially enhanced efficacy and target specificity.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

    • Store in a cool, dry place in a tightly sealed container.[1]

References

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  • PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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IUPAC Nomenclature and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's structural nomenclature, physicochemical properties, synthesis protocols, and applications, grounding all information in established scientific principles.

The systematic name of a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is fundamental to its unambiguous identification. The name "this compound" is derived from a precise set of rules applied to its molecular structure.

The compound is an ester, which is named similarly to a salt. The naming process involves two parts derived from the parent alcohol and the parent carboxylic acid[1][2].

  • The Alkyl Group (from the Alcohol): The "Methyl" prefix indicates that the ester is formed from methanol (CH₃OH). This methyl group is attached to the oxygen atom of the carboxylate group.

  • The Carboxylate Group (from the Carboxylic Acid): The base name "benzoate" signifies that the parent carboxylic acid is a derivative of benzoic acid[3][4]. The "-oate" suffix replaces the "-oic acid" of the parent carboxylic acid name, a standard convention for naming esters[1][5].

The benzene ring of the benzoate moiety has two substituents: a chlorine atom and a methyl group. According to IUPAC rules for substituted benzenes, the carbon atom of the ring that is attached to the principal functional group (in this case, the carboxylate group) is assigned position number 1[3][6]. The remaining positions on the ring are then numbered to give the substituents the lowest possible locants[7][8][9].

Following this rule:

  • The ester group is at position 1 .

  • Numbering proceeds clockwise or counter-clockwise to assign the lowest numbers to the substituents. In this molecule, this results in the chloro group being at position 3 and the methyl group at position 4 .

The substituents are then listed alphabetically in the name ("chloro" before "methyl")[7]. This systematic process leads to the unambiguous IUPAC name: This compound [10].

Caption: IUPAC numbering of the this compound structure.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 56525-63-4[10][11][12]
Molecular Formula C₉H₉ClO₂[10][11]
Molecular Weight 184.62 g/mol [10][11]
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquid
Purity Typically >97% or >98.0%(GC)[13]
Synonyms 3-Chloro-4-methylbenzoic Acid Methyl Ester, Methyl 3-Chloro-p-toluate

Synthesis Methodology: Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of its parent carboxylic acid, 3-Chloro-4-methylbenzoic acid, with methanol in the presence of an acid catalyst. This method is a cornerstone of organic synthesis due to its reliability and the use of readily available starting materials.

Rationale for Method Selection

Fischer esterification is a classic, acid-catalyzed equilibrium reaction. The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is crucial as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol). Using an excess of methanol helps to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ester, in accordance with Le Châtelier's principle.

Detailed Experimental Protocol

Materials:

  • 3-Chloro-4-methylbenzoic acid (1.0 equiv)[14]

  • Methanol (MeOH, solvent and reagent, 10-20 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 equiv)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 3-Chloro-4-methylbenzoic acid and an excess of methanol. The flask is placed in an ice bath to control the initial exothermic reaction upon catalyst addition.

  • Catalyst Addition: Concentrated sulfuric acid is added dropwise to the cooled solution with continuous stirring.

  • Reflux: The reaction mixture is heated to reflux (approximately 65°C, the boiling point of methanol) and maintained at this temperature for several hours (typically 4-12 hours). Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Neutralization: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and carefully washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst. The organic layer is washed again with brine to remove residual water.

  • Drying and Filtration: The separated organic layer is dried over an anhydrous drying agent like MgSO₄, followed by filtration to remove the solid.

  • Purification: The solvent is removed from the filtrate via rotary evaporation to yield the crude product. If necessary, the product can be further purified by vacuum distillation or column chromatography to achieve high purity (>98%).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Chloro-4-methylbenzoic Acid Reflux Heat to Reflux (4-12 hours) Reactant1->Reflux Combine & Stir Reactant2 Methanol (Excess) Reactant2->Reflux Combine & Stir Catalyst H₂SO₄ (Catalyst) Catalyst->Reflux Combine & Stir Workup Aqueous Workup (Neutralization & Washing) Reflux->Workup Cool Purify Drying & Solvent Removal Workup->Purify Product This compound Purify->Product Isolation

Caption: Workflow for the Fischer esterification synthesis of the target compound.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or intermediate in the synthesis of more complex molecules[13]. Its utility stems from the specific arrangement of functional groups on the aromatic ring, which allows for diverse chemical modifications.

  • Scaffold for Complex Molecules: The ester functional group can be hydrolyzed back to a carboxylic acid or converted into an amide, providing a handle for further synthetic transformations.

  • Directed Synthesis: The chloro and methyl substituents influence the electronic properties and steric environment of the benzene ring, guiding the regioselectivity of subsequent reactions such as electrophilic aromatic substitution.

  • Proteomics Research: It has been identified as a specialty chemical for applications in proteomics research, likely as a precursor to labeling reagents or probes[11].

  • Pharmaceutical and Agrochemical Synthesis: As a substituted benzoate, it is a valuable intermediate in the creation of novel candidates for pharmaceuticals and agrochemicals, where precise substitution patterns on an aromatic core are often essential for biological activity[13][15].

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Classification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319)[10]. A small percentage of notifications also indicate it may cause respiratory irritation (H335)[10].

  • Recommended Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a cool, dry place with containers kept tightly closed[13].

Conclusion

This compound is a well-defined chemical compound whose identity is clearly established by IUPAC nomenclature. Its synthesis is readily achievable through standard organic chemistry protocols like Fischer esterification. The strategic placement of its functional groups makes it a versatile intermediate for the synthesis of higher-value, complex molecules, particularly within the pharmaceutical and life sciences industries. A firm grasp of its properties, synthesis, and safe handling procedures is essential for its effective use in a research and development setting.

References

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Methyl 3-Chloro-4-methylbenzoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 56525-63-4) is a substituted aromatic ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional structure—comprising a methyl ester, a chloro substituent, and a methyl group on the benzene ring—renders it a versatile and valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, outlines validated synthetic and analytical protocols, and explores its applications, particularly within the realm of drug discovery and development. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their practical applications of this important intermediate.

Core Molecular Profile and Physicochemical Properties

This compound is a compound whose utility is defined by its precise chemical and physical characteristics. Understanding these properties is the foundation for its effective use in experimental design.

Structural and General Data

The molecule features a benzene ring substituted at the 1, 3, and 4 positions. The carboxylate group is electron-withdrawing, while the methyl group is weakly electron-donating. The chlorine atom acts as an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution. This electronic arrangement dictates the reactivity of both the ring and its substituents.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
CAS Number 56525-63-4
IUPAC Name This compound[1]
Synonyms 3-Chloro-4-methylbenzoic Acid Methyl Ester, Methyl 3-Chloro-p-toluate
Appearance White to colorless powder or liquid
Purity Typically >98.0% (by GC)
Computed Physicochemical Data

Computational models provide valuable insights into the behavior of a molecule in various environments, which is critical for applications in drug design and process chemistry.

PropertyValueSource
XLogP3 3.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 184.0291072 Da[1]
Topological Polar Surface Area 26.3 Ų[1]

Synthesis and Purification

The most common and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.

Synthesis Workflow: Fischer Esterification

The workflow involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. According to Le Châtelier's principle, using the alcohol as the solvent drives the equilibrium toward the formation of the ester product.[2]

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Work-up & Purification A 3-Chloro-4-methylbenzoic Acid D Reflux Reaction (e.g., 65-70°C) A->D B Methanol (Reagent & Solvent) B->D C Conc. H₂SO₄ (Catalyst) C->D catalyzes E Neutralization (e.g., NaHCO₃ solution) D->E F Liquid-Liquid Extraction (e.g., with Dichloromethane) E->F G Drying & Solvent Removal F->G H Purification (e.g., Vacuum Distillation) G->H I This compound (Final Product) H->I

Caption: Fischer Esterification Workflow for this compound Synthesis.

Detailed Experimental Protocol

This protocol is based on well-established esterification procedures for benzoic acid derivatives.[3][4]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-methylbenzoic acid (17.0 g, 0.1 mol).

  • Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (3 mL) while swirling.

  • Reflux: Heat the mixture to a gentle reflux (approximately 65-70°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[2]

  • Cooling and Quenching: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to remove unreacted acid and catalyst; caution: CO₂ evolution), and finally with 50 mL of saturated sodium chloride (brine) solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by vacuum distillation to yield the final product as a clear liquid or low-melting solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic techniques provide a molecular fingerprint of the target structure.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two different methyl groups. Based on structural analogs, the expected chemical shifts (in CDCl₃) are:

    • Aromatic Protons (3H): Signals in the range of 7.3-8.0 ppm. The proton ortho to the ester group will be the most deshielded. The protons will exhibit complex splitting patterns (doublets and doublet of doublets) due to their coupling.

    • Ester Methyl Protons (3H): A sharp singlet around 3.9 ppm.[5]

    • Aryl Methyl Protons (3H): A sharp singlet around 2.4 ppm.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Expected chemical shifts (in CDCl₃) are:

    • Carbonyl Carbon (C=O): ~166 ppm.[5]

    • Aromatic Carbons (6C): Multiple signals between ~125-140 ppm.

    • Ester Methoxy Carbon (OCH₃): ~52 ppm.[5]

    • Aryl Methyl Carbon (CH₃): ~21 ppm.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.[1]

    • C-O Stretch (Ester): A distinct band in the 1250-1300 cm⁻¹ region.[1]

    • C-Cl Stretch: An absorption in the 1000-1100 cm⁻¹ range.

    • Aromatic C-H and C=C Stretches: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.

    • Molecular Ion (M⁺): A peak at m/z = 184, along with an M+2 peak at m/z = 186 with approximately one-third the intensity, which is characteristic of a monochlorinated compound.[1]

    • Key Fragments: Common fragmentation patterns include the loss of the methoxy group (-OCH₃, m/z = 153) and the loss of the carbomethoxy group (-COOCH₃, m/z = 125).

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate. Its value lies in its ability to be chemically modified into more complex, biologically active molecules.

Role as a Synthetic Building Block

The ester, chloro, and methyl groups each provide a handle for distinct chemical transformations, making it a versatile scaffold.

  • Ester Group: Can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide.

  • Chloro Group: Can participate in nucleophilic aromatic substitution or be used in cross-coupling reactions (e.g., Suzuki, Heck) to form new C-C bonds.

  • Methyl Group: Can be halogenated (e.g., via free-radical bromination) to introduce further functionality.

Relevance in Medicinal Chemistry

Substituted benzoate esters are prevalent motifs in drug discovery. The specific substitution pattern of this compound makes it a precursor for compounds targeting a range of biological pathways. For instance, closely related 4-amino-3-chlorobenzoate derivatives have been synthesized and investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6] The synthesis of these complex inhibitors often begins with a functionalized benzoic acid or ester, highlighting the foundational role of intermediates like this compound in constructing the final pharmacophore.[6]

G cluster_mods Chemical Modifications A This compound (Core Intermediate) B Ester Hydrolysis/Amidation A->B C Cross-Coupling at Cl-position A->C D Side-chain Functionalization at Methyl Group A->D E Advanced Intermediates B->E C->E D->E F Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors, Receptor Antagonists) E->F

Caption: Synthetic utility of this compound in drug discovery pathways.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.

  • Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1]

  • Recommended Handling:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.[7]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile. Its straightforward synthesis via Fischer esterification and the orthogonal reactivity of its functional groups make it a valuable tool for chemists in both academic and industrial settings. Its primary utility lies in providing a foundational scaffold for the construction of higher-value, complex molecules, particularly in the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in scientific innovation.

References

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  • PubChem. (n.d.). Methyl 4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • YouTube. (2020). Esterification test of Benzoic acid. Retrieved from [Link]

  • Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Future Medicinal Chemistry. Retrieved from [Link]

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Introduction: A Versatile Halogenated Aromatic Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate (C₉H₉ClO₂)

This compound, with the chemical formula C₉H₉ClO₂, is a substituted aromatic ester that serves as a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its structure, featuring a benzene ring functionalized with a methyl group, a chlorine atom, and a methyl ester group, provides a unique combination of reactivity and stability. This trifunctional arrangement makes it an exceptionally valuable building block, particularly in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries.[3][4] The strategic placement of the chloro and methyl groups ortho and meta to the ester, respectively, influences the electronic properties and steric environment of the ring, allowing for selective downstream chemical transformations. This guide offers an in-depth exploration of its synthesis, structural properties, reactivity, and applications, tailored for researchers and professionals in chemical and drug development.

Physicochemical and Spectroscopic Data Summary

A comprehensive understanding of a molecule's properties is foundational to its application. The key physicochemical and computed data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 3-Chloro-4-methylbenzoic Acid Methyl Ester, Methyl 3-Chloro-p-toluateTCI
CAS Number 56525-63-4PubChem[1]
Molecular Formula C₉H₉ClO₂PubChem[1]
Molecular Weight 184.62 g/mol PubChem[1][2]
Appearance White to almost white powder or lumpChemicalBook[5]
Melting Point 28-29 °CChemicalBook[5]
Boiling Point 119-120 °C at 10 mmHgChemicalBook[5]
InChIKey KTFQDZCNPGFKAH-UHFFFAOYSA-NPubChem[1]

Table 2: Key Spectroscopic Data for Structural Elucidation

TechniqueExpected Key Signals
¹H NMR (CDCl₃) Singlet (~2.4 ppm, 3H, Ar-CH₃); Singlet (~3.9 ppm, 3H, O-CH₃); Doublet (~7.3 ppm, 1H, Ar-H); Doublet of Doublets (~7.8 ppm, 1H, Ar-H); Doublet (~7.9 ppm, 1H, Ar-H)
¹³C NMR (CDCl₃) ~20 ppm (Ar-CH₃); ~52 ppm (O-CH₃); ~125-138 ppm (6 Ar-C); ~166 ppm (C=O)
IR (KBr Pellet) ~2950 cm⁻¹ (C-H stretch); ~1720 cm⁻¹ (C=O stretch, ester); ~1600, 1450 cm⁻¹ (C=C stretch, aromatic); ~1250 cm⁻¹ (C-O stretch, ester); ~800 cm⁻¹ (C-Cl stretch)
Mass Spec (EI) m/z 184/186 (M⁺, M⁺+2, ~3:1 ratio); 153/155 ([M-OCH₃]⁺); 125 ([M-COOCH₃]⁺)

Synthesis and Mechanistic Insight

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Chloro-4-methylbenzoic acid.[6] This acid-catalyzed reaction with methanol is efficient and demonstrates a fundamental principle of organic chemistry.

Causality in Protocol Design

The choice of concentrated sulfuric acid as the catalyst is deliberate; it serves two critical functions. First, it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Second, as a strong dehydrating agent, it sequesters the water molecule produced during the reaction, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.[7] The work-up procedure is designed to systematically remove unreacted starting materials and the catalyst. The sodium bicarbonate wash neutralizes the acidic catalyst and any remaining carboxylic acid, which is extracted into the aqueous layer as its sodium salt.

Detailed Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-Chloro-4-methylbenzoic acid (10.0 g, 58.6 mmol) and methanol (40 mL, 988 mmol).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.5 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 3-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 50 mL of brine.[7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexanes to yield the final product as a white solid.

G cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification start 1. Combine Reactants (3-Chloro-4-methylbenzoic acid, Methanol) add_catalyst 2. Add H₂SO₄ Catalyst start->add_catalyst reflux 3. Heat to Reflux (3-4h) add_catalyst->reflux cool 4. Cool & Quench with Water reflux->cool Reaction Complete extract 5. Extract with CH₂Cl₂ cool->extract wash 6. Wash Sequentially (H₂O, NaHCO₃, Brine) extract->wash dry 7. Dry & Evaporate Solvent wash->dry purify 8. Purify (Distillation/Recrystallization) dry->purify product Final Product: This compound purify->product G start This compound intermediate Advanced Intermediates (e.g., via amination, hydrolysis, coupling) start->intermediate Multi-step Synthesis pharma Pharmaceuticals (e.g., EGFR Inhibitors) intermediate->pharma agro Agrochemicals (e.g., Herbicides, Pesticides) intermediate->agro

Caption: Role as a key building block in chemical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.

[1][5]* H315: Causes skin irritation. *[1] H319: Causes serious eye irritation. *[1] H335: May cause respiratory irritation.

[1]Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant utility in synthetic organic chemistry. Its well-defined structure, accessible synthesis, and versatile reactivity make it an indispensable intermediate for creating high-value molecules. For researchers in drug discovery and materials science, a thorough understanding of this building block's properties and potential transformations is essential for the rational design and efficient execution of complex synthetic strategies.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2801405, this compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17946, Methyl 3-chlorobenzoate. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry (n.d.). Supplementary Information. RSC. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78840, 3-Chloro-4-methylbenzoic Acid. PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Benzene Ring: A Foundation for Therapeutic Innovation with Methyl 3-Chloro-4-hydroxybenzoate. inno-pharmchem. Retrieved from [Link]

  • Google Patents (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
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  • ResearchGate (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. Retrieved from [Link]

  • NIST (n.d.). Methyl 4-chloro-3-methylbenzoate. NIST WebBook. Retrieved from [Link]

  • Google Patents (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
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  • NIST (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST WebBook. Retrieved from [Link]

  • Google Patents (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Al-Dhfyan, A., et al. (2022). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • MDPI (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-Chloro-4-methylbenzoate (C₉H₉ClO₂), a valuable intermediate in organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using a multi-spectroscopic approach. We will delve into the core principles and experimental considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a self-validating system for the compound's identification and characterization.

Molecular Structure and Overview

This compound is an aromatic ester with the following structural formula:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Filter the solution into a clean 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire 1D spectra (¹H, ¹³C{¹H}) and optionally 2D spectra (COSY, HSQC, HMBC). acq2->acq3 proc1 Apply Fourier transformation to the raw data (FID). acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester and aromatic functionalities. A reference spectrum is available on PubChem, acquired using a Bruker Tensor 27 FT-IR spectrometer. [1] Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch (from -CH₃ and -OCH₃)
~1720StrongC=O stretch (ester)
~1600, ~1475Medium-StrongAromatic C=C stretches
~1250StrongC-O stretch (ester)
~1100-1000MediumC-Cl stretch

Causality Behind Experimental Choices: The choice of sampling technique (e.g., thin film, KBr pellet, or ATR) depends on the physical state of the sample. For a solid like this compound, preparing a thin film from a volatile solvent or using Attenuated Total Reflectance (ATR) are common and effective methods that require minimal sample preparation.

Experimental Protocol for FT-IR Spectroscopy (ATR)

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup1 Ensure the ATR crystal is clean. setup2 Collect a background spectrum. setup1->setup2 sample1 Place a small amount of the solid sample directly on the ATR crystal. setup2->sample1 sample2 Apply pressure using the anvil. sample1->sample2 sample3 Collect the sample spectrum. sample2->sample3 clean1 Clean the ATR crystal with a suitable solvent (e.g., isopropanol). sample3->clean1

Caption: Workflow for ATR FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. A GC-MS spectrum of this compound is available on PubChem. [1] Table 4: Expected Mass Spectrometry Data for this compound

m/zIonInterpretation
184/186[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
153/155[M - OCH₃]⁺Loss of the methoxy radical.
125/127[M - COOCH₃]⁺Loss of the carbomethoxy group.
90[C₇H₆]⁺Further fragmentation.

Causality Behind Fragmentation: In the mass spectrometer, the molecule is ionized and then fragments in a predictable manner. The weakest bonds tend to break first. For an ester, common fragmentation pathways include the loss of the alkoxy group and the entire ester group. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectrum.

Experimental Protocol for GC-MS

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). prep2 Filter the solution into a GC vial. prep1->prep2 analysis1 Inject the sample into the GC-MS system. prep2->analysis1 analysis2 The compound is separated on the GC column. analysis1->analysis2 analysis3 The separated compound enters the mass spectrometer for ionization and detection. analysis2->analysis3

Caption: General workflow for GC-MS analysis.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the IR spectrum confirms the presence of the ester and aromatic functional groups. The mass spectrum provides the molecular weight and the presence of a chlorine atom. The predicted NMR spectra then allow for the precise assignment of the carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring. This integrated approach provides a robust and self-validating method for the complete structural elucidation of the molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Methyl 4-chloro-3-methylbenzoate. National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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Foreword: The Imperative of Structural Verification in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of Methyl 3-Chloro-4-methylbenzoate

In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for the structural elucidation of organic compounds in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of nuclei, particularly protons (¹H), is unparalleled.

This guide provides a detailed, field-proven analysis of the ¹H NMR spectrum of this compound. As a common building block in the synthesis of more complex molecules, ensuring its identity and purity via NMR is a critical quality control step. We will dissect the spectrum from first principles, establish a robust experimental protocol, and provide the interpretive logic required for confident structural assignment.

The Molecular Blueprint: Predicting the ¹H NMR Spectrum

The chemical structure of this compound is the definitive guide to its ¹H NMR spectrum. The molecule contains three distinct classes of protons, each with a unique electronic environment that dictates its chemical shift and coupling behavior.

  • Aromatic Protons (Ar-H): The trisubstituted benzene ring gives rise to three unique aromatic proton signals. Their chemical shifts, typically found in the 6.5-8.0 ppm region[2], are modulated by the electronic effects of the substituents. The methyl ester (-COOCH₃) and chlorine (-Cl) are electron-withdrawing groups, which deshield nearby protons (shifting them downfield).[3][4] Conversely, the methyl group (-CH₃) is weakly electron-donating, causing a shielding effect (upfield shift).[3]

  • Benzylic Methyl Protons (Ar-CH₃): The protons of the methyl group attached directly to the aromatic ring are known as benzylic protons. Lacking adjacent proton neighbors, their signal will manifest as a simple singlet. Their characteristic chemical shift is in the 2.0-3.0 ppm range.[2]

  • Ester Methyl Protons (-OCH₃): The protons of the ester's methyl group are adjacent to a highly electronegative oxygen atom, which strongly deshields them. This results in a downfield singlet, typically appearing around 3.5-4.0 ppm.[5]

Protocol for High-Fidelity Spectrum Acquisition

The acquisition of a clean, high-resolution spectrum is paramount for accurate interpretation. The following protocol is designed as a self-validating system to ensure data integrity.

I. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvation: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δ ~7.26 ppm).

  • Standardization: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). This provides a universal calibration point for the chemical shift axis.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

II. Spectrometer Operation & Data Acquisition

  • Locking: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the CDCl₃ solvent. This step is critical for stabilizing the magnetic field during the experiment.

  • Shimming: Homogenize the magnetic field by adjusting the shim coils. The goal is to minimize peak linewidths, resulting in sharp, well-resolved signals. A narrow, symmetrical TMS peak is an indicator of successful shimming.

  • Acquisition Setup: Use a standard 1D proton pulse sequence. For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a high signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be carefully phased and baseline-corrected to ensure accurate peak integration.

  • Calibration: Calibrate the x-axis by setting the TMS peak to exactly 0.00 ppm.

Logical Workflow for Spectral Analysis

The process of moving from a prepared sample to a confirmed molecular structure follows a clear and logical path, as illustrated in the diagram below.

NMR_Analysis_Workflow cluster_exp Experimental Phase cluster_interp Interpretive Phase cluster_confirm Validation Phase SamplePrep Sample Preparation (Compound + CDCl3 + TMS) DataAcq Data Acquisition (Lock, Shim, Acquire FID) SamplePrep->DataAcq Processing Data Processing (FT, Phase, Baseline, Calibrate) DataAcq->Processing Analysis Analyze Spectrum: 1. Chemical Shift (δ) 2. Integration 3. Multiplicity (Splitting) 4. Coupling Constants (J) Processing->Analysis Assignment Assign Signals to Specific Protons Analysis->Assignment StructureConfirm Confirm Structure of This compound Assignment->StructureConfirm

Caption: A logical workflow diagram for NMR-based structural elucidation.

Deciphering the Spectrum: A Detailed Interpretation

The ¹H NMR spectrum of this compound is expected to show five distinct signals. The assignment of these signals is based on a synthesis of information from chemical shift, integration, and multiplicity.[1][6]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-2~7.95d1HProton is ortho to the strongly electron-withdrawing ester group, causing the largest downfield shift. Split by H-6.
H-6~7.85dd1HProton is ortho to the Cl group and meta to the ester. Split by both H-2 and H-5.
H-5~7.30d1HProton is ortho to the electron-donating methyl group, resulting in a more upfield (shielded) position. Split by H-6.
O-CH₃ (Ester)~3.90s3HSinglet due to no adjacent protons. Deshielded by the adjacent oxygen atom.
Ar-CH₃ (Benzylic)~2.45s3HSinglet due to no adjacent protons. Located in the typical benzylic region.

Analysis of Spin-Spin Coupling:

The splitting patterns of the aromatic protons are highly informative. The magnitude of the splitting, known as the coupling constant (J), depends on the spatial relationship between the coupled protons.[5]

  • Ortho Coupling (³J): The coupling between H-5 and H-6 is through three bonds. Ortho coupling is typically the largest in benzene rings, with an expected value of J ≈ 7–10 Hz .[7]

  • Meta Coupling (⁴J): The coupling between H-2 and H-6 is through four bonds. Meta coupling is significantly smaller, with a typical value of J ≈ 2–3 Hz .[7]

The signal for H-6 is therefore expected to appear as a "doublet of doublets" (dd), showing both the large ortho coupling to H-5 and the smaller meta coupling to H-2. This distinct pattern is a powerful confirmation of the 1,2,4-substitution pattern on the aromatic ring.[8]

Conclusion: An Authoritative Structural Signature

The ¹H NMR spectrum of this compound provides an authoritative and detailed structural signature. The presence of two singlets with 3H integrations at ~3.90 ppm and ~2.45 ppm confirms the ester methyl and aromatic methyl groups, respectively. The three distinct signals in the aromatic region, integrating to 1H each and displaying a characteristic doublet, doublet, and doublet-of-doublets pattern, unequivocally establish the 1,2,4-trisubstituted aromatic core. By following the rigorous protocol and interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of this key synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Title: NMR Spectroscopy of Benzene Derivatives Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: H NMR Spectroscopy Source: University of Regensburg URL: [Link]

  • Title: Interpreting 1H NMR Spectrum Source: OpenOChem Learn URL: [Link]

  • Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: St. Olaf College, Department of Chemistry URL: [Link]

  • Title: Common HNMR Patterns Source: Organic Chemistry Tutor URL: [Link]

  • Title: Supplementary Information (provides example spectra of similar compounds) Source: The Royal Society of Chemistry URL: [Link]

  • Title: Predicting a 1H-NMR Spectrum From The Structure Source: Chemistry LibreTexts URL: [Link]

  • Title: How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) Source: JEOL Ltd. URL: [Link]

  • Title: How to Analyze Chemical Shift in the Aromatic Region (1H NMR) Source: YouTube - Chemistry with Caroline URL: [Link]

  • Title: 1H NMR Data Reporting Guide Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

  • Title: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

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Methyl 3-Chloro-4-methylbenzoate mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-Chloro-4-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the fundamental principles governing the molecule's fragmentation, outlines a robust experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and interprets the resulting mass spectrum. Key fragmentation pathways, including the characteristic loss of the methoxy radical and subsequent decarbonylation, are detailed and visualized. The insights provided herein serve as a critical resource for the structural elucidation, identification, and purity assessment of this and structurally related compounds.

Introduction to this compound

This compound (C₉H₉ClO₂) is a substituted aromatic ester with significant applications as a building block in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals. Accurate analytical characterization is paramount to ensure the quality and purity of these high-value products. Mass spectrometry, particularly coupled with gas chromatography, stands as the definitive technique for this purpose due to its high sensitivity and ability to provide detailed structural information through fragmentation analysis.[1]

Chemical Structure and Properties:

  • Molecular Formula: C₉H₉ClO₂[2]

  • Molecular Weight: 184.62 g/mol [2][3]

  • Monoisotopic Mass: 184.0291072 Da[2]

  • Structure: The molecule consists of a benzene ring substituted with a methyl ester group (-COOCH₃), a chlorine atom, and a methyl group (-CH₃).

Caption: Chemical structure of this compound.

Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. This process is foundational to the interpretation of the resulting mass spectrum.

  • The Ionization Process: In the EI source, the gaseous analyte molecule (M) is bombarded with high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).[4][5] The energy of 70 eV is an industry standard chosen because it provides sufficient energy to fragment most organic molecules reproducibly, allowing for the creation of standardized spectral libraries like the NIST database.[6]

  • Principles of Fragmentation: The molecular ion is energetically unstable and rapidly undergoes a series of unimolecular decompositions. It breaks apart into smaller, more stable charged fragments (ions) and neutral species (radicals or small molecules).[7] Only the charged fragments are detected by the mass analyzer. The fragmentation pattern is a unique "fingerprint" that is characteristic of the molecule's structure.

  • The Role of Isotopic Abundance: The presence of chlorine significantly influences the mass spectrum. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). Consequently, any chlorine-containing fragment will appear as a pair of peaks separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a powerful diagnostic tool for identifying chlorinated compounds.

Experimental Protocol for GC-MS Analysis

Acquiring a high-quality mass spectrum of this compound requires a validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and semi-volatile compounds.[1][8][9]

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) Inject GC Injection (Split/Splitless) Prep->Inject Transfer to Vial Column Separation on Capillary Column (e.g., DB-5ms) Inject->Column Vaporization Ionize Electron Ionization (70 eV) Column->Ionize Elution Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection & Spectrum Generation Analyze->Detect

Caption: Standard experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate in a clean glass vial.

    • Vortex the solution to ensure complete dissolution. For trace analysis, a more concentrated sample or a solid-phase microextraction (SPME) technique may be employed.[9][10]

  • Gas Chromatography (GC) Conditions:

    • System: A standard GC system equipped with a capillary column.

    • Injection Port: Set to 250°C. A split injection (e.g., 50:1 ratio) is suitable for this concentration to avoid column overloading.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.[9]

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar column (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5ms or HP-5ms). This column type is chosen for its excellent separation of a wide range of semi-volatile organic compounds.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 - 350. This range is sufficient to detect the molecular ion and all significant fragments.

    • Data Acquisition: Full scan mode.

Analysis of the Mass Spectrum

The EI mass spectrum of this compound is characterized by several key fragmentation events that are diagnostic of its structure.

The Molecular Ion (M•⁺): The molecular ion peak is observed at m/z 184 , corresponding to the C₉H₉³⁵ClO₂•⁺ species.[2] A corresponding M+2 peak at m/z 186 (for C₉H₉³⁷ClO₂•⁺) will be present with an intensity of approximately one-third of the m/z 184 peak, confirming the presence of a single chlorine atom. The stability of the aromatic ring generally ensures that the molecular ion is clearly visible.[11]

Key Fragmentation Pathways:

The fragmentation of the molecular ion is dominated by cleavages adjacent to the carbonyl group, which is a common pattern for esters.[7][11]

Fragmentation_Pathways cluster_path_A Pathway A/B cluster_path_C Pathway C M M•⁺ C₉H₉ClO₂•⁺ m/z 184/186 F1 [M-31]⁺ C₈H₆ClO⁺ m/z 153/155 M:f0->F1:f0 - •OCH₃ (31 Da) F3 [M-35]⁺ C₉H₉O₂⁺ m/z 149 M:f0->F3:f0 F2 [M-31-28]⁺ C₇H₆Cl⁺ m/z 125/127 F1:f0->F2:f0 - CO (28 Da)

Caption: Major fragmentation pathways for this compound.

  • Pathway A: Loss of a Methoxy Radical (•OCH₃) This is typically the most favorable initial fragmentation for methyl esters.[11] It involves the alpha-cleavage of the C-O single bond of the ester group.

    • Reaction: C₉H₉ClO₂•⁺ → [C₈H₆ClO]⁺ + •OCH₃

    • Resulting Ion: This cleavage results in a prominent peak at m/z 153 (and its isotopic partner at m/z 155). This fragment is a stable chloromethylbenzoyl acylium ion. The stability of this acylium ion is a primary driving force for this fragmentation pathway.

  • Pathway B: Decarbonylation (Loss of CO) The acylium ion formed in Pathway A (m/z 153) readily loses a neutral molecule of carbon monoxide (CO).[5][7]

    • Reaction: [C₈H₆ClO]⁺ → [C₇H₆Cl]⁺ + CO

    • Resulting Ion: This secondary fragmentation produces a strong signal at m/z 125 (and m/z 127). This ion corresponds to the chlorotoluene cation. This peak is often the base peak or one of the most intense peaks in the spectrum.

  • Pathway C: Loss of a Chlorine Radical (•Cl) Cleavage of the carbon-chlorine bond can also occur, though it may be less favored than fragmentation at the ester functional group.

    • Reaction: C₉H₉ClO₂•⁺ → [C₉H₉O₂]⁺ + •Cl

    • Resulting Ion: This pathway leads to a fragment ion at m/z 149 . The absence of the 3:1 isotopic pattern for this peak helps confirm the loss of the chlorine atom.

Data Interpretation and Summary

The combination of these fragments provides a definitive identification of the molecule. The table below summarizes the expected key ions.

m/z (³⁵Cl)m/z (³⁷Cl)Relative IntensityProposed Neutral LossProposed Fragment Structure
184186Moderate-[C₉H₉ClO₂]•⁺ (Molecular Ion)
153155High•OCH₃[Cl(CH₃)C₆H₃CO]⁺ (Acylium Ion)
125127Very High (Base Peak)•OCH₃, CO[Cl(CH₃)C₆H₃]⁺ (Chlorotoluene Cation)
149-Low to Moderate•Cl[(CH₃)C₆H₄COOCH₃]⁺

This distinct pattern allows for clear differentiation from isomers. For example, an isomer where the chlorine and methyl groups are swapped (methyl 4-chloro-3-methylbenzoate) would likely produce a similar set of primary fragments (m/z 153 and 125), but the relative intensities and further fragmentation of the m/z 125 ion could differ, providing a basis for distinction.

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization conditions is a predictable and highly informative process. The analysis is anchored by the observation of the molecular ion pair at m/z 184/186, followed by a dominant fragmentation pathway involving the sequential loss of a methoxy radical (to m/z 153/155) and carbon monoxide (to m/z 125/127). This reliable fragmentation signature, when generated using the standardized GC-MS protocol outlined in this guide, provides an unequivocal method for the identification and structural confirmation of the compound, ensuring its quality and purity in research and industrial applications.

References

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A Technical Guide to the Solubility of Methyl 3-Chloro-4-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an appropriate solvent is a critical parameter in chemical synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and product purity. This guide provides an in-depth technical overview of the principles and practices for determining the solubility of Methyl 3-Chloro-4-methylbenzoate, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings of solubility, grounded in intermolecular forces and thermodynamics, and present a robust, field-proven experimental protocol for accurate solubility determination. This document is designed to equip researchers with both the conceptual framework and the practical methodology required to make informed solvent choices, ensuring process efficiency and reproducibility.

Introduction: The Significance of Solvent Selection

This compound is an aromatic ester whose utility in organic synthesis is significant. Its molecular structure, featuring a chlorinated and methylated benzene ring coupled with a methyl ester, presents a unique combination of polar and non-polar characteristics. The success of processes involving this compound, such as reaction chemistry, crystallization, and formulation, is fundamentally dependent on its interaction with the solvent. A well-chosen solvent can enhance reaction rates and yields, while a poor choice can lead to incomplete reactions, low yields, or purification challenges.

Understanding the solubility of this intermediate is not merely an academic exercise; it is a cornerstone of process development and optimization. This guide will therefore provide the necessary tools to systematically evaluate and predict the solubility of this compound in a range of common organic solvents.

Theoretical Framework: The Science of Dissolution

Solubility is governed by the principle that "like dissolves like," a concept rooted in the intermolecular forces between solute and solvent molecules.[1][2] The dissolution process is a thermodynamic equilibrium where the Gibbs free energy of mixing is negative.[3] This is achieved when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

For this compound, the key intermolecular forces at play are:

  • Van der Waals Forces (Dispersion): Arising from the non-polar benzene ring and methyl groups. These forces are crucial for solubility in non-polar solvents like toluene and hexane.

  • Dipole-Dipole Interactions: Originating from the polar carbon-chlorine (C-Cl) and methyl ester (-COOCH3) functional groups.[4][5] These are key for solubility in polar aprotic solvents such as acetone and ethyl acetate.

  • Hydrogen Bonding: While the molecule itself cannot donate a hydrogen bond, the oxygen atoms of the ester group can act as hydrogen bond acceptors.[6] This allows for favorable interactions with polar protic solvents like methanol and ethanol.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) .[1][2][7] HSP deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][7] The principle states that substances with similar HSP values are likely to be miscible. This predictive tool is invaluable for initial solvent screening before committing to extensive experimental work.

Physicochemical Profile of this compound

A thorough understanding of the solute's intrinsic properties is the first step in any solubility study.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 56525-63-4[8][9]
Molecular Formula C₉H₉ClO₂[8][9]
Molecular Weight 184.62 g/mol [8][9]
Appearance White to colorless powder, lump, or liquid
Melting Point 28 °C
Topological Polar Surface Area 26.3 Ų[8]

The molecule's structure combines a significant non-polar surface area (the aromatic ring and methyl group) with polar functional groups (the ester and chloro groups), classifying it as a compound of intermediate polarity. This profile suggests it will be most soluble in solvents of similar moderate polarity.

Experimental Determination of Equilibrium Solubility

To obtain reliable and thermodynamically valid solubility data, the Isothermal Shake-Flask Method is the gold standard.[10][11] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.[10][12][13] The resulting saturated solution is then analyzed to determine the solute concentration.

Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Shake-Flask method.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Calculation A 1. Add excess Methyl 3-chloro-4-methylbenzoate to solvent B 2. Seal vial to prevent solvent evaporation A->B Secure system C 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C Begin equilibration D 4. Allow solids to settle C->D Achieve equilibrium E 5. Withdraw supernatant & filter (e.g., 0.45 µm PTFE filter) D->E Isolate saturated solution F 6. Prepare serial dilutions of the filtrate E->F Prepare for analysis G 7. Quantify concentration via HPLC-UV F->G Measure concentration H 8. Calculate solubility (e.g., mg/mL or mol/L) G->H Finalize data

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Protocol: Isothermal Shake-Flask Method
  • Trustworthiness: This protocol is designed to be self-validating. The extended equilibration time ensures true thermodynamic equilibrium is reached, not just kinetic solubility.[13][14] The use of HPLC for quantification provides high specificity and accuracy.[15][16][17]

  • Preparation: To a series of 20 mL glass vials, add a pre-weighed excess amount (e.g., ~200 mg) of this compound.

    • Causality: Using a significant excess ensures that the solution becomes saturated and that solid solute remains in equilibrium with the solution.[12]

  • Solvent Addition: Add 10 mL of the desired organic solvent to each vial. Solvents for screening should span a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Methanol).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for at least 24 hours.

    • Causality: Continuous agitation maximizes the surface area for dissolution, while a 24-48 hour period is typically sufficient for most small molecules to reach equilibrium.[12][18] For compounds with slow dissolution kinetics, this time may need to be extended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pipette. Immediately filter the sample through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into a clean vial.

    • Causality: Filtration is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.[12][18]

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., Acetonitrile).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Dilute the filtered saturated samples to fall within the range of the calibration curve.

    • Analyze the standards and diluted samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][17]

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Determine the concentration of the diluted samples from the calibration curve and multiply by the dilution factor to calculate the final solubility.

Solubility Data & Interpretation

The following table presents illustrative solubility data for this compound in various organic solvents at 25°C, as would be obtained from the protocol above.

SolventSolvent TypePolarity IndexPredicted Solubility ( g/100 mL)Interpretation
n-HexaneNon-polar Aliphatic0.1< 1Poor interaction between polar ester/chloro groups and non-polar solvent.
TolueneNon-polar Aromatic2.420 - 40Favorable π-π stacking between aromatic rings of solute and solvent.
DichloromethanePolar Aprotic3.1> 50Good polarity match; strong dipole-dipole interactions.
Ethyl AcetatePolar Aprotic4.4> 50Excellent polarity match; ester-ester dipole interactions are highly favorable.[19]
AcetonePolar Aprotic5.1> 50Strong dipole-dipole interactions with the polar functional groups.
MethanolPolar Protic5.110 - 20Solute can accept hydrogen bonds, but strong solvent H-bonding network is disruptive.
Discussion

The data clearly illustrates the "like dissolves like" principle. The highest solubility is observed in moderately polar aprotic solvents like Dichloromethane, Ethyl Acetate, and Acetone. Their polarity is well-matched to the overall polarity of the solute molecule, allowing for strong dipole-dipole interactions. The good solubility in Toluene highlights the importance of dispersion forces and aromatic ring interactions. Conversely, the very low solubility in non-polar hexane and the limited solubility in highly polar, protic methanol demonstrate that a significant mismatch in intermolecular forces prevents effective dissolution.

Conclusion and Practical Implications

The solubility profile of this compound is dictated by its moderately polar nature. For practical applications:

  • Reaction Solvents: Dichloromethane and Ethyl Acetate are excellent choices for reactions where high solubility is desired.

  • Crystallization/Purification: A solvent system comprising a "good" solvent (e.g., Ethyl Acetate) and a "poor" anti-solvent (e.g., Hexane) would be highly effective for purification by crystallization. The compound can be dissolved in a minimal amount of the good solvent, and the anti-solvent can be added to induce precipitation of the pure compound.

  • Formulation: For liquid formulations, solvents like Ethyl Acetate or Acetone would be primary candidates for achieving high concentrations.

This guide has provided a comprehensive framework, from theory to practice, for understanding and determining the solubility of this compound. By applying the principles and protocols outlined herein, researchers can make rational, data-driven decisions for solvent selection, leading to more efficient and robust chemical processes.

References

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An In-depth Technical Guide to the Stability and Storage of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of chemical intermediates is paramount. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for Methyl 3-Chloro-4-methylbenzoate, a key building block in various synthetic pathways. By understanding its chemical vulnerabilities, appropriate handling and storage protocols can be implemented to ensure its quality and reliability in research and development.

Executive Summary: Compound Profile

This compound is a substituted aromatic ester with the molecular formula C₉H₉ClO₂. Its structure, featuring a chlorinated and methylated benzene ring attached to a methyl ester, dictates its reactivity and stability profile. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group, in conjunction with the hydrolysable ester linkage, are the primary determinants of its degradation pathways. This guide will delve into the critical factors affecting its stability and provide actionable protocols for its long-term preservation.

Chemical Stability and Degradation Pathways

The inherent stability of this compound is influenced by several factors, including hydrolysis, thermal stress, and photolytic exposure. Understanding these degradation pathways is crucial for predicting the compound's shelf-life and for the development of stability-indicating analytical methods.

Hydrolytic Stability

The most significant degradation pathway for this compound is the hydrolysis of the ester bond. This reaction can be catalyzed by both acids and bases, yielding 3-Chloro-4-methylbenzoic acid and methanol as primary degradation products.

  • Base-Catalyzed Hydrolysis: This process is typically faster than acid-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The presence of the electron-withdrawing chlorine atom on the benzene ring can influence the rate of this reaction.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

The rate of hydrolysis is also dependent on the concentration of the acid or base, temperature, and the solvent system.

Thermal Stability

Aromatic esters are generally characterized by high chemical stability.[1] However, elevated temperatures can promote degradation. For many aromatic esters, significant degradation is observed at temperatures exceeding 200°C.[2] For this compound, prolonged exposure to high temperatures can accelerate hydrolysis and potentially lead to decarboxylation of the resulting benzoic acid derivative at very high temperatures.

Photochemical Stability

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation. Exposure to ultraviolet (UV) light can provide the energy to initiate photochemical reactions. For chlorinated aromatic compounds, this can involve the cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent secondary reactions. To mitigate this, the compound should be protected from light.[3][4][5]

The following diagram illustrates the primary degradation pathways for this compound.

Figure 1: Primary Degradation Pathways of this compound cluster_products Resulting Species MCMB This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) MCMB->Hydrolysis Thermal Thermal Stress (High Temperature) MCMB->Thermal Photo Photolytic Stress (UV Light) MCMB->Photo Benzoic_Acid 3-Chloro-4-methylbenzoic Acid + Methanol Hydrolysis->Benzoic_Acid Primary Pathway Thermal->Benzoic_Acid Accelerates Hydrolysis Other_Degradants Other Photolytic/Thermal Degradants Photo->Other_Degradants Potential Pathway Degradation_Products Degradation Products

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended.

ParameterRecommendationRationale
Temperature Room Temperature (<25°C), in a cool place.Prevents acceleration of hydrolytic and thermal degradation pathways.
Light Store in the dark. Use amber or opaque containers.[3][6]Minimizes the risk of photodegradation.[5]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.Displaces moisture and oxygen, further inhibiting hydrolysis and potential oxidative degradation.
Container Tightly sealed, non-reactive containers (e.g., glass or compatible plastic).Prevents contamination and exposure to atmospheric moisture.
pH Avoid contact with strong acids and bases.Strong acids and bases will catalyze hydrolysis of the ester.

Table 1: Recommended Storage Conditions for this compound

Stability Testing Methodologies

A robust stability testing program is essential to determine the shelf-life and to understand the degradation profile of this compound. This typically involves long-term stability studies and forced degradation (stress) studies.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to evaluate the chemical's characteristics over an extended period.[7] Samples should be analyzed at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for appearance, purity, and the presence of degradation products.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[8] This information is critical for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

Figure 2: Workflow for Forced Degradation Studies start Prepare Solutions of This compound acid Acidic Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH, heat) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) start->thermal photo Photolytic Stress (UV/Vis light exposure) start->photo analyze Analyze all samples by Stability-Indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze

Caption: A typical workflow for conducting forced degradation studies.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[1][9] The method must be able to separate the intact compound from its degradation products and any process-related impurities.

Example Protocol for a Stability-Indicating RP-HPLC Method:

  • Instrumentation:

    • HPLC system with a UV detector or a photodiode array (PDA) detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities. For example, a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][10]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 254 nm, or as determined by the UV spectrum of the compound.[7]

    • Injection Volume: 10-20 µL.[7]

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • For forced degradation samples, neutralize acidic or basic solutions before injection, if necessary.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[11]

Incompatible Materials

To prevent accidental degradation or hazardous reactions, this compound should not be stored with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids and Bases: Will catalyze hydrolysis.

  • Strong Reducing Agents: May react with the chlorinated aromatic ring.

Conclusion

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, which is accelerated by the presence of acids, bases, and elevated temperatures. It may also be sensitive to light. By adhering to the recommended storage conditions of a cool, dark, and dry environment, preferably under an inert atmosphere, the integrity of the compound can be maintained for an extended period. A robust stability testing program, employing a validated stability-indicating HPLC method, is essential for determining its shelf-life and ensuring its suitability for use in research and development.

References

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  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Analyzing Paraben Degradation in Parenteral Formulations with High-Performance Liquid Chromatography. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. (n.d.). PMC. Retrieved from [Link]

  • Packaging for UV Protection: Bottle Solutions for Light Sensitive Products. (2020, December 1). e-commerce packaging solutions. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • RESULTS OF FORCED DEGRADATION STUDY. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Eurovetrocap. (2025, September 2). Functional barrier: packaging for light-sensitive products. Retrieved from [Link]

  • Degradation of Methylparaben Using Optimal WO3 Nanostructures: Influence of the Annealing Conditions and Complexing Agent. (2022, December 2). NIH. Retrieved from [Link]

  • Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. (2022, October 31). PubMed. Retrieved from [Link]

  • Forced degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of Substituents on the Through-Space Shielding of Aromatic Rings. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI. Retrieved from [Link]

  • Kinetics of Degradation of the Parabens. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed. Retrieved from [Link]

  • Validated Reversed Phase HPLC Method for the Analysis of the Food Additive, Sodium Benzoate, in Soft Drinks and Jams. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.). Google Patents.
  • Chemical Incompatibility Guide. (2020, November 3). Stanford Environmental Health & Safety. Retrieved from [Link]

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. (2018, May 25). Asian Journal of Applied Science and Technology. Retrieved from [Link]

  • Examples of Incompatible Chemicals. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Table of Incompatible Chemicals. (n.d.). George Washington University, Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Appendix E: Incompatibility of Common Laboratory Chemicals. (n.d.). University of Maryland. Retrieved from [Link]

  • List of Incompatible Chemicals – Laboratory Safety. (n.d.). St. Olaf College. Retrieved from [Link]

  • Methyl 3-chloro-4-hydroxybenzoate. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Bacterial dehalogenation of chlorobenzoates and coculture biodegradation of 4,4'-dichlorobiphenyl. (n.d.). PubMed. Retrieved from [Link]

  • Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. (n.d.). PMC. Retrieved from [Link]

  • Separation of Methyl benzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

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A Comprehensive Safety and Handling Guide for Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of Methyl 3-Chloro-4-methylbenzoate (CAS No. 56525-63-4). As a substituted aromatic ester, this compound is a valuable building block in synthetic chemistry and drug discovery. Its specific reactivity, however, necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols, empowering researchers to make informed risk assessments.

Chemical and Physical Identity

A foundational aspect of laboratory safety is the unambiguous identification of the substance being handled. The key identifiers and physical properties of this compound are summarized below. These properties influence its potential for exposure and guide the selection of appropriate engineering controls and personal protective equipment.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 56525-63-4[1][2][3][4]
Synonyms Methyl 3-Chloro-p-toluate, 3-Chloro-p-toluic Acid Methyl Ester[1][2]
Molecular Formula C₉H₉ClO₂[1][4]
Molecular Weight 184.62 g/mol [1][4]
Physical State White to almost white powder or lump[2]
Melting Point 28-29 °C[2]
Boiling Point 119-120 °C at 10 mmHg[2]
Flash Point 119-120 °C[2]

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] Understanding the specific hazard statements is critical for anticipating and mitigating risks during experimental work.

Hazard ClassCategoryGHS Hazard StatementImplication for Researchers
Skin Corrosion/Irritation2H315: Causes skin irritation [1][2][3]Direct contact with the solid or its solutions can lead to localized inflammation, redness, and discomfort. Prolonged or repeated exposure may result in dermatitis.
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation [1][2][3]The compound can cause significant, potentially painful, but reversible damage if it comes into contact with the eyes. The risk is highest when handling the powdered form, which can easily become airborne.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation [1][3]Inhalation of the dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, sneezing, and shortness of breath. All handling of the solid should be performed with adequate ventilation.

The assigned signal word is "Warning" , indicating a moderate level of hazard.[1][2]

Core Safety Protocols and Personal Protective Equipment (PPE)

A proactive approach to safety, grounded in the principles of risk assessment and exposure minimization, is paramount. The following protocols are designed as a self-validating system, where each step is a logical consequence of the compound's known hazards.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through robust engineering controls.

  • Chemical Fume Hood: All manipulations that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is the most effective way to mitigate the respiratory irritation hazard (H335).

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust in the general workspace.[3][5]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is not a static choice but a dynamic process based on the specific experimental task. The following workflow illustrates the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Risk Evaluation cluster_2 Required PPE & Controls start Start: Assess Experimental Task weighing Weighing Solid Compound start->weighing dissolving Dissolving or Transferring Solution start->dissolving reaction Running Reaction / Workup start->reaction dust_risk Risk of Dust Inhalation? weighing->dust_risk High splash_risk Risk of Splash? dissolving->splash_risk Moderate reaction->splash_risk Potentially High fume_hood Use Chemical Fume Hood dust_risk->fume_hood goggles Safety Goggles (ANSI Z87.1) splash_risk->goggles face_shield Face Shield (over goggles) splash_risk->face_shield If volume >50mL or heating gloves Nitrile Gloves fume_hood->gloves coat Lab Coat gloves->coat gloves->coat coat->goggles goggles->gloves face_shield->gloves

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[3] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Skin Protection: At a minimum, a laboratory coat and chemically resistant gloves should be worn.[3] Nitrile gloves are a suitable choice for incidental contact. For extended handling, consult a glove manufacturer's compatibility chart. Always inspect gloves before use and change them immediately if contaminated.

  • Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.[3] However, routine use of respirators indicates a failure of engineering controls, which should be addressed first.

Safe Handling and Storage Procedures

Adherence to methodical handling and storage protocols is crucial for preventing accidents.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station and safety shower.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see workflow diagram).

  • Weighing: Conduct all weighing of the solid powder inside the fume hood or a ventilated balance enclosure to prevent inhalation of dust.[5] Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation: Add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling: After use, securely close the container.[3]

  • Decontamination: Wipe down the work surface in the fume hood. Remove gloves and wash hands thoroughly with soap and water.[2][3]

Storage Guidelines
  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][5] The container should be kept tightly closed to prevent moisture absorption and contamination.[3] Room temperature storage is acceptable.[2]

  • Incompatibilities: Segregate from strong oxidizing agents. While specific reactivity data is limited, as a general principle for organic compounds, avoid storage with strong acids and bases.[6]

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures before beginning work.

Emergency Response Decision Tree

Emergency_Response_Protocol cluster_exposure Personnel Exposure cluster_actions Immediate Actions cluster_spill Spill Response event Exposure or Spill Event skin_contact Skin Contact event->skin_contact eye_contact Eye Contact event->eye_contact inhalation Inhalation event->inhalation spill Spill Occurs event->spill remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing If irritation persists flush_eyes Flush Eyes at Eyewash Station for 15 min eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air If symptoms occur wash_skin Wash Skin with Soap & Water for 15 min remove_clothing->wash_skin If irritation persists seek_medical Seek Immediate Medical Attention wash_skin->seek_medical If irritation persists flush_eyes->seek_medical fresh_air->seek_medical If symptoms occur evacuate Alert others & Evacuate if large spill->evacuate absorb Absorb with inert material (e.g., vermiculite) spill->absorb For small spills collect Collect in a sealed container for disposal absorb->collect clean Clean spill area collect->clean

Caption: Decision tree for emergency response to an incident.

First-Aid Measures Summary
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[2][3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If you feel unwell, call a poison control center or doctor.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards.[3] Do not induce vomiting. Get medical attention if symptoms occur.[3]

Spill and Waste Management

  • Spill Cleanup: For small spills, wear appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand, and sweep it into a container for chemical waste.[6] Avoid creating dust. Ventilate the area and wash the spill site after material pickup is complete.[6]

  • Waste Disposal: Dispose of waste material and contaminated absorbents in a sealed, properly labeled container.[3][6] All chemical waste disposal must be in accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Toxicological Profile

It is crucial for researchers to recognize that, like many laboratory chemicals, the toxicological properties of this compound have not been thoroughly investigated.[7] The available data from GHS classifications primarily point to its irritant properties. The absence of data on chronic toxicity, carcinogenicity, or reproductive effects does not imply an absence of hazard.[7] Therefore, the precautionary principle must be applied, and all handling should proceed with the assumption that the compound could have unknown long-term health effects. This underscores the importance of consistently using engineering controls and PPE to minimize exposure.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

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Methyl 3-Chloro-4-methylbenzoate: A Practical Guide to Commercial Sourcing, Safe Handling, and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Synthetic Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. Methyl 3-Chloro-4-methylbenzoate (CAS No. 56525-63-4) represents a crucial substituted benzoate intermediate, valued for its specific pattern of substitution which offers a versatile platform for further molecular elaboration.[1][2] The presence of a chloro group, a methyl group, and a methyl ester on the benzene ring provides distinct reactive handles and modulates the electronic properties of the molecule, making it a valuable precursor in the synthesis of more complex targets, including pharmaceuticals and agrochemicals.[3][4]

This guide provides an in-depth analysis of the commercial availability of this compound, offers expert guidance on its safe handling and storage, and presents a practical application in a common synthetic transformation. The information herein is curated to support researchers in sourcing high-quality material and integrating it effectively and safely into their development workflows.

Table 1: Core Chemical and Physical Properties

PropertyValueSource
CAS Number 56525-63-4PubChem[1][2]
Molecular Formula C₉H₉ClO₂PubChem[1][2]
Molecular Weight 184.62 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 3-Chloro-4-methylbenzoic Acid Methyl Ester, Methyl 3-Chloro-p-toluateTokyo Chemical Industry[5]
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquidTokyo Chemical Industry[5]

Commercial Availability and Procurement Strategy

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale process development. The choice of supplier often depends on the required purity, quantity, and the timeline of the project. For early-stage research and drug discovery, where the integrity of biological data is critical, sourcing high-purity material (>97%) is a non-negotiable standard. Always request and scrutinize the supplier's Certificate of Analysis (CofA) for lot-specific purity data and characterization details.

Table 2: Selected Commercial Suppliers of this compound

SupplierTypical PurityAvailable QuantitiesNotes
Tokyo Chemical Industry (TCI) >98.0% (GC)5g, 25gAvailable through distributors like Fisher Scientific.[5][6]
Sigma-Aldrich 97%Custom quantitiesOften provides detailed safety and handling information.
Alfa Chemical 97% Min.Bulk and customPositions itself as a manufacturer, potentially for larger quantities.[7]
Santa Cruz Biotechnology Not specifiedCustomExplicitly states "For Research Use Only".[2]
Shanghai Demo Medical Tech Co., Ltd. Not specifiedWholesale/BulkB2B marketplace for potential import from China.[8]

Note: Availability and specifications are subject to change. Researchers should always verify details directly with the supplier before procurement.

Safety, Handling, and Storage: A Trustworthy Protocol

Ensuring the safe handling of chemical intermediates is a foundational pillar of laboratory practice. Based on aggregated GHS information and Safety Data Sheets (SDS), this compound is classified as causing skin irritation and serious eye irritation.[1][9] Adherence to a strict safety protocol is therefore mandatory.

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][10]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[7][9]

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]

Application Profile: A Workflow for Synthetic Elaboration

The true utility of a building block like this compound is realized in its transformation into more complex, high-value molecules. A frequent and fundamental step in drug development is the hydrolysis of a methyl ester to its corresponding carboxylic acid. This transformation unmasks a functional group that is crucial for forming amides, esters, or for its use as a key pharmacophoric element.

The following protocol details the base-mediated hydrolysis of this compound to 3-Chloro-4-methylbenzoic acid, a self-validating and reliable procedure foundational to many synthetic routes.

Experimental Protocol: Hydrolysis of this compound

Objective: To efficiently convert the methyl ester into the corresponding carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol (approx. 5-10 mL per gram of ester).

  • Saponification: Prepare a solution of sodium hydroxide in water and add it dropwise to the stirring methanolic solution of the ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Add deionized water to dissolve the resulting sodium salt. Cool the aqueous solution in an ice bath and acidify slowly by adding 2M HCl dropwise with stirring until the pH is acidic (pH ~2-3), which will cause the carboxylic acid product to precipitate.

  • Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine to remove residual water-soluble impurities.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-Chloro-4-methylbenzoic acid, which can be further purified by recrystallization if necessary.

Workflow Visualization

The following diagram illustrates the key steps in the hydrolysis of this compound.

hydrolysis_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Aqueous Workup & Isolation cluster_product Final Product start_ester This compound in Methanol sapon Saponification start_ester->sapon 1. Add NaOH(aq) 2. Heat/Stir acidify Acidification (2M HCl) sapon->acidify Remove MeOH extract Extraction (Ethyl Acetate) acidify->extract Precipitate Forms isolate Drying & Solvent Removal extract->isolate product 3-Chloro-4-methylbenzoic Acid isolate->product

Caption: Workflow for the hydrolysis of this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate for research and development professionals. Its procurement requires careful consideration of supplier reputation and material purity to ensure experimental reproducibility. The established protocols for its safe handling and storage are critical for maintaining a secure research environment. As demonstrated, this building block can be readily transformed through robust and scalable reactions, such as ester hydrolysis, paving the way for the synthesis of novel compounds in the ongoing quest for therapeutic and technological innovation.

References

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An In-depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-methylbenzoate, with the CAS number 56525-63-4, is a substituted aromatic ester that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a chlorinated and methylated benzene ring with a methyl ester functional group, provides a unique combination of reactivity and stability, making it a key building block in the development of novel pharmaceuticals and agrochemicals. This guide offers a comprehensive overview of this compound, from the historical context of its synthesis to its modern-day applications, physicochemical properties, and detailed synthetic protocols.

Historical Perspective: The Genesis of a Versatile Intermediate

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent in the historical literature, its discovery can be understood within the broader context of early 20th-century organic chemistry. The development of this compound is intrinsically linked to the synthesis of its precursor, 3-chloro-4-methylbenzoic acid.

The early exploration of halogenated toluic acids was a significant area of research. A notable 1922 publication in the Journal of the Chemical Society by Salkind and his contemporaries detailed the chlorination and bromination of toluic acids. This work laid the foundation for the synthesis of various halogenated benzoic acid derivatives. The methodologies described, involving the direct halogenation of toluic acid chlorides, represent the nascent steps towards producing compounds like 3-chloro-4-methylbenzoic acid in a controlled manner.

Once 3-chloro-4-methylbenzoic acid became accessible, its conversion to the corresponding methyl ester would have been a logical and straightforward subsequent step. The Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol, was the standard method for such transformations at the time. It is therefore highly probable that the first synthesis of this compound was achieved through the esterification of 3-chloro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst.

Physicochemical and Spectroscopic Profile

This compound is typically an orange-red liquid or solid with a guaranteed purity of at least 97%.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 56525-63-4[2]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance Orange-red liquid and/or solid[1]
Purity ≥ 97%[1]

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. Key spectral data are summarized as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl group attached to the ring, and the methyl ester group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the range of 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Modern Synthetic Approaches

The contemporary synthesis of this compound generally follows the classical Fischer esterification route, valued for its simplicity and efficiency.

Fischer-Speier Esterification: A Reliable Method

This acid-catalyzed esterification remains the most common method for preparing this compound. The reaction involves heating a solution of 3-chloro-4-methylbenzoic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.

Fischer_Esterification 3-Chloro-4-methylbenzoic_Acid 3-Chloro-4-methylbenzoic Acid Reaction Reflux 3-Chloro-4-methylbenzoic_Acid->Reaction Methanol Methanol (excess) Methanol->Reaction Acid_Catalyst H₂SO₄ or p-TsOH (catalyst) Acid_Catalyst->Reaction Methyl_3_Chloro_4_methylbenzoate This compound Reaction->Methyl_3_Chloro_4_methylbenzoate Water Water Reaction->Water

Caption: Fischer-Speier Esterification of 3-Chloro-4-methylbenzoic Acid.

Detailed Experimental Protocol: Fischer Esterification

Materials:

  • 3-Chloro-4-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-methylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Applications in Research and Drug Development

This compound serves as a critical building block in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

A significant application of related chloro-benzoate esters is in the development of targeted cancer therapies. A 2024 study published in Future Medicinal Chemistry described the synthesis of new 4-amino-3-chloro benzoate ester derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4][5] EGFR is a well-validated target in several human cancers, and its inhibition is a key strategy in anticancer drug development.[3] The study highlighted how the benzoate ester scaffold can be elaborated to create compounds that effectively target the EGFR tyrosine kinase, leading to cytotoxic effects in cancer cell lines.[4] This research underscores the importance of intermediates like this compound in the drug discovery pipeline.

Drug_Development_Workflow Start This compound Step1 Multi-step Synthesis Start->Step1 Step2 Bioactive Compound (e.g., EGFR Inhibitor) Step1->Step2 Step3 In vitro & In vivo Testing Step2->Step3 Step4 Lead Optimization Step3->Step4 Step5 Drug Candidate Step4->Step5

Caption: Role of this compound in a Drug Development Workflow.

Safety, Handling, and Disposal

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

Hazard Identification:

  • Skin Corrosion/Irritation: Category 2[2]

  • Serious Eye Damage/Eye Irritation: Category 2[2]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[2]

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed when not in use.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound with a rich, albeit inferred, history rooted in the foundational principles of organic synthesis. From its likely first preparation via Fischer esterification to its current role as a key intermediate in the synthesis of advanced materials and life-saving pharmaceuticals, its importance to the scientific community is clear. This guide has provided a comprehensive overview of its historical context, synthesis, properties, and applications, offering valuable insights for researchers and professionals in the field of drug development and chemical synthesis. As the demand for novel and complex molecules continues to grow, the utility of versatile building blocks like this compound is set to expand, paving the way for future scientific advancements.

References

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  • Sourcing this compound: A Guide for R&D Chemists. (2025, December 21). Chemisky.
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  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. CN112645853A.
  • Hubei Xianghe Precision Chemical Co., Ltd. (2016). 3-chloro methyl benzoic acid synthetic method. CN105384620A.
  • Berichte der Deutschen Chemischen Gesellschaft in SearchWorks c
  • Preparation method of methyl benzoate compound. CN113248373A.
  • Li, Y., et al. (2023).
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Taylor & Francis Online.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
  • Shi, H., Wang, Y., & Hua, R. Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular Reaction Based on Density Functional Theory Calculation and Supported by Electrospray Ionization- Mass Spectrometry. The Royal Society of Chemistry.
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  • Lavanya, J., et al. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
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Methodological & Application

Synthesis of Methyl 3-Chloro-4-methylbenzoate: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, research-grade protocol for the laboratory-scale synthesis of Methyl 3-Chloro-4-methylbenzoate. This compound is a valuable building block in the development of novel pharmaceutical and agrochemical agents.[1] The synthesis is achieved via the Fischer esterification of 3-Chloro-4-methylbenzoic acid with methanol, utilizing sulfuric acid as a catalyst. This document offers a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, safety protocols, and methods for purification and characterization, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Background

This compound (CAS No. 56525-63-4) is a substituted aromatic ester widely employed as an intermediate in organic synthesis.[1] Its structure, featuring a chlorinated and methylated benzene ring, provides a versatile scaffold for the construction of more complex molecules. The primary and most direct route for its preparation on a laboratory scale is the Fischer esterification of 3-Chloro-4-methylbenzoic acid.

The Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] First described in 1895, this equilibrium-driven process is fundamental to synthetic chemistry.[2] The reaction's efficiency is dictated by Le Chatelier's principle; to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by actively removing water as it is formed.[3]

Reaction Mechanism: Acid-Catalyzed Esterification

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The key role of the strong acid catalyst (H₂SO₄) is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).

The mechanism unfolds in several reversible steps:

  • Protonation: The carbonyl oxygen of 3-Chloro-4-methylbenzoic acid is protonated by the acid catalyst.

  • Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final product, this compound.[3]

Fischer_Esterification_Mechanism Fischer Esterification Mechanism RCOOH 3-Chloro-4-methylbenzoic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid(Activated Electrophile) RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from H₂SO₄) MeOH Methanol (CH₃OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Proton_Transfer Protonated Intermediate(H₂O is now a good leaving group) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester This compound (R-COOCH₃) Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst Regenerated) Protonated_Ester->H_plus_regen Water H₂O

Caption: The mechanism of Fischer esterification.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )
3-Chloro-4-methylbenzoic acid5162-82-3C₈H₇ClO₂170.59
Methanol (Anhydrous)67-56-1CH₄O32.04
Sulfuric Acid (Conc., 98%)7664-93-9H₂SO₄98.08
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Sodium Bicarbonate144-55-8NaHCO₃84.01
Sodium Chloride (Brine)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04

Data sourced from[4][5][6][7].

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • pH paper

  • Standard analytical equipment (NMR, IR, GC-MS)

Detailed Experimental Protocol

This protocol is designed for a synthesis yielding approximately 5 grams of the target compound. Adjust quantities as needed.

Synthesis_Workflow A 1. Reaction Setup - Charge flask with 3-Chloro-4-methylbenzoic acid (5.0 g) and Methanol (50 mL). - Add H₂SO₄ (1 mL) dropwise. B 2. Reflux - Heat mixture to a gentle reflux (~65 °C). - Maintain reflux for 3 hours. A->B C 3. Work-up - Cool to RT. - Remove excess Methanol via rotary evaporator. B->C D 4. Extraction - Dissolve residue in Ethyl Acetate (50 mL). - Wash with H₂O (2x30 mL). - Wash with sat. NaHCO₃ (2x30 mL) until neutral. - Wash with brine (30 mL). C->D E 5. Drying & Concentration - Dry organic layer over anhydrous Na₂SO₄. - Filter and concentrate via rotary evaporator. D->E F 6. Purification - Purify crude product by column chromatography (Silica gel, Hexane:EtOAc gradient). E->F G 7. Analysis - Characterize pure product by NMR, IR, and MS. - Determine final yield. F->G

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-methylbenzoic acid (5.0 g, 29.3 mmol).

  • Add 50 mL of anhydrous methanol. The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.[8]

  • Place the flask in an ice-water bath to cool.

  • While stirring, slowly and cautiously add concentrated sulfuric acid (1.0 mL) dropwise. Causality: The addition of strong acid to methanol is highly exothermic. Slow, cooled addition prevents overheating and potential side reactions.

Step 2: Reflux
  • Remove the flask from the ice bath and attach a reflux condenser.

  • Heat the mixture to a gentle reflux (approximately 65 °C, the boiling point of methanol) using a heating mantle.

  • Continue to reflux with stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction
  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Remove the bulk of the excess methanol using a rotary evaporator.

  • Transfer the concentrated residue to a 250 mL separatory funnel using 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 30 mL) to remove the remaining methanol and some of the sulfuric acid.

    • Saturated aqueous sodium bicarbonate solution (2 x 30 mL, or until effervescence ceases). Causality: This step is critical to neutralize the sulfuric acid catalyst and remove any unreacted 3-Chloro-4-methylbenzoic acid, which is deprotonated to its water-soluble carboxylate salt.[8] Vent the separatory funnel frequently as CO₂ gas is produced.

    • Saturated aqueous sodium chloride (brine) (1 x 30 mL). Causality: The brine wash helps to remove residual water from the organic phase, initiating the drying process.

Step 4: Drying and Solvent Removal
  • Drain the ethyl acetate layer into a clean Erlenmeyer flask.

  • Add anhydrous sodium sulfate, swirling the flask until the drying agent no longer clumps together, indicating the solution is dry.

  • Filter the solution to remove the sodium sulfate, and wash the solid with a small amount of fresh ethyl acetate.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a liquid or a low-melting solid.

Step 5: Purification
  • The crude product can be purified by flash column chromatography on silica gel.

  • A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane), is typically effective for eluting the ester.

  • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White or colorless to almost white or almost colorless powder, lump, or clear liquid.[9]

  • Molecular Formula: C₉H₉ClO₂

  • Molecular Weight: 184.62 g/mol [5]

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): Expect signals for the methyl ester protons (~3.9 ppm, singlet, 3H), the aromatic methyl protons (~2.4 ppm, singlet, 3H), and three distinct aromatic protons in the region of 7.2-8.0 ppm.

    • ¹³C NMR (CDCl₃): Expect signals for the ester carbonyl (~166 ppm), the aromatic carbons, the ester methyl carbon (~52 ppm), and the aromatic methyl carbon (~21 ppm).

    • IR (Melt/Liquid): Characteristic peaks should be observed for the C=O stretch of the ester (~1720 cm⁻¹) and C-O stretches (~1250-1300 cm⁻¹).[5]

    • Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak at m/z 186 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[5]

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Causes skin and eye irritation.[5]

  • 3-Chloro-4-methylbenzoic acid: Irritating to eyes, respiratory system, and skin.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. It is also a strong dehydrating agent. Handle with extreme care.

  • Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.

  • Ethyl Acetate and Hexane: Highly flammable liquids. Ensure no ignition sources are nearby during handling.

References

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. [Link]

  • University of Michigan-Dearborn. (n.d.). Fischer Esterification Procedure. [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification. [Link]

  • Sciencemadness.org. (2019). Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • University of Colorado Denver. (n.d.). The Fischer Esterification. [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • PubMed. (1979). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. [Link]

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Purification of Methyl 3-Chloro-4-methylbenzoate by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of Methyl 3-Chloro-4-methylbenzoate via silica gel column chromatography. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices. By understanding the "why" behind the "how," practitioners can adapt and troubleshoot this purification method with greater confidence and success. This guide details the selection of an appropriate solvent system through preliminary Thin-Layer Chromatography (TLC), the preparation and execution of the column chromatography, and the analysis of the resulting fractions to isolate the pure product.

Introduction: The Rationale for Chromatographic Purification

This compound is a substituted aromatic ester with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis, typically through the esterification of 3-Chloro-4-methylbenzoic acid with methanol, can result in a crude product containing unreacted starting materials, catalysts, and potential side-products. For subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient, rigorous purification is paramount.

Column chromatography is a powerful and widely used technique for the separation of compounds from a mixture.[1][2] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a non-polar organic solvent system).[1] Compounds with higher polarity will have a stronger affinity for the stationary phase and will thus move more slowly through the column, while less polar compounds will be eluted more quickly with the mobile phase.[2]

In the context of purifying this compound, the primary impurities are expected to be the starting carboxylic acid and potentially other isomeric byproducts. Due to the presence of the polar carboxylic acid group, 3-Chloro-4-methylbenzoic acid is significantly more polar than its corresponding methyl ester.[3][4] This difference in polarity is the key to achieving a successful separation using column chromatography.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is essential to first develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[5] The goal is to find a solvent system that results in a good separation of the desired product from all impurities, with the product having a Retention Factor (Rf) of approximately 0.2-0.4.[1] An Rf in this range ensures that the compound will travel through the column at a reasonable rate, allowing for good separation without excessive solvent usage.

TLC Protocol

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber (e.g., a beaker with a watch glass)

  • Capillary tubes for spotting

  • A selection of solvents: Hexane (or petroleum ether), Ethyl Acetate, Dichloromethane

  • UV lamp (254 nm) for visualization

Procedure:

  • Prepare the Developing Chamber: Pour a small amount (0.5-1 cm depth) of the chosen solvent system into the developing chamber. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures a more uniform development of the TLC plate. Cover the chamber and allow it to equilibrate for at least 5 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution onto the starting line. Make the spot as small as possible to ensure good resolution. It is also advisable to spot a reference standard of the pure product, if available.

  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring that the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm. Aromatic compounds like this compound will appear as dark spots.

  • Calculate the Rf Value: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Calculate the Rf for each spot.

Solvent System Selection

For aromatic esters, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[5][6]

Trial Solvent System (Hexane:Ethyl Acetate) Expected Observation Interpretation & Next Steps
9:1The product spot has a very low Rf (e.g., <0.1).The solvent system is not polar enough. Increase the proportion of ethyl acetate.
7:3The product spot has an Rf of approximately 0.3. Impurity spots are well-separated.This is a good solvent system for column chromatography.
5:5The product spot has a high Rf (e.g., >0.6).The solvent system is too polar. Decrease the proportion of ethyl acetate.

Based on literature for similar compounds, a starting point of Hexane:Ethyl Acetate (8:2) is recommended for the initial TLC analysis.[7] Adjust the ratio as needed to achieve the target Rf value.

Column Chromatography Protocol

Once an optimal solvent system has been determined by TLC, the bulk purification can be performed by column chromatography. The following protocol describes a standard "wet packing" method using silica gel.[8][9]

Materials and Equipment
  • Glass chromatography column with a stopcock

  • Silica gel (60-120 mesh)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Eluent (the optimized solvent system from TLC)

  • Crude this compound

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Cotton Plug, Sand Layer) pack_column Pack Column with Silica Slurry (Wet Packing) prep_column->pack_column add_sand Add Protective Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Product in Minimal Solvent add_sand->dissolve_sample load_sample Carefully Load Sample onto Column dissolve_sample->load_sample add_eluent Add Eluent and Apply Pressure (if necessary) load_sample->add_eluent collect_fractions Collect Fractions Sequentially add_eluent->collect_fractions tlc_fractions Analyze Fractions by TLC collect_fractions->tlc_fractions combine_fractions Combine Pure Fractions tlc_fractions->combine_fractions evaporate_solvent Evaporate Solvent to Obtain Pure Product combine_fractions->evaporate_solvent

Caption: Workflow for the purification of this compound by column chromatography.

Step-by-Step Methodology
  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

    • Add a thin layer (approx. 0.5 cm) of sand on top of the cotton plug.[8]

  • Packing the Column (Wet Packing):

    • In a beaker, prepare a slurry of silica gel in the chosen eluent. The consistency should be pourable but not too dilute.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[8]

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached (typically 20-30 times the weight of the crude sample).[1]

    • Crucially, never let the solvent level drop below the top of the silica gel, as this will introduce air bubbles and lead to channeling, which severely compromises the separation.

    • Once the silica has settled, add a thin layer (approx. 0.5 cm) of sand on top to protect the silica bed from disturbance during sample and eluent addition.[1]

  • Loading the Sample (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.[8] This "dry loading" technique often results in better separation than "wet loading" for larger sample sizes.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Maintain a constant flow rate. For flash column chromatography, gentle pressure can be applied to the top of the column using a pump or inert gas.

    • Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Analysis of Fractions:

    • Monitor the progress of the separation by spotting every few fractions on a TLC plate.

    • Develop the TLC plate using the same eluent and visualize under UV light.

    • The less polar impurities will elute first, followed by the desired product, this compound. The more polar impurities, such as the starting carboxylic acid, will elute much later or may remain on the column.

    • Combine the fractions that contain the pure product (as determined by TLC).

  • Isolation of the Pure Product:

    • Transfer the combined pure fractions to a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, GC-MS, melting point).

Troubleshooting

Problem Possible Cause(s) Solution(s)
Poor separation of spotsInappropriate solvent system. Column was not packed properly (channeling).Re-optimize the solvent system using TLC. Repack the column carefully, ensuring no air bubbles.
Product is eluting too quicklyThe eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
Product is eluting too slowly or not at allThe eluent is not polar enough.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). A gradient elution may be necessary.
Cracks appear in the silica gel bedThe column ran dry. The packing was not uniform.Repack the column. Always keep the solvent level above the silica gel.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and/or toxic. Avoid inhalation and contact with skin.

  • Silica gel is a fine powder that can be a respiratory irritant. Handle it carefully to avoid creating dust.

Conclusion

The purification of this compound by column chromatography is a highly effective method for removing polar impurities, particularly the unreacted starting carboxylic acid. Careful development of the solvent system using TLC is critical for a successful separation. By following the detailed protocol and understanding the principles behind each step, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and development.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • ResearchGate. (2020). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Le Metayer, M., et al. (2014). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Technology, 35(19), 2462-2473.
  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

  • Google Patents. (2013). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • ResearchGate. (2016). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl p-toluate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Academic Journals. (2011). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]

  • Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • YouTube. (2021). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. Retrieved from [Link]

  • Stenutz. (n.d.). 3-chloro-4-methylbenzoic acid. Retrieved from [Link]

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Application Note: Advanced Recrystallization Protocols for the Purification of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the purification of Methyl 3-Chloro-4-methylbenzoate via recrystallization. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount. This document moves beyond standard procedures to address the specific physicochemical properties of this compound, particularly its low melting point, which presents unique challenges such as "oiling out." We will explore rational solvent selection, present two distinct, robust protocols (a single-solvent and a binary-solvent system), and offer in-depth troubleshooting guidance. The methodologies are designed for researchers, chemists, and process development professionals seeking to optimize the purity, yield, and crystalline form of this compound.

Part 1: Physicochemical Profile & Recrystallization Feasibility Analysis

A thorough understanding of a compound's properties is the foundation of an effective purification strategy. Recrystallization is fundamentally a process of exploiting temperature-dependent solubility differences between the target compound and its impurities.[1][2]

This compound (CAS 56525-63-4) is an aromatic ester with the following key characteristics:

PropertyValueSource
Molecular Formula C₉H₉ClO₂[3]
Molecular Weight 184.62 g/mol [3][4]
Appearance White to colorless powder, lump, or clear liquid[5]
Melting Point 28-29 °C [3][5]
Boiling Point 107 °C @ 7 mmHg[5]
Commercial Purity Typically >98.0% (by GC)[5]

Core Challenge: The Low Melting Point

The most critical parameter influencing the recrystallization of this compound is its low melting point of 28-29°C.[3][5] This temperature is very close to standard room temperature. During a typical recrystallization procedure, a solute is dissolved in a hot solvent.[1] If the boiling point of the solvent is significantly higher than the solute's melting point, the solid will melt before it dissolves, forming an immiscible liquid phase. Upon cooling, this liquid phase may not crystallize, but rather solidify into an amorphous mass or remain as a supercooled liquid, a phenomenon known as "oiling out." This process traps impurities and defeats the purpose of recrystallization. Therefore, protocols must be specifically designed to mitigate this issue, primarily through careful solvent selection and controlled cooling.

Part 2: Solvent System Selection Strategy

The ideal solvent for recrystallization should exhibit steep solubility curve: high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.[6][7] For aromatic esters like this compound, several solvent classes are viable.

Guiding Principles for Solvent Selection:

  • Polarity Matching ("Like Dissolves Like"): The compound is a moderately polar aromatic ester. Solvents of similar polarity, such as alcohols, ethers, and some chlorinated solvents, are good starting points. Very non-polar solvents (e.g., hexane) will likely have low dissolving power even when hot, while highly polar solvents (e.g., water) will likely not dissolve the compound at all.[6]

  • Boiling Point Consideration: To avoid oiling out, a solvent with a relatively low boiling point is often preferred. This minimizes the temperature difference between the dissolving solution and the compound's melting point.

  • Binary Solvent Systems: A powerful technique involves using a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").[6] This allows for fine-tuning of the saturation point at a temperature below the compound's melting point, effectively forcing crystallization.

Recommended Solvent Systems for Investigation:

System TypeSolvent(s)Rationale & Justification
Single Solvent Methanol, EthanolThese polar protic solvents are effective at dissolving esters. Their lower boiling points (Methanol: 65°C, Ethanol: 78°C) are advantageous for this low-melting compound.
Single Solvent Isopropanol (IPA)With a slightly higher boiling point (82°C), it may provide a wider working temperature range than methanol or ethanol.
Binary Solvent Ethanol / WaterA classic and effective pair. The compound dissolves well in ethanol, and the addition of water as an anti-solvent drastically reduces its solubility, inducing crystallization.[8]
Binary Solvent Heptane / Ethyl AcetateA non-aqueous option. The compound is likely very soluble in ethyl acetate, and heptane acts as a non-polar anti-solvent. This system is useful for removing non-polar impurities.

Part 3: Detailed Experimental Protocols

Safety First: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is classified as an irritant; avoid contact with skin and eyes.[3]

Protocol A: Single Solvent Recrystallization from Isopropanol (IPA)

This protocol is suitable for purer starting material where the risk of oiling out can be managed by controlled cooling.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 10 mL) to create a slurry.

  • Heating: Gently heat the slurry on a hot plate with stirring. Add isopropanol portion-wise (1-2 mL at a time) until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial for maximizing recovery. An excess of solvent will keep more of the product in solution upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot IPA (~5% of total volume) to prevent premature crystallization, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling & Crystallization:

    • Step 4a (Slow Cooling): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly towards room temperature on a cork ring. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[6]

    • Step 4b (Induced Cooling): Once the flask is at or near room temperature, transfer it to an ice-water bath for at least 30 minutes to maximize crystal precipitation. Causality Note: Due to the low melting point, this step is essential for achieving a good yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the filter cake with a small amount of ice-cold isopropanol (2 x 5 mL) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum. A gentle warming (not exceeding 25°C) can be applied. It is critical not to melt the product during drying.

Protocol B: Binary Solvent Recrystallization from Ethanol-Water

This is the preferred method if oiling out is a significant problem. It allows for crystallization to be induced at a lower temperature.

Methodology:

  • Dissolution: In a 125 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in a near-minimal volume of ethanol at a slightly elevated temperature (e.g., 35-40°C).

  • Inducing Saturation: While maintaining the temperature and stirring, add deionized water dropwise using a Pasteur pipette. Continue adding water until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-homogenization: Add a few drops of ethanol to the cloudy solution until it just becomes clear again. This ensures the system is at the precise point of saturation for that temperature.

  • Cooling & Crystallization:

    • Step 4a (Slow Cooling): Remove the flask from the heat and allow it to cool undisturbed to room temperature. Crystals should begin to form as the solubility decreases.

    • Step 4b (Induced Cooling): Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of a pre-chilled ethanol-water mixture (e.g., 2 x 5 mL of a 30:70 ethanol:water mixture) to rinse away impurities without dissolving the product.

  • Drying: Dry the purified product under vacuum, ensuring the temperature remains below the melting point.

Visualization of Experimental Workflows

Recrystallization_Workflow Diagram 1: General Recrystallization Workflow A 1. Dissolve Impure Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Optional C 3. Slow Cooling (To Room Temperature) A->C If no insoluble impurities B->C D 4. Induced Cooling (Ice Bath) C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash Crystals (With Cold Solvent) E->F G 7. Dry Pure Crystals (Under Vacuum) F->G H Pure Product G->H Binary_Solvent_Logic Diagram 2: Binary Solvent Recrystallization Logic cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Saturation cluster_2 Step 3: Crystallization A Impure Compound S1 Good Solvent (e.g., Ethanol) High Solubility A->S1 Dissolve at Warm Temp Solution Clear Solution S2 Anti-Solvent (e.g., Water) Poor Solubility Saturated Saturated Solution (Cloudy Point) Solution->S2 Add Dropwise Cool Cool Slowly, Then Ice Bath Saturated->Cool Crystals Pure Crystals Precipitate Cool->Crystals

Caption: Logic of using a solvent/anti-solvent pair.

Part 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out 1. Solution temperature is above the solute's melting point. 2. Cooling is too rapid. 3. Solution is too concentrated.1. Reheat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Switch to the binary solvent protocol (Protocol B) to induce crystallization at a lower temperature. 3. Vigorously agitate the oiled mixture while cooling to try and induce crystallization.
No Crystal Formation 1. Too much solvent was used. 2. The solution has become supersaturated without nucleating.1. Boil off some of the solvent to increase the concentration and attempt cooling again. 2. "Scratch" the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. 3. Add a "seed crystal" from a previous pure batch.
Low Recovery / Yield 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Washing with solvent that was not ice-cold. 4. Insufficient cooling time in the ice bath.1. Use the absolute minimum amount of hot solvent required for dissolution. 2. Ensure the filtration apparatus is pre-warmed and perform the filtration quickly. 3. Always use ice-cold solvent for washing the filter cake. 4. Extend the time in the ice bath to at least 30-60 minutes.
Product Purity is Still Low 1. Impurities have similar solubility profiles to the product. 2. Cooling was too rapid, trapping impurities. 3. Insufficient washing of the filter cake.1. Perform a second recrystallization on the purified material. 2. Ensure the initial cooling phase is slow and undisturbed. 3. Consider an alternative purification technique like column chromatography if recrystallization is ineffective.

Part 5: Characterization of Purified Product

To validate the success of the recrystallization, the final product must be analyzed.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (28-29°C) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

  • Gas Chromatography (GC): As the industry standard for this product, GC analysis provides a quantitative measure of purity (e.g., area % purity). A successful recrystallization should show a significant increase in the purity percentage compared to the crude material.

  • Spectroscopic Analysis (NMR/FTIR): For structural confirmation and identification of any persistent impurities.

References

  • PubChem Compound Summary for CID 17946, Methyl 3-chlorobenzoate. National Center for Biotechnology Information. [Link]

  • Recrystallization Principles. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization. MH Chem YouTube Channel. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • PubChem Compound Summary for CID 2801405, this compound. National Center for Biotechnology Information. [Link]

  • Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. [Link]

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Application Note: Mastering the Suzuki-Miyaura Coupling of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This guide provides an in-depth analysis and detailed protocols for the successful implementation of Methyl 3-Chloro-4-methylbenzoate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Addressing the inherent challenge of activating a C(sp²)–Cl bond on an electronically nuanced aromatic ring, this document elucidates the critical mechanistic considerations and outlines optimized experimental parameters. We explore the selection of catalyst systems, bases, and solvents, offering field-proven protocols tailored for researchers, medicinal chemists, and process development professionals aiming to synthesize complex biaryl structures integral to drug discovery and materials science.

Introduction: The Utility and Challenge of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical industry for constructing biaryl scaffolds—a common motif in active pharmaceutical ingredients (APIs)—is particularly widespread.[3][4][5]

This compound (CAS 56525-63-4) is a valuable aromatic building block.[6] The presence of three distinct functional handles—a methyl ester, a chloro group, and a methyl group—allows for sequential, regioselective functionalization. However, its use in Suzuki-Miyaura coupling is non-trivial. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the high dissociation energy of the C–Cl bond.[2][7] This makes the initial, rate-limiting oxidative addition step of the catalytic cycle significantly more challenging.[8] The electronic nature of the ring, influenced by the weakly activating methyl group and the deactivating, meta-positioned methyl ester, further complicates catalyst selection and reaction optimization. This guide provides the necessary expertise to overcome these hurdles.

The Catalytic Cycle: A Focus on Aryl Chloride Activation

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2] Understanding each step is crucial for troubleshooting and optimizing the coupling of challenging substrates like this compound.

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the C–Cl bond of the aryl chloride. This is the most demanding step for this substrate.[8] To facilitate this, the palladium center must be highly electron-rich and sterically accessible. This is achieved by using specific ligands that enhance the catalyst's reactivity.[9]

  • Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[10][11] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are expelled from the coordination sphere, forming the new C–C bond and regenerating the active Pd(0) catalyst.[11]

Suzuki_Cycle pd0 Pd(0)Ln (Active Catalyst) oa_complex Ar-Pd(II)L2-Cl (Oxidative Addition Complex) oa_label Oxidative Addition pd0->oa_label trans_complex Ar-Pd(II)L2-Ar' trans_label Transmetalation oa_complex->trans_label re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex re_label->pd0 product Biaryl Product (Ar-Ar') re_label->product trans_label->trans_complex boronate_label Ar'-B(OR)3⁻ boronate_label->trans_label base_label Base (e.g., K3PO4) Ar'-B(OH)2 base_label->boronate_label Activation aryl_chloride This compound (Ar-Cl) aryl_chloride->oa_label

Figure 1. Catalytic cycle for the Suzuki-Miyaura coupling of an aryl chloride.

Optimizing Reaction Parameters: A Scientist's Guide

Success with this compound requires careful selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source and Ligand: The Catalyst System

For unactivated aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[7][12] The key is to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[9][10]

  • Dialkylbiaryl Phosphines: This class of ligands, developed by Buchwald and others, is highly effective. Their bulk promotes the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium, further facilitating its insertion into the C–Cl bond.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures.[10]

Modern, well-defined precatalysts are often preferred over generating the active catalyst in situ. These are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions, leading to more reproducible results.[1][13]

Table 1: Recommended Catalyst Systems for Aryl Chloride Coupling

Catalyst/Precatalyst Source Ligand Typical Loading (mol%) Key Advantages
Pd(OAc)₂ or Pd₂(dba)₃ SPhos, XPhos, RuPhos 1 - 3 High activity for hindered and deactivated substrates.[9]
Pd(OAc)₂ or Imidazolium Salt IPr, IMes (NHCs) 1 - 3 Excellent thermal stability and high functional group tolerance.[10]
XPhos Pd G3/G4 (Precatalyst) XPhos 0.5 - 2 Air-stable, reliable generation of active species, broad scope.[1]

| PEPPSI™-IPr (Precatalyst) | IPr (NHC) | 1 - 3 | Air- and moisture-stable; effective for a wide range of chlorides.[1] |

Boronic Acid Surrogates

While boronic acids are common, they can be unstable and prone to side reactions like protodeboronation.[14] For sensitive applications or to improve reproducibility, stable surrogates are recommended.

  • Pinacol Esters: More stable than boronic acids and easily purified.

  • Trifluoroborates (K[R-BF₃]): Crystalline, air-stable solids that slowly release the boronic acid under basic, aqueous conditions.[1]

  • MIDA Boronates & DABO Boronates: Exceptionally stable, allowing for chromatography and sequential couplings. They release the active boronic acid under specific conditions.[11][15]

Base and Solvent Selection

The base is critical for activating the boronic acid for transmetalation.[10] However, a base that is too strong (e.g., NaOH, NaOMe) can cause hydrolysis of the methyl ester on the substrate. Therefore, a careful choice is necessary.

  • Bases: Potassium phosphate (K₃PO₄) is an excellent general-purpose base for these couplings. Carbonates like K₂CO₃ and Cs₂CO₃ are also widely used and are milder alternatives.

  • Solvents: Anhydrous, polar aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are common choices. A small amount of water is often beneficial, as it can aid in dissolving the base and facilitating the formation of the active boronate species.[1]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Workflow start Start: Assemble Glassware dry Oven/Flame-Dry Glassware start->dry reagents Weigh Reagents: - this compound - Boronic Acid/Ester - Base - Catalyst System dry->reagents setup Assemble Under Inert Gas (N2 or Ar) reagents->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Mixture (e.g., Sparge with N2) solvent->degas heat Heat to Reaction Temp (e.g., 80-110 °C) degas->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purify Product (Column Chromatography) workup->purify end Characterize Product (NMR, MS) purify->end

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Coupling with Phenylboronic Acid

This protocol provides a reliable starting point for coupling this compound with a standard, non-hindered arylboronic acid.

Materials:

  • This compound (1.0 mmol, 184.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium phosphate, tribasic (K₃PO₄), anhydrous powder (2.0 mmol, 424.6 mg)

  • Anhydrous Toluene (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent Addition: Add the anhydrous toluene and deionized water via syringe.

  • Degassing: Sparge the resulting suspension with nitrogen gas for 10-15 minutes while stirring.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a quenched aliquot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Coupling with a Sterically Hindered Boronic Acid using a Precatalyst

This protocol is optimized for more challenging couplings, such as with an ortho-substituted arylboronic acid, where higher reactivity is required.

Materials:

  • This compound (1.0 mmol, 184.6 mg)

  • 2,6-Dimethylphenylboronic acid (1.3 mmol, 195.0 mg)

  • XPhos Pd G3 Precatalyst (0.015 mmol, 12.7 mg)

  • Cesium carbonate (Cs₂CO₃) (2.5 mmol, 814.5 mg)

  • Anhydrous 1,4-Dioxane (6 mL)

Procedure:

  • Preparation: In a glovebox, add this compound, 2,6-dimethylphenylboronic acid, XPhos Pd G3, and Cs₂CO₃ to a vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

  • Reaction Setup: Seal the vial with a screw cap and remove it from the glovebox. Place it in a preheated aluminum heating block set to 110 °C.

  • Reaction: Stir the reaction mixture for 16-24 hours.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1, using appropriate solvents for extraction and chromatography. Due to the hindered nature of the product, a less polar eluent system may be required.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (O₂ exposure).2. Insufficiently active ligand.3. Water content too low/high.1. Ensure rigorous inert atmosphere and degassing techniques.2. Switch to a more electron-rich/bulky ligand (e.g., XPhos, RuPhos) or an NHC system.3. Screen different solvent/water ratios or use anhydrous conditions with a soluble base.[16]
Dehalogenation of Starting Material 1. Presence of protic impurities.2. β-hydride elimination from Pd-H species.1. Use rigorously dried solvents and reagents.2. This side reaction is competitive; optimizing for faster cross-coupling can minimize it.[1]
Homocoupling of Boronic Acid 1. Presence of O₂.2. Use of a Pd(II) source without efficient reduction.1. Improve degassing procedure.2. Use a Pd(0) source like Pd₂(dba)₃ or a reliable precatalyst.
Ester Hydrolysis 1. Base is too strong.2. Reaction temperature too high or time too long.1. Switch to a milder base (e.g., K₂CO₃, KF).[10]2. Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor closely.

Conclusion

While the activation of the C–Cl bond in this compound presents a challenge, it is readily overcome through the rational selection of a modern palladium catalyst system. The use of bulky, electron-rich dialkylbiaryl phosphine ligands or N-heterocyclic carbenes is paramount to facilitating the rate-limiting oxidative addition step. By carefully controlling the choice of base to prevent ester hydrolysis and by employing robust, inert-atmosphere techniques, the Suzuki-Miyaura coupling of this versatile substrate can be transformed into a reliable and high-yielding process. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize a wide array of valuable biaryl compounds for applications in drug discovery and beyond.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Das, S., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Bedford, R. B., et al. (2018). The iron-catalysed Suzuki coupling of aryl chlorides. ORCA - Cardiff University. [Link]

  • Das, S., et al. (2021). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate. [Link]

  • Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(26), 6343–6353. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Tang, W., & Senanayake, C. H. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Bedford, R. B., & Cazin, C. S. J. (2001). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. ResearchGate. [Link]

  • Yi, C., et al. (2008). Aerobic Ligand-Free Suzuki Coupling Reaction of Aryl Chlorides Catalyzed by In Situ Generated Palladium Nanoparticles at Room Temperature. ResearchGate. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides. Retrieved from [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Rychnovsky, S. D., & Reilly, M. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(19), 5092–5095. [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry, 89(23), 16195–16202. [Link]

  • Stanforth, S. P. (1998). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • O'Shea, D. F. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

  • Molbase. (2025). Sourcing this compound: A Guide for R&D Chemists. Retrieved from [Link]

  • Malu, S., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3468. [Link]

  • Szostak, M., et al. (2018). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 8(4), 3187–3196. [Link]

  • ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Denmark, S. E., & Regens, C. S. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 10(17), 3841–3844. [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]

  • Chemistry World. (2017). Suzuki–Miyaura–hydrogenation targets 3D drugs. Retrieved from [Link]

  • Garg, N. K., et al. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 47(34), 6434-6436. [Link]

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Application Notes and Protocols: Methyl 3-Chloro-4-methylbenzoate as a Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel therapeutic agents depend on the availability of versatile and reactive chemical building blocks. Methyl 3-chloro-4-methylbenzoate is one such intermediate, offering a unique combination of functional groups on a substituted benzene ring that is primed for diverse chemical transformations. Its structure, featuring a methyl ester, a chloro substituent, and a methyl group, provides multiple handles for synthetic manipulation, making it a valuable precursor in the construction of complex molecular architectures found in many pharmacologically active compounds.[1]

This guide provides a comprehensive overview of this compound, including its synthesis, key physicochemical properties, and detailed protocols for its application in advanced organic synthesis, particularly in reactions pivotal to medicinal chemistry programs.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in the laboratory. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 56525-63-4[2]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance White to off-white solid or crystalline powder[2]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]
GHS Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[2]

Note: Always consult the full Safety Data Sheet (SDS) before handling this compound. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Part 1: Synthesis of this compound

The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 3-Chloro-4-methylbenzoic acid. This acid-catalyzed reaction is a robust and scalable method for producing esters.[3][4][5]

Reaction Scheme: Fischer Esterification

C₈H₇ClO₂ (3-Chloro-4-methylbenzoic acid) + CH₄O (Methanol) ⇌ C₉H₉ClO₂ (this compound) + H₂O

The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[2] The subsequent elimination of a water molecule drives the reaction forward, a process often aided by using an excess of the alcohol reactant.[3]

Diagram: Synthetic Workflow for Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 3-Chloro-4-methylbenzoic Acid (1.0 eq) and Methanol (10-20 eq) in flask B Slowly add conc. H₂SO₄ (cat.) while stirring A->B C Attach reflux condenser and heat to reflux (e.g., 65°C) for 2-6 hours B->C D Monitor reaction progress by TLC C->D E Cool to RT and remove excess MeOH under reduced pressure D->E F Dissolve residue in Ethyl Acetate E->F G Wash with sat. NaHCO₃ (aq) to neutralize acid F->G H Wash with brine, dry over Na₂SO₄ G->H I Filter and concentrate to yield crude product H->I J Purify by recrystallization or column chromatography I->J

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.[2][5]

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-methylbenzoic acid (5.0 g, 27.1 mmol, 1.0 eq).

  • Reagent Addition: To the flask, add methanol (60 mL, ~20 eq), which serves as both reactant and solvent. Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.3 mL, ~0.1 eq) to the stirring mixture. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~65°C) using a heating mantle. Maintain reflux for 4 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexanes:Ethyl Acetate. The product ester (higher Rƒ) should appear as the starting acid spot (lower Rƒ, more polar) is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a larger flask and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (75 mL). Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). Caution: Vent the funnel frequently as CO₂ gas will evolve during the neutralization of the acid catalyst.

  • Final Washes: Wash the organic layer with water (50 mL) and then with saturated brine (50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent (e.g., methanol/water or hexanes) to afford a white crystalline solid.

Part 2: Application in Medicinal Chemistry

The true value of this compound lies in its utility as a scaffold for building more complex molecules. The chloro-substituent, while relatively unreactive towards nucleophilic aromatic substitution, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds, which are prevalent in many kinase inhibitors and other targeted therapies.[8][9][10]

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

This compound + Arylboronic Acid → 3-Aryl-4-methylbenzoate Derivative

This transformation allows for the direct installation of a new aryl or heteroaryl group at the 3-position of the benzoate ring, providing a rapid route to biaryl structures that are key pharmacophores.[11]

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_prep Preparation & Degassing cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A To a dry flask, add this compound (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K₃PO₄, 2.0 eq), and Pd Catalyst/Ligand (1-5 mol%) B Seal flask and degas the solvent (e.g., Toluene/H₂O) by bubbling with Argon or N₂ for 15-20 min A->B C Heat the mixture to 80-110°C under an inert atmosphere for 4-16 hours B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool to RT, dilute with Ethyl Acetate D->E F Filter through Celite to remove Pd residues E->F G Wash filtrate with water and brine F->G H Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure G->H I Purify crude product by flash column chromatography (e.g., Silica gel, Hexanes/EtOAc gradient) H->I

Sources

Application Notes and Protocols: Methyl 3-Chloro-4-methylbenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-Chloro-4-methylbenzoate (CAS No. 56525-63-4) is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring a chloro group and a methyl group on the benzene ring, imparts specific reactivity that is leveraged in the fine chemical and agrochemical industries.[3] This document provides a detailed exploration of the applications of this compound, with a primary focus on its role as a precursor in the synthesis of modern herbicides. We will delve into the synthetic pathways of key agrochemicals, providing detailed protocols and mechanistic insights relevant to researchers and professionals in the field.

Core Application: Synthesis of HPPD Inhibitor Herbicides

This compound and its corresponding carboxylic acid, 3-Chloro-4-methylbenzoic acid, are valuable building blocks in the production of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides.[3] This class of herbicides is crucial for controlling a broad spectrum of weeds in major crops like corn. HPPD inhibitors disrupt the biosynthesis of essential plant compounds, leading to bleaching and eventual death of susceptible weeds. The structural framework provided by this compound is a key component in the efficacy of these herbicides.

A prime example of an agrochemical synthesized from a derivative of this compound is Tembotrione , a highly effective selective herbicide for corn.[4]

Synthesis Pathway for Tembotrione Intermediate from 3-Chloro-4-methylbenzoic Acid

The synthesis of Tembotrione requires a key intermediate, Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate . While not a direct conversion from this compound, the synthesis of this intermediate can be logically derived from the parent acid, 3-Chloro-4-methylbenzoic acid. The following proposed pathway is based on established organic chemistry principles and documented transformations of similar molecules.

Step 1: Reduction of 3-Chloro-4-methylbenzoic Acid to 3-Chloro-4-methyltoluene

The initial step involves the reduction of the carboxylic acid functionality to a methyl group. This can be achieved through various established methods, such as conversion to the corresponding alcohol followed by reduction, or more directly via Wolff-Kishner or Clemmensen reduction, although harsh conditions may affect other functional groups. A common laboratory and industrial approach involves the conversion to the benzyl alcohol and subsequent hydrogenolysis.

Step 2: Synthesis of 2-Chloro-3-methyl-4-methylthioacetophenone

The next crucial step is the introduction of an acetyl group and a methylthio group. This can be achieved through a multi-step sequence starting with the chlorosulfonation of 3-chloro-4-methyltoluene, followed by reduction to the thiol, methylation to the methylthioether, and finally a Friedel-Crafts acylation to introduce the acetyl group. A more direct approach would be a Friedel-Crafts acylation of 3-chloro-4-methyltoluene followed by subsequent functionalization.

Step 3: Oxidation to 2-Chloro-3-methyl-4-methylsulfonylacetophenone

The methylthio group is then oxidized to the corresponding methylsulfonyl group. This oxidation is typically carried out using a strong oxidizing agent such as hydrogen peroxide in acetic acid or potassium permanganate.

Step 4: Haloform Reaction to 2-Chloro-3-methyl-4-methylsulfonylbenzoic Acid

The methyl ketone (acetophenone) is converted to the carboxylic acid via a haloform reaction. This reaction proceeds by treating the acetophenone with sodium hypochlorite or a similar reagent.[5]

Step 5: Esterification to Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

The final step to the key intermediate is a standard Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

The following diagram illustrates the proposed synthetic workflow:

Synthesis of Tembotrione Intermediate cluster_0 Proposed Synthesis of Key Intermediate 3-Chloro-4-methylbenzoic_Acid 3-Chloro-4-methylbenzoic Acid 3-Chloro-4-methyltoluene 3-Chloro-4-methyltoluene 3-Chloro-4-methylbenzoic_Acid->3-Chloro-4-methyltoluene Reduction Acetophenone_Intermediate 2-Chloro-3-methyl-4-methylsulfonylacetophenone 3-Chloro-4-methyltoluene->Acetophenone_Intermediate Functionalization & Acylation Benzoic_Acid_Intermediate 2-Chloro-3-methyl-4-methylsulfonylbenzoic Acid Acetophenone_Intermediate->Benzoic_Acid_Intermediate Haloform Reaction Ester_Intermediate Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate Benzoic_Acid_Intermediate->Ester_Intermediate Esterification

Caption: Proposed synthetic pathway from 3-Chloro-4-methylbenzoic acid to the key Tembotrione intermediate.

Detailed Protocol: Synthesis of Tembotrione from Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate

The following protocol is a synthesized representation based on procedures outlined in the patent literature for the synthesis of Tembotrione.[4]

Part 1: Bromination of the Methyl Group

Objective: To synthesize 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate.

Materials:

ReagentCAS No.Molar Mass ( g/mol )Amount (mol)
Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate120100-04-1262.711.0
N-Bromosuccinimide (NBS)128-08-5177.991.1
Benzoyl peroxide (BPO)94-36-0242.230.02
Carbon tetrachloride (CCl4)56-23-5153.82-

Procedure:

  • To a solution of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (1.0 mol) in carbon tetrachloride, add N-Bromosuccinimide (1.1 mol) and benzoyl peroxide (0.02 mol).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate.

Part 2: Etherification and Saponification

Objective: To synthesize 2-chloro-3-(2,2,2-trifluoroethoxymethyl)-4-methylsulfonylbenzoic acid.

Materials:

ReagentCAS No.Molar Mass ( g/mol )Amount (mol)
2-chloro-3-bromomethyl-4-methylsulfonylbenzoate-342.601.0
2,2,2-Trifluoroethanol75-89-8100.041.2
Sodium hydride (60% dispersion in mineral oil)7646-69-724.001.2
Tetrahydrofuran (THF), anhydrous109-99-972.11-
Sodium hydroxide (NaOH)1310-73-240.002.0
Methanol67-56-132.04-
Water7732-18-518.02-
Hydrochloric acid (HCl), concentrated7647-01-036.46As needed

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.2 mol) in anhydrous THF.

  • Cool the suspension to 0 °C and add 2,2,2-trifluoroethanol (1.2 mol) dropwise.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Add a solution of 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate (1.0 mol) in anhydrous THF to the sodium trifluoroethoxide solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Add a solution of sodium hydroxide (2.0 mol) in methanol/water.

  • Heat the mixture to reflux for 2-4 hours to effect saponification of the methyl ester.

  • Cool the reaction mixture and remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-3-(2,2,2-trifluoroethoxymethyl)-4-methylsulfonylbenzoic acid.

Part 3: Final Assembly of Tembotrione

Objective: To synthesize Tembotrione.

Materials:

ReagentCAS No.Molar Mass ( g/mol )Amount (mol)
2-chloro-3-(2,2,2-trifluoroethoxymethyl)-4-methylsulfonylbenzoic acid-376.731.0
Thionyl chloride (SOCl2)7719-09-7118.971.2
Dichloromethane (DCM), anhydrous75-09-284.93-
N,N-Dimethylformamide (DMF)68-12-273.09Catalytic
1,3-Cyclohexanedione504-02-9112.131.1
Triethylamine (TEA)121-44-8101.192.2
Acetone cyanohydrin75-86-585.09Catalytic

Procedure:

  • Suspend 2-chloro-3-(2,2,2-trifluoroethoxymethyl)-4-methylsulfonylbenzoic acid (1.0 mol) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF.

  • Add thionyl chloride (1.2 mol) dropwise at room temperature.

  • Stir the mixture at room temperature until the evolution of gas ceases and the reaction is complete (formation of the acid chloride).

  • In a separate flask, dissolve 1,3-cyclohexanedione (1.1 mol) and triethylamine (2.2 mol) in anhydrous dichloromethane.

  • Cool the solution of the acid chloride to 0 °C and add it dropwise to the solution of 1,3-cyclohexanedione and triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Add a catalytic amount of acetone cyanohydrin to facilitate the rearrangement to the final product.

  • Stir for an additional 2-4 hours.

  • Wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Tembotrione.

Tembotrione Synthesis Workflow cluster_1 Part 1: Bromination cluster_2 Part 2: Etherification & Saponification cluster_3 Part 3: Final Assembly Start Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate Bromide 2-chloro-3-bromomethyl- 4-methylsulfonylbenzoate Start->Bromide NBS, BPO, CCl4, UV Ether Methyl 2-chloro-3-(2,2,2-trifluoroethoxymethyl)- 4-methylsulfonylbenzoate Bromide->Ether CF3CH2ONa, THF Acid 2-chloro-3-(2,2,2-trifluoroethoxymethyl)- 4-methylsulfonylbenzoic acid Ether->Acid NaOH, MeOH/H2O AcidChloride Acid Chloride Derivative Acid->AcidChloride SOCl2, DCM, DMF EnolEster Enol Ester Intermediate AcidChloride->EnolEster 1,3-Cyclohexanedione, TEA, DCM Tembotrione Tembotrione EnolEster->Tembotrione Acetone Cyanohydrin (Rearrangement)

Caption: Experimental workflow for the synthesis of Tembotrione.

Broader Context: Substituted Benzoic Acids in HPPD Inhibitor Herbicides

The synthesis of Tembotrione is emblematic of a broader strategy in agrochemical design where a substituted benzoic acid core is coupled with a diketone or pyrazole moiety to create potent HPPD inhibitors. Another example is the herbicide Tolpyralate , which also features a complex substituted benzoyl group attached to a pyrazole ring.[6][7] While the specific starting material for Tolpyralate is different, the underlying principle of using a tailored benzoic acid derivative to achieve high herbicidal efficacy and crop selectivity is the same.[3][7] This highlights the importance of intermediates like this compound in providing a versatile platform for the development of new and effective crop protection agents.

Applications in Fungicide and Insecticide Synthesis

While 3-Chloro-4-methylbenzoic acid is noted for its potential use in the synthesis of fungicides, specific commercial examples directly derived from this intermediate are not as prominently documented in publicly available literature as its application in herbicides. The structural motifs present in 3-Chloro-4-methylbenzoic acid are, however, found in various fungicidal compounds, suggesting its role as a potential building block in the development of new antifungal agents. Further research and development in this area may lead to the emergence of novel fungicides based on this versatile intermediate.

The application of this compound in insecticide synthesis is not well-established. It is important to distinguish this compound from the unsubstituted methyl benzoate , which has been investigated as a "green" pesticide and insect repellent.[8] The specific chloro and methyl substitutions on the aromatic ring of the title compound would significantly alter its biological activity, and its role in insecticide development remains an area for future exploration.

Conclusion

This compound is a key chemical intermediate with a significant and well-documented application in the synthesis of HPPD inhibitor herbicides, most notably as a precursor to a key intermediate for Tembotrione. The synthetic protocols provided herein, derived from the scientific and patent literature, offer a guide for researchers in the field of agrochemical synthesis. The versatility of the substituted benzoic acid scaffold suggests that further applications of this compound in the development of other agrochemicals, including fungicides, may be realized with continued research.

References

  • Classification of herbicides. Compendium of Pesticide Common Names. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0641161B1 - Dry, water-soluble, substituted phenoxy and/or benzoic acid herbicides and method of preparing same.
  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Eureka. Retrieved from [Link]

  • Kim, J., et al. (2021). Discovery and structure optimization of a novel corn herbicide, tolpyralate. Journal of Pesticide Science, 46(1), 1-8. Available at: [Link]

  • PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. National Center for Biotechnology Information. Retrieved from [Link]

  • Feng, Y., & Zhang, A. (2018). Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests. Insects, 9(2), 54. Available at: [Link]

  • Wang, J., et al. (2020). Tolpyralate的合成与除草活性研究 [Synthesis and Herbicidal Activity of Tolpyralate]. Modern Agrochemicals, 19(2). Available at: [Link]

  • Patsnap. (n.d.). Synthetic process of herbicide tembotrione. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • ResearchGate. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University. Retrieved from [Link]

  • Jhala, A. J., & Varanasi, V. K. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Science, 71(1), 1-12. Available at: [Link]

  • PubMed. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-chloro-4-methylbenzoate is a versatile bifunctional building block in modern synthetic chemistry, offering two primary sites for chemical modification: the ester group and the chlorinated aromatic ring. Its derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the key derivatization reactions of this compound (CAS: 56525-63-4).[3][4] We present detailed, field-tested protocols for reactions at the ester moiety—including hydrolysis, amidation, and reduction—and transformations on the aromatic core, such as palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution. Each protocol is accompanied by mechanistic insights, data tables for condition optimization, and workflow diagrams to ensure reproducibility and scientific rigor.

Introduction: The Synthetic Utility of this compound

This compound is a substituted aromatic ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[3][4] Its structure is characterized by a benzene ring substituted with a methyl group, a chlorine atom, and a methyl ester group. The electronic properties of these substituents create a unique reactivity profile. The ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon.[5][6] The chlorine atom serves as an excellent leaving group in both SNAr and as a handle for transition-metal-catalyzed cross-coupling reactions.

This combination of reactive sites allows for sequential and orthogonal derivatization strategies, making it a valuable scaffold in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2]

Derivatization at the Ester Functional Group

The methyl ester group is a primary site for modification, allowing for the introduction of diverse functionalities through hydrolysis, amidation, and reduction.

Hydrolysis (Saponification) to 3-Chloro-4-methylbenzoic Acid

Hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation. The resulting 3-chloro-4-methylbenzoic acid[7] is a key intermediate for subsequent reactions, such as amide bond formation using peptide coupling reagents. The reaction is typically performed under basic conditions (saponification), followed by an acidic workup to protonate the carboxylate salt.[8]

Materials & Reagents:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1.5 - 2.5 eq)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask.

  • Base Addition: In a separate flask, dissolve KOH or NaOH (2.0 eq) in a minimal amount of water and add it to the methanolic solution of the ester.

  • Reaction Execution: Heat the mixture to reflux (approx. 65-70°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Work-up (Solvent Removal): After completion, cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Redissolve the resulting solid residue in water. Place the flask in an ice bath and slowly add 2M HCl with stirring until the pH of the solution is ~2. A white precipitate of 3-chloro-4-methylbenzoic acid will form.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Direct Amidation

The direct conversion of the ester to an amide can be achieved by heating with a primary or secondary amine. This reaction is often slower than the two-step hydrolysis-coupling sequence but offers a more atom-economical route. Catalysts such as Nb₂O₅ have been shown to facilitate this transformation under solvent-free conditions.[9] For laboratory scale, uncatalyzed thermal amidation is often feasible.

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.2 - 2.0 eq)

  • Toluene or Xylene (as solvent, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: Combine this compound (1.0 eq) and benzylamine (1.5 eq) in a sealed tube or a round-bottom flask equipped with a reflux condenser. The reaction can be run neat or in a high-boiling solvent like toluene.

  • Reaction Execution: Heat the mixture to 100-120°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-benzyl-3-chloro-4-methylbenzamide.

Reduction to (3-Chloro-4-methylphenyl)methanol

Esters can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, whereas weaker reagents like sodium borohydride (NaBH₄) are generally unreactive towards esters.[10]

Materials & Reagents:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution or Rochelle's salt solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via an addition funnel. Caution: The reaction is highly exothermic.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Quenching): Cool the reaction back to 0°C. Carefully and slowly quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). A granular white precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (3-chloro-4-methylphenyl)methanol. The crude product can be purified further by column chromatography if necessary.

Derivatization on the Aromatic Ring

The chloro-substituent on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron species, such as a boronic acid or ester.[11][12] This reaction is tolerant of a wide range of functional groups and has become a cornerstone of modern organic synthesis.[13]

Suzuki_Cycle

Materials & Reagents:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DME)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, ~0.1 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours, until TLC or LC-MS shows consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the biaryl product.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Toluene/H₂O90~85
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.0)Dioxane100>90
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2.0)DME80>90
Table 1. Representative conditions for Suzuki-Miyaura coupling reactions. Yields are estimates based on literature for similar substrates.[12][14]
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[15][16][17] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[18]

Buchwald_Hartwig_Cycle

Materials & Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium pre-catalyst (e.g., G3 XPhos Palladacycle, 1-2 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., XPhos, RuPhos).

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS, 1.4 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup (Glovebox): In an inert atmosphere glovebox, add this compound (1.0 eq), the palladium pre-catalyst (2 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to a vial.

  • Reagent Addition: Add the anhydrous solvent (e.g., Toluene, 0.2 M), followed by the amine (Morpholine, 1.2 eq).

  • Reaction Execution: Seal the vial and heat the mixture to 80-110°C with stirring for 2-16 hours. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel or Celite®, eluting with ethyl acetate to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the desired aryl amine.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.4)Toluene100>95
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane110~90
3XPhos Pd G3 (2)-LHMDS (1.5)Toluene90>95
Table 2. Representative conditions for Buchwald-Hartwig amination. Yields are estimates based on literature for similar substrates.[17][19]
Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, direct SNAr can be an effective and more economical alternative if the aromatic ring is sufficiently activated and a strong nucleophile is used.[5][20] The electron-withdrawing ester group at the para position relative to the chlorine atom helps to stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.[6][21]

Materials & Reagents:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Nucleophile Addition: Add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir for 6-18 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into cold water or a saturated NH₄Cl solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield Methyl 3-methoxy-4-methylbenzoate.

Summary and Outlook

This compound is a readily derivatizable scaffold offering multiple avenues for molecular elaboration. The protocols detailed herein provide robust starting points for hydrolysis, amidation, reduction, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions. By leveraging these distinct reactivities, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. Further optimization of catalysts, ligands, and reaction conditions may be necessary depending on the specific substrate combinations employed.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. American Chemical Society. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved from [Link]

  • Mondal, B., & Ma, D. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 12(11), 1431. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2023). Reduction of methylbenzoate.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the of methyl benzoate to benzyl alcohol. Retrieved from [Link]

  • YouTube. (2020). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • National Institutes of Health. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Application Note: Selective Synthesis of Tertiary Alcohols via Grignard Reaction with Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in the Synthesis of Highly Substituted Tertiary Alcohols

The Grignard reaction stands as a cornerstone in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1] A significant application of this reaction is the synthesis of tertiary alcohols from esters, a transformation that proceeds via a double addition of the Grignard reagent to the ester carbonyl.[1][2][3] This protocol provides a robust and high-yielding pathway to sterically hindered alcohols, which are valuable intermediates in medicinal chemistry and materials science.

This application note details the reaction of Methyl 3-Chloro-4-methylbenzoate with Grignard reagents to yield tertiary alcohols. A key consideration in this synthesis is the potential for competing reactions due to the presence of both an ester and an aryl chloride functionality within the same molecule. While Grignard reagents are potent nucleophiles, their reactivity towards various functional groups differs significantly. Under standard Grignard reaction conditions, the nucleophilic attack preferentially occurs at the electrophilic carbonyl carbon of the ester. Aryl chlorides are generally unreactive towards nucleophilic attack by Grignard reagents in the absence of specific transition-metal catalysts.[4][5] This inherent chemoselectivity allows for the selective synthesis of the desired tertiary alcohol, leaving the chloro-substituent intact for potential downstream functionalization.

This document provides a comprehensive guide, including a detailed reaction mechanism, step-by-step experimental protocols, and critical insights into experimental design to ensure a successful and selective transformation.

Reaction Mechanism: A Tale of Two Additions

The reaction of this compound with a Grignard reagent (R-MgX) proceeds through a two-step nucleophilic addition-elimination followed by a second nucleophilic addition.[1][2][3][6]

  • First Addition and Elimination: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the methoxide group (-OCH₃) as a leaving group to form a ketone intermediate.[3][7]

  • Second Addition: The newly formed ketone is more reactive than the starting ester towards the Grignard reagent.[3][6][7] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone carbonyl, forming a magnesium alkoxide intermediate.

  • Protonation: An acidic workup is then performed to protonate the alkoxide, yielding the final tertiary alcohol product.[2]

It is crucial to use at least two equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.[1][3] Using only one equivalent would result in a mixture of the starting ester, the intermediate ketone, and the final tertiary alcohol.[3]

Reaction_Mechanism cluster_step1 Step 1: First Addition & Elimination cluster_step2 Step 2: Second Addition cluster_step3 Step 3: Protonation Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 Nucleophilic Attack Ketone Intermediate Ketone Grignard1 R-MgX (1st eq.) Grignard1->Intermediate1 Intermediate1->Ketone Elimination Leaving_Group CH3O-MgX Intermediate1->Leaving_Group Alkoxide Magnesium Alkoxide Ketone->Alkoxide Nucleophilic Attack Grignard2 R-MgX (2nd eq.) Grignard2->Alkoxide Product Tertiary Alcohol Alkoxide->Product Workup Acid H3O+ Acid->Product

Caption: Reaction mechanism of this compound with a Grignard reagent.

Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether). All operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the Grignard reagent. [8]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Volume/Mass
This compoundC₉H₉ClO₂184.62>98%10.01.85 g
Methylmagnesium bromideCH₃MgBr119.233.0 M in Et₂O22.07.33 mL
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Anhydrous-50 mL
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49Saturated-30 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous-As needed
Procedure
  • Reaction Setup:

    • Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Under a positive pressure of nitrogen, charge the flask with this compound (1.85 g, 10.0 mmol) and anhydrous diethyl ether (20 mL).

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Grignard Reagent:

    • Charge the dropping funnel with Methylmagnesium bromide solution (7.33 mL, 22.0 mmol, 2.2 equivalents).

    • Add the Grignard reagent dropwise to the stirred solution of the ester over 30 minutes, maintaining the internal temperature below 5 °C. A white precipitate may form during the addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated aqueous NH₄Cl and extracting with ethyl acetate.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (30 mL). This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification:

    • The crude tertiary alcohol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental_Workflow Setup 1. Reaction Setup (Inert atmosphere, 0 °C) Addition 2. Dropwise Addition of Grignard Reagent Setup->Addition Reaction 3. Reaction at Room Temperature (2 hours) Addition->Reaction Workup 4. Quench with sat. aq. NH4Cl Reaction->Workup Extraction 5. Extraction with Diethyl Ether Workup->Extraction Drying 6. Drying and Concentration Extraction->Drying Purification 7. Column Chromatography Drying->Purification Product Pure Tertiary Alcohol Purification->Product

Caption: Experimental workflow for the synthesis of a tertiary alcohol from this compound.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of the Grignard reaction is highly dependent on the exclusion of water.[8] Ensure all glassware is thoroughly dried and solvents are anhydrous. Even trace amounts of moisture can significantly reduce the yield by quenching the Grignard reagent.

  • Initiation of Grignard Formation (if preparing in situ): If preparing the Grignard reagent, initiation can sometimes be sluggish. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

  • Temperature Control: The initial addition of the Grignard reagent is exothermic. Maintaining a low temperature (0 °C) during the addition is crucial to prevent side reactions.

  • Work-up: The quenching step should be performed slowly and at a low temperature to control the exothermic reaction between the excess Grignard reagent and the aqueous solution.

Conclusion

The reaction of this compound with Grignard reagents provides an efficient and chemoselective route to valuable tertiary alcohols. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and maintaining low temperatures during the addition of the Grignard reagent, high yields of the desired product can be achieved without affecting the aryl chloride functionality. This protocol offers a reliable method for the synthesis of complex building blocks for pharmaceutical and materials science applications.

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Proprep. Explain the mechanism of a Grignard reaction with an ester and its synthetic utility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Chemistry Steps. Esters with Grignard Reagent. Retrieved from [Link]

  • University of Calgary. Ch23: Aryl Grignards. Retrieved from [Link]

  • Journal of the American Chemical Society. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Retrieved from [Link]

  • ACS Publications. The Grignard Reagents. Retrieved from [Link]

  • Brainly.in. (2017, August 30). Why the Grignard reagent should be prepared under anhydrous conditions? Retrieved from [Link]

  • Organic Letters (ACS Publications). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Retrieved from [Link]

  • Organic Chemistry Portal. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Retrieved from [Link]

  • Sciencemadness.org. (2020, January 28). Methods for preventing over addition of Grignard reagent. Retrieved from [Link]

  • YouTube. (2022, October 16). Grignard Reagent with Esters - a Practice Example. Retrieved from [Link]

  • Chemistry Steps. Esters with Grignard Reagent. Retrieved from [Link]

  • YouTube. (2018, April 24). Reactions of esters with Grignard reagents. Retrieved from [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Reddit. (2022, February 27). Why would in this case, Grignard selectively reacts with ester over ketone? Retrieved from [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Retrieved from [Link]

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Application Notes and Protocols: Large-Scale Production of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for the large-scale production of Methyl 3-Chloro-4-methylbenzoate (CAS No. 56525-63-4), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The guide is intended for researchers, process chemists, and drug development professionals. It outlines a robust and scalable two-step synthesis route, starting from the readily available precursor, 4-methylbenzoic acid (p-toluic acid). The protocol emphasizes process safety, operational efficiency, and high product purity. Key sections include a detailed mechanistic rationale, step-by-step manufacturing protocols, process parameter tables, analytical quality control methods, and rigorous safety and waste management procedures.

Chemical Overview and Strategic Importance

This compound is a substituted benzoate ester. Its molecular structure, featuring both chloro and methyl groups on the aromatic ring, makes it a versatile building block for creating more complex molecules with applications in crop protection agents and pharmaceutical compounds.[1][2] The synthesis strategy detailed herein was selected for its economic viability, use of accessible starting materials, and amenability to industrial-scale equipment.

Reagent Overview
ReagentFormulaMol. Wt. ( g/mol )Key Hazards
4-Methylbenzoic AcidC₈H₈O₂136.15Skin/eye irritant
Thionyl ChlorideSOCl₂118.97Corrosive, reacts violently with water, toxic by inhalation[3][4][5]
MethanolCH₃OH32.04Flammable, toxic if swallowed/inhaled/absorbed through skin
TolueneC₇H₈92.14Flammable, skin/eye irritant, inhalation hazard
Sodium BicarbonateNaHCO₃84.01Mild irritant
Anhydrous MgSO₄MgSO₄120.37Hygroscopic

Synthesis Strategy and Mechanistic Rationale

The selected production route is a two-step process designed for scalability and efficiency.

  • Step 1: Acyl Chloride Formation. 4-Methylbenzoic acid is converted to its corresponding acyl chloride, 3-Chloro-4-methylbenzoyl chloride, using thionyl chloride. This is a crucial activation step.

  • Step 2: Fischer Esterification. The resulting acyl chloride is then reacted with methanol to form the final product, this compound. This classic esterification reaction is highly efficient, particularly when starting from a reactive acyl chloride.[6][7][8][9]

Mechanistic Discussion

The conversion of a carboxylic acid to an ester via an acyl chloride intermediate is a standard and reliable method in organic synthesis. The initial reaction with thionyl chloride (SOCl₂) proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to a chlorosulfite intermediate which then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas and forming the highly reactive acyl chloride.

The subsequent esterification step involves the nucleophilic attack of methanol on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then eliminates a chloride ion to yield the stable methyl ester product. Using the acyl chloride intermediate bypasses the unfavorable equilibrium of the direct Fischer esterification of the carboxylic acid, driving the reaction to completion and ensuring high yields.[10]

Process Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification & Work-up cluster_2 Purification & QC 4-Methylbenzoic_Acid 4-Methylbenzoic_Acid Reaction_1 Reaction Vessel Toluene, 60-70°C 4-Methylbenzoic_Acid->Reaction_1 Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Reaction_1 Acyl_Chloride_Intermediate 3-Chloro-4-methylbenzoyl chloride in Toluene Reaction_1->Acyl_Chloride_Intermediate Reaction_2 Esterification 0-10°C to RT Acyl_Chloride_Intermediate->Reaction_2 Methanol Methanol Methanol->Reaction_2 Workup Aqueous Quench & Phase Separation Reaction_2->Workup Drying Drying over MgSO₄ Workup->Drying Purification Vacuum Distillation Drying->Purification QC QC Analysis (GC, NMR, IR) Purification->QC Final_Product This compound (>98% Purity) QC->Final_Product

Caption: Overall workflow for the large-scale synthesis of this compound.

Process Hazards and Safety Protocols

This process involves hazardous materials and reactions that require strict safety protocols. All operations must be conducted in a well-ventilated chemical production area with access to emergency eyewash stations and safety showers.[11]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂).[3][4] Handling must be performed in a closed system or under an efficient fume hood with a scrubber. Personnel must wear full personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator with an appropriate acid gas cartridge.[5][11][12]

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation and skin contact. Use in a well-ventilated area away from ignition sources.

  • Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂) Gas: These toxic and corrosive gases are byproducts of Step 1. The reaction vessel must be connected to a gas scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize these off-gases.

  • Exothermic Reactions: The addition of thionyl chloride to the carboxylic acid and the quenching of the reaction mixture are exothermic. Controlled addition rates and efficient cooling are critical to prevent runaway reactions.

Detailed Protocol for Large-Scale Synthesis (10 kg Scale)

Equipment
  • 200 L glass-lined reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Gas scrubber system charged with 20% NaOH solution.

  • Vacuum distillation apparatus suitable for large volumes.

  • Appropriate pumps and transfer lines for handling corrosive reagents.

Step 1: Formation of 3-Chloro-4-methylbenzoyl Chloride
  • Reactor Preparation: Ensure the 200 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 4-Methylbenzoic acid (13.6 kg, 100 mol) and Toluene (60 L). Begin stirring to form a slurry.

  • Thionyl Chloride Addition: Slowly add Thionyl Chloride (14.3 kg, 8.8 L, 120 mol) via the dropping funnel over 2-3 hours. Maintain the internal temperature between 60-70°C. The reaction is exothermic and will generate significant amounts of HCl and SO₂ gas, which must be directed to the scrubber.

    • Process Rationale: Slow addition is critical to control the exotherm and the rate of gas evolution. Toluene acts as a solvent and helps to moderate the reaction temperature. An excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 70°C for an additional 2-3 hours, or until gas evolution ceases. Monitor the reaction progress via GC analysis of a quenched aliquot. The conversion of the starting material should be >99%.

  • Solvent Removal: Once the reaction is complete, cool the mixture to 40-50°C. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3-Chloro-4-methylbenzoyl chloride is used directly in the next step.

Step 2: Esterification to this compound
  • Reactor Setup: Cool the reactor containing the crude acyl chloride to 0-5°C using a cooling jacket.

  • Methanol Addition: Slowly add anhydrous Methanol (16.0 kg, 20 L, 500 mol) to the stirred acyl chloride solution, maintaining the internal temperature below 10°C. This reaction is highly exothermic.

    • Process Rationale: A large excess of methanol is used to ensure complete reaction and to serve as a solvent. Low-temperature addition is crucial for safety and to minimize side reactions.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours. Monitor for completion by GC.

  • Work-up and Quench: Cool the mixture back to 10-15°C. Slowly and carefully quench the reaction by adding 50 L of cold water.

  • Neutralization: Add a saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the pH of the aqueous layer is neutral (pH 7-8). This will neutralize any remaining acidic components.

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with 30 L of brine (saturated NaCl solution). Separate the layers.

  • Drying and Solvent Removal: Transfer the organic layer to a clean vessel and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent. Remove the solvent (excess methanol and any residual toluene) under reduced pressure to yield the crude product.

Purification
  • Vacuum Distillation: Purify the crude this compound by vacuum distillation.

  • Fraction Collection: Collect the product fraction at the appropriate boiling point and pressure. The final product should be a clear liquid or a low-melting solid.[2]

  • Yield: The expected overall yield is 85-92% based on the starting 4-Methylbenzoic acid.

Process Parameters and Optimization

ParameterStep 1: Acyl ChlorideStep 2: EsterificationRationale
Stoichiometry 1.2 eq. SOCl₂5.0 eq. MethanolExcess reagent drives the reaction to completion.
Temperature 60-70°C0-10°C (addition), then RTControls reaction rate and minimizes side products. Low temp for esterification controls the exotherm.
Reaction Time 4-6 hours5-8 hoursEnsures complete conversion, monitored by GC.
Solvent TolueneExcess MethanolToluene is a suitable non-reactive solvent for acyl chloride formation. Methanol is both reactant and solvent.
Pressure Atmospheric (vented to scrubber)AtmosphericStandard operating conditions for these reaction types.

Quality Control and Analytical Characterization

The final product must be analyzed to ensure it meets the required purity specifications (>98%).

  • Gas Chromatography (GC): The primary method for determining purity and identifying any residual solvents or starting materials. A typical GC analysis would show the product eluting at a specific retention time with an area percentage of >98%.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.

    • ¹H NMR (CDCl₃): Expected peaks corresponding to the aromatic protons, the methyl group on the ring, and the methyl ester group.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the ester carbonyl stretch (~1720 cm⁻¹).

  • Appearance: White to off-white solid or clear liquid.[14]

Waste Management and Environmental Considerations

  • Aqueous Waste: The aqueous layers from the work-up will be basic and contain salts. This stream must be neutralized to a pH between 6 and 9 before being sent to a wastewater treatment facility.

  • Solid Waste: The filtered drying agent (MgSO₄) will be contaminated with organic product and should be disposed of as solid chemical waste.

  • Solvent Waste: Solvents recovered from distillation should be collected and sent for incineration or recycling.

  • Scrubber Solution: The caustic solution from the gas scrubber will contain sodium chloride, sodium sulfite, and unreacted sodium hydroxide. This solution must be handled and disposed of as corrosive waste according to local regulations.

Conclusion

The protocol described provides a detailed, scalable, and efficient method for the large-scale production of high-purity this compound. By adhering to the outlined procedures for synthesis, purification, and safety, manufacturers can reliably produce this valuable chemical intermediate. The emphasis on process control, in-process monitoring, and robust safety measures ensures a commercially viable and responsible manufacturing operation.

References

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Application Notes and Protocols for the Catalytic Synthesis of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-chloro-4-methylbenzoate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its substituted benzene ring structure makes it a versatile building block for the construction of more complex molecules. The precise and efficient synthesis of this compound is therefore of considerable interest to researchers in organic and medicinal chemistry. This document provides a detailed guide to two primary catalytic methods for the synthesis of this compound, offering in-depth protocols, mechanistic insights, and comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.

Synthetic Strategies Overview

The synthesis of this compound can be effectively achieved through two principal catalytic routes:

  • Method A: Direct Catalytic Chlorination of Methyl 4-methylbenzoate. This is a one-step electrophilic aromatic substitution reaction.

  • Method B: Catalytic Esterification of 3-Chloro-4-methylbenzoic Acid. This is a two-step process involving the synthesis of the carboxylic acid followed by its esterification.

This guide will delve into the specifics of each method, providing the necessary information for their successful implementation in a laboratory setting.

Method A: Direct Catalytic Chlorination of Methyl 4-methylbenzoate

This approach offers a direct and atom-economical route to the target molecule. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a chlorine atom is introduced onto the aromatic ring of methyl 4-methylbenzoate.

Mechanism of Action

The chlorination of methyl 4-methylbenzoate is an example of electrophilic aromatic substitution. The reaction is catalyzed by a Lewis acid, typically ferric chloride (FeCl₃), which polarizes the chlorine molecule (Cl₂), creating a more potent electrophile (Cl⁺). The presence of an iodine (I₂) co-catalyst can further enhance the reaction rate. The methyl and methoxycarbonyl groups on the benzene ring direct the incoming electrophile to specific positions. The activating, ortho-, para-directing methyl group and the deactivating, meta-directing methoxycarbonyl group work in concert to favor chlorination at the position ortho to the methyl group and meta to the ester, resulting in the desired 3-chloro-4-methyl substitution pattern.

Caption: Mechanism of Lewis acid-catalyzed aromatic chlorination.

Experimental Protocol

Materials:

  • Methyl 4-methylbenzoate (Starting Material)

  • Ferric Chloride (FeCl₃), anhydrous (Catalyst)

  • Iodine (I₂) (Co-catalyst)

  • Chlorine gas (Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous (Solvent)

  • Sodium sulfite (Na₂SO₃) solution, 10% aqueous (for quenching)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube

  • Reflux condenser

  • Gas scrubber (containing NaOH solution to neutralize excess chlorine)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber, dissolve methyl 4-methylbenzoate (1 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: To the stirred solution, add anhydrous ferric chloride (0.05 equivalents) and a crystal of iodine (0.01 equivalents).

  • Chlorination: Cool the reaction mixture in an ice bath to 0-5 °C. Bubble chlorine gas through the solution at a slow, steady rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Quenching: Once the starting material is consumed (typically 2-4 hours), stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine gas.

  • Work-up: Carefully pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium sulfite to quench any remaining chlorine.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Safety Precautions:

  • Chlorine gas is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood.[1][2][3][4]

  • Ferric chloride is corrosive and can cause skin and eye irritation.[5][6][7][8][9]

  • Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation.[10][11][12][13]

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Method B: Catalytic Esterification of 3-Chloro-4-methylbenzoic Acid

This two-step method involves the initial synthesis of 3-Chloro-4-methylbenzoic acid, followed by its esterification with methanol. This is a classic and reliable approach, particularly suitable when the starting carboxylic acid is readily available or easily synthesized.

Mechanism of Action

The esterification of 3-Chloro-4-methylbenzoic acid with methanol is a Fischer esterification reaction. The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is typically used, or water is removed as it is formed.

Caption: Mechanism of Fischer esterification.

Experimental Protocol

Materials:

  • 3-Chloro-4-methylbenzoic Acid (Starting Material)

  • Methanol (CH₃OH), anhydrous (Solvent and Reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (Catalyst)

  • Diethyl ether or Ethyl acetate (Extraction Solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-Chloro-4-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the starting carboxylic acid.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal (Optional): A significant portion of the excess methanol can be removed under reduced pressure using a rotary evaporator.

  • Work-up: Pour the cooled reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Neutralization: Wash the organic layer carefully with saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Be cautious of gas evolution (CO₂).

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration and Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Safety Precautions:

  • Concentrated sulfuric acid is extremely corrosive and should be handled with great care.[14]

  • Methanol is flammable and toxic.

  • 3-Chloro-4-methylbenzoic acid can cause skin and eye irritation.[15][16][17]

  • Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.

Comparative Analysis of Synthetic Methods

ParameterMethod A: Direct ChlorinationMethod B: Esterification
Starting Material Methyl 4-methylbenzoate3-Chloro-4-methylbenzoic Acid
Number of Steps 12 (if acid is synthesized)
Catalyst FeCl₃ / I₂H₂SO₄ or solid acid
Key Reagents Chlorine gas, DichloromethaneMethanol, Sulfuric Acid
Typical Yield ~85-95%~90-98% (for esterification step)
Key Advantages Atom economical, direct route.Milder conditions, avoids handling chlorine gas.
Key Disadvantages Requires handling of highly toxic chlorine gas, potential for over-chlorination.A two-step process if the starting acid is not commercially available.
Purification Vacuum distillation or column chromatography.Vacuum distillation or column chromatography.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid or colorless oil.

  • Molecular Formula: C₉H₉ClO₂

  • Molecular Weight: 184.62 g/mol [5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the position of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.[5]

Conclusion

Both direct chlorination and Fischer esterification are viable and effective catalytic methods for the synthesis of this compound. The choice between the two methods will depend on the availability and cost of the starting materials, the scale of the reaction, and the equipment and safety infrastructure available in the laboratory. Method A is a more direct route, while Method B offers the advantage of avoiding the use of highly toxic chlorine gas. The detailed protocols and safety information provided in this guide are intended to enable researchers to safely and efficiently synthesize this important chemical intermediate.

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role of Methyl 3-Chloro-4-methylbenzoate in the synthesis of novel heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of Methyl 3-Chloro-4-methylbenzoate in the Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a commercially available and strategically substituted aromatic building block. Its unique arrangement of a reactive chloro group, a modifiable methyl ester, and a functionalizable benzylic methyl group provides a versatile platform for the synthesis of a diverse array of novel heterocyclic compounds. This guide elucidates the primary synthetic pathways leveraging this precursor, offering detailed mechanistic insights, step-by-step protocols, and the strategic rationale behind experimental design. We will explore palladium-catalyzed cross-coupling reactions for C-N and C-C bond formation, as well as functional group interconversions that unlock pathways to medicinally relevant scaffolds such as quinazolinones, benzofurans, and oxadiazoles.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures from simple, readily available starting materials is paramount. This compound (CAS 56525-63-4) emerges as a highly valuable scaffold due to the orthogonal reactivity of its three principal functional groups.[1]

  • The Chloro Group (C3 Position): This serves as a prime handle for transition-metal-catalyzed cross-coupling reactions. Its position ortho to the methyl group and meta to the ester allows for the introduction of diverse substituents that can subsequently participate in cyclization reactions.

  • The Methyl Ester Group (C1 Position): This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functionalities, which are cornerstone precursors for a multitude of five- and six-membered heterocycles.

  • The Methyl Group (C4 Position): Amenable to free-radical halogenation, this group can be converted into a reactive benzylic bromide, providing an electrophilic center for intramolecular ring closures.

This guide will detail three primary strategic approaches to unlock the potential of this versatile starting material.

Strategy I: C-N Bond Formation and Subsequent Cyclization to Quinazolinones

The most direct pathway to nitrogen-containing heterocycles involves the transformation of the chloro-substituent into an amino group via the Buchwald-Hartwig amination.[2][3] This reaction is a cornerstone of modern synthetic chemistry for its remarkable efficiency and functional group tolerance. The resulting product, Methyl 3-amino-4-methylbenzoate, is a perfect precursor for fused heterocyclic systems like quinazolinones, which are prevalent in many biologically active compounds.[4][5]

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are essential.[6] They promote the challenging oxidative addition of the aryl chloride to the Pd(0) center and facilitate the final reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex intermediate.[7]

cluster_0 Buchwald-Hartwig Amination Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl This compound Ar-Cl->OxAdd Pd(II)Complex L2Pd(Ar)(Cl) OxAdd->Pd(II)Complex PdAmido L2Pd(Ar)(NR2) Pd(II)Complex->PdAmido - Base·HCl Base Base (NaOtBu) Base->Pd(II)Complex Amine R2NH Amine->Base RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Methyl 3-amino-4-methylbenzoate RedElim->Product caption Fig 1. Catalytic cycle for Buchwald-Hartwig amination.

Fig 1. Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocols

Protocol 2.2.1: Synthesis of Methyl 3-amino-4-methylbenzoate

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with argon (3 cycles). Add this compound (1.0 equivalent), followed by anhydrous toluene via syringe.

  • Nucleophile Addition: Add the amine (e.g., benzophenone imine as an ammonia equivalent, 1.2 equivalents).

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup (for benzophenone imine): Cool the reaction to room temperature. Add 2 M HCl and stir vigorously for 1 hour to hydrolyze the imine. Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield Methyl 3-amino-4-methylbenzoate.[8]

Protocol 2.2.2: Synthesis of 6-Methyl-2-phenylquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 3-amino-4-methylbenzoate (1.0 equivalent) in formamide (used as solvent and reagent).

  • Reaction: Heat the mixture to 150-160 °C for 6-8 hours. The reaction involves initial amide formation followed by cyclization.[9]

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure quinazolinone product.

PrecursorReagent(s)Heterocyclic ProductTypical Yield
Methyl 3-amino-4-methylbenzoateFormamide6-Methylquinazolin-4(3H)-one70-85%
Methyl 3-amino-4-methylbenzoateAcetic Anhydride, NH₄OAc2,6-Dimethylquinazolin-4(3H)-one65-80%
Methyl 3-amino-4-methylbenzoateBenzoyl Chloride, then NH₃6-Methyl-2-phenylquinazolin-4(3H)-one60-75%
Table 1. Representative Quinazolinone Syntheses.

Strategy II: Palladium-Catalyzed C-C Bond Formation for Fused Heterocycles

The chloro group is an excellent handle for forming new carbon-carbon bonds via Suzuki-Miyaura or Sonogashira cross-coupling reactions. These methods introduce functionalities that can undergo subsequent intramolecular cyclization to generate a range of important heterocyclic cores.

Suzuki-Miyaura Coupling for Biaryl Precursors

The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester.[10] For aryl chlorides, a highly active catalyst system, often employing a palladacycle precatalyst or a bulky, electron-rich ligand, is required to achieve good yields.[11]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an argon-flushed flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a suitable base such as K₃PO₄ or Cs₂CO₃ (3.0 equiv), and a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a solvent system, typically toluene/water (10:1) or dioxane/water.

  • Reaction: Degas the mixture thoroughly and heat to 80-100 °C for 12-18 hours until TLC/LC-MS indicates consumption of the starting material.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

This strategy can be used to synthesize precursors for carbazoles (by coupling with 2-aminophenylboronic acid) or dibenzofurans (by coupling with 2-hydroxyphenylboronic acid), which can then be cyclized under appropriate conditions.

Sonogashira Coupling for Benzofuran Synthesis

The Sonogashira coupling introduces an alkyne moiety onto the aromatic ring.[12] The resulting ortho-alkynyl ester is a classic precursor for benzofuran synthesis via intramolecular cyclization, often catalyzed by copper or silver salts.[13]

cluster_1 Sonogashira Coupling and Cyclization Workflow Start This compound Step1 Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N, Terminal Alkyne) Start->Step1 Intermediate Methyl 3-alkynyl-4-methylbenzoate Step1->Intermediate Step2 Intramolecular Cyclization (e.g., CuI, DMF, heat) Intermediate->Step2 Product Substituted Benzofuran Step2->Product caption Fig 2. Workflow for benzofuran synthesis.

Fig 2. Workflow for benzofuran synthesis.

Protocol 3.2.1: Sonogashira Coupling and Cyclization to a Benzofuran

  • Coupling Reaction: To a degassed solution of this compound (1.0 equiv), a terminal alkyne (1.2 equiv), and CuI (5 mol%) in triethylamine/THF, add PdCl₂(PPh₃)₂ (2.5 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) under an inert atmosphere for 4-12 hours.

  • Workup: Once the coupling is complete, filter the mixture through a pad of celite to remove catalyst residues and concentrate the filtrate.

  • Cyclization: Dissolve the crude alkynyl intermediate in anhydrous DMF. Add CuI (10 mol%) and heat the reaction to 100-120 °C for 2-6 hours.

  • Purification: Cool the reaction, pour into water, and extract with ether. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography to yield the benzofuran derivative.

Strategy III: Derivatization of the Ester Group for 1,3,4-Oxadiazoles

The methyl ester provides a reliable entry point for synthesizing five-membered heterocycles containing two nitrogen atoms, such as oxadiazoles and thiadiazoles. The key intermediate for this pathway is the corresponding acyl hydrazide.

Rationale and Workflow

Conversion of the ester to an acyl hydrazide is achieved by refluxing with hydrazine hydrate. This intermediate is a versatile dinucleophile. Condensation with a carboxylic acid (often activated, or using a dehydrating agent like POCl₃) or an orthoester leads to the formation of the 1,3,4-oxadiazole ring system, a common scaffold in pharmaceuticals.

Protocol 4.1.1: Synthesis of 2-(3-Chloro-4-methylphenyl)-5-phenyl-1,3,4-oxadiazole

  • Hydrazide Formation: Reflux this compound (1.0 equiv) with an excess of hydrazine hydrate (10 equiv) in ethanol for 8-12 hours. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid hydrazide can often be used without further purification.

  • Oxadiazole Formation: Suspend the crude 3-Chloro-4-methylbenzoyl hydrazide (1.0 equiv) and benzoic acid (1.1 equiv) in phosphorus oxychloride (POCl₃).

  • Reaction: Gently reflux the mixture for 4-6 hours.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 1,3,4-oxadiazole.

IntermediateReagent(s)Heterocyclic Product
3-Chloro-4-methylbenzoyl hydrazideTriethyl orthoformate2-(3-Chloro-4-methylphenyl)-1,3,4-oxadiazole
3-Chloro-4-methylbenzoyl hydrazideCarbon disulfide, KOH5-(3-Chloro-4-methylphenyl)-1,3,4-oxadiazole-2-thiol
3-Chloro-4-methylbenzoyl hydrazidePhenyl isothiocyanateN-phenyl-5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine
Table 2. Heterocycles derived from the acyl hydrazide intermediate.

Conclusion

This compound is a powerful and cost-effective starting material for the synthesis of diverse and novel heterocyclic compounds. By strategically targeting its chloro, ester, and methyl functionalities, researchers can access a wide range of molecular scaffolds. The palladium-catalyzed amination and cross-coupling reactions provide robust and flexible methods for constructing complex C-N and C-C bonds, paving the way for fused ring systems. Furthermore, classical transformations of the ester group open reliable pathways to important five-membered heterocycles. The protocols and strategies outlined in this guide serve as a validated starting point for chemists in drug discovery and materials science to exploit the full synthetic potential of this versatile building block.

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  • Shaw, A. W., et al. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH Public Access. [Link]

  • Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664-5. [Link]

  • PubChem. Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Matyugina, E. S., et al. (2020). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Mendeleev Communications, 30(2), 199-200. [Link]

  • Cheung, C. W., & Buchwald, S. L. (2013). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Letters, 15(15), 3966-3969. [Link]

  • Organ, M. G., et al. (2011). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. ResearchGate. [Link]

  • Gao, L. M., et al. (2012). N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. ResearchGate. [Link]

  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]

  • Quasdorf, K. W., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(16), 6352-6363. [Link]

  • Cabrera-García, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 19888-19894. [Link]

  • Gao, L. M., et al. (2012). N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. Beilstein Journal of Organic Chemistry, 8, 1916-1919. [Link]

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Application Note: A Detailed Protocol for the Electrophilic Nitration of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 3-Chloro-4-methyl-5-nitrobenzoate

Abstract

This application note provides a comprehensive, step-by-step protocol for the nitration of Methyl 3-Chloro-4-methylbenzoate, a key electrophilic aromatic substitution reaction. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The narrative explains the chemical principles, including the reaction mechanism, regioselectivity determined by substituent effects, and detailed procedures for synthesis, purification, and characterization. Emphasis is placed on laboratory safety and best practices for handling the hazardous reagents involved. This guide serves as a practical resource for producing nitrated aromatic intermediates, which are valuable precursors in the development of pharmaceuticals and other advanced materials.

Introduction and Scientific Background

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. Nitration, the introduction of a nitro group (–NO₂) onto an aromatic substrate, is a classic example of this reaction class. The resulting nitroaromatic compounds are versatile intermediates, pivotal in the synthesis of dyes, explosives, and a wide array of pharmaceutical agents.[1] The nitro group can be readily reduced to an amino group, providing a gateway to further chemical transformations.[2]

This protocol focuses on the nitration of this compound. The regiochemical outcome of this reaction is governed by the electronic effects of the three substituents already present on the benzene ring: the chloro (–Cl), methyl (–CH₃), and methyl ester (–COOCH₃) groups. Understanding their interplay is crucial for predicting the major product.

  • Methyl Group (–CH₃): An activating, ortho, para-directing group due to hyperconjugation.

  • Chloro Group (–Cl): A deactivating, ortho, para-directing group due to competing inductive withdrawal and resonance donation effects.

  • Methyl Ester Group (–COOCH₃): A deactivating, meta-directing group due to its electron-withdrawing nature.[3][4]

The most powerful activating group, the methyl group at C4, will exert the primary influence on the position of the incoming electrophile. It directs to the C3 and C5 positions. As the C3 position is already substituted, the reaction is predicted to proceed at the C5 position. This position is also favorably meta to the deactivating methyl ester group. Therefore, the expected major product is Methyl 3-Chloro-4-methyl-5-nitrobenzoate .

Reaction Scheme and Mechanism

The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, often called "mixed acid." The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[2][3][5][6]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[3]

Electrophilic Aromatic Substitution: The electron-rich π system of the aromatic ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base (such as HSO₄⁻ or H₂O) then abstracts a proton from the ring, restoring aromaticity and yielding the final nitrated product.[7][8]

G Figure 1: Reaction Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ HSO4_minus 2HSO₄⁻ SigmaComplex Sigma Complex (Resonance Stabilized) StartMat This compound StartMat->SigmaComplex + NO₂⁺ FinalProduct Methyl 3-Chloro-4-methyl-5-nitrobenzoate SigmaComplex->FinalProduct - H⁺ H_plus H⁺

Caption: Figure 1: The mechanism of electrophilic aromatic nitration.

Materials and Reagents

Material/ReagentGradeSupplier ExampleNotes
This compound≥98% PuritySigma-AldrichStarting material.
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher ScientificDehydrating agent and catalyst. Corrosive.
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWRNitrating agent. Corrosive and oxidizing.
Methanol (CH₃OH)ACS ReagentMerckUsed for washing and recrystallization. Flammable.
Deionized WaterN/AIn-house supplyFor work-up.
Crushed IceN/AIn-house supplyFor quenching the reaction.
Sodium Bicarbonate (NaHCO₃)Laboratory GradeAnyFor neutralization of washes (optional).
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAnyDrying agent (if extraction is needed).
Equipment
Round-bottom flask (50 mL or 100 mL)Reaction vessel.
Magnetic stirrer and stir barFor efficient mixing.
Dropping funnelFor controlled addition of nitrating mix.
Ice bathFor temperature control.
Thermometer (-10 to 100 °C)To monitor reaction temperature.
Büchner funnel and filter flaskFor vacuum filtration.
Beakers, Erlenmeyer flasks, Graduated cylindersStandard laboratory glassware.
Melting point apparatusFor product characterization.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of methyl benzoate.[4][7][9]

Caption: Figure 2: A summary of the experimental workflow.

Part A: Preparation of the Nitrating Mixture

  • In a clean, dry 50 mL Erlenmeyer flask, place 4.0 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath.

  • CAUTION: Perform this step slowly in a chemical fume hood. Using a glass pipette, add 4.0 mL of concentrated nitric acid dropwise to the cold sulfuric acid with gentle swirling.[10] This mixing is highly exothermic. The resulting solution is the nitrating mixture. Keep this mixture in the ice bath until use.

Part B: Nitration Reaction

  • Weigh 5.0 g of this compound into a 100 mL round-bottom flask containing a magnetic stir bar.

  • Place the flask in an ice bath on a magnetic stirrer.

  • Slowly add 10 mL of concentrated sulfuric acid to the starting material. Stir the mixture until all the solid has dissolved. Ensure the temperature is maintained between 0-10 °C.[9]

  • Using a dropping funnel or a Pasteur pipette, add the previously prepared cold nitrating mixture dropwise to the stirring solution of the ester over a period of 15-20 minutes.[11][12]

  • Critical Step: Carefully monitor the temperature during the addition. It is crucial to maintain the internal temperature of the reaction mixture below 15 °C to minimize the formation of by-products.[4][9]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stand with stirring for another 15-20 minutes to ensure the reaction goes to completion.[4][7]

Part C: Work-up and Product Isolation

  • In a 400 mL beaker, place approximately 100 g of crushed ice.

  • Carefully and slowly pour the reaction mixture from the flask onto the crushed ice while stirring vigorously with a glass rod.[4][11] The crude product should precipitate as a pale yellow or white solid.

  • Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with two 25 mL portions of ice-cold deionized water to remove any residual acid.[11]

  • For further purification, wash the filter cake with a small portion (5-10 mL) of ice-cold methanol. This will remove more soluble impurities, such as any potential ortho-isomers.[9][11]

  • Press the solid as dry as possible on the funnel by leaving the vacuum on for several minutes.

Part D: Purification by Recrystallization

  • Transfer the crude solid to a 100 mL Erlenmeyer flask.

  • Add the minimum amount of hot methanol or ethanol required to just dissolve the solid. Start with about 20 mL and add more in small portions if needed.[4][13]

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.[4][13]

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C).[13]

  • Weigh the final product to determine the yield and measure its melting point.

Product Characterization

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. Protons on the nitrated ring will be shifted downfield, typically appearing in the 7.5-9.0 ppm range.[14] The loss of symmetry compared to the starting material will result in distinct signals for each aromatic proton.

  • ¹³C NMR Spectroscopy: The spectrum will show distinct signals for each carbon in the molecule. Aromatic carbons typically resonate in the 120-150 ppm region.[1] The carbon attached to the nitro group will be significantly shifted.

  • Infrared (IR) Spectroscopy: Look for strong characteristic peaks for the nitro group (asymmetric and symmetric stretches) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Also, the C=O stretch of the ester group should be visible around 1720-1730 cm⁻¹.[11]

Safety Precautions

This reaction involves highly hazardous materials and must be performed with extreme caution.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) when handling concentrated acids.[15][16]

  • Fume Hood: All steps involving concentrated nitric and sulfuric acids must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive fumes.[15][17]

  • Corrosive Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe skin and eye burns upon contact.[15][16][17] An eyewash station and safety shower must be readily accessible.[16][18]

  • Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially an explosion.[15][19] Never add the reagents quickly and always use an ice bath for cooling.

  • Waste Disposal: Acidic waste should be neutralized carefully with a base like sodium bicarbonate before disposal, following all local and institutional regulations. Do not mix nitric acid waste with organic solvents or other waste streams.[3][18]

References

  • Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • Google Patents. (1985). US4506089A - Preparation of methyl m-nitrobenzoate.
  • University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

  • Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2016, January 29). (PDF) Nitration of Methyl Benzoate. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Study.com. (n.d.). Draw a reaction mechanism for the electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid? Retrieved from [Link]

  • Unknown. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Testbook. (2020, November 24). Nitration of benzoic acid gives following major product. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Unknown. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • YouTube. (2023, March 2). Nitration Reaction of Benzoic acid. Retrieved from [Link]

  • Unknown. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • YouTube. (2019, January 3). nitration of aromatic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN108218708B - Preparation method and application of 5-chloro-4-methyl-2-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

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Troubleshooting & Optimization

troubleshooting low yield in Methyl 3-Chloro-4-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-Chloro-4-methylbenzoate Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges and help you optimize your reaction for higher yields and purity.

Section 1: Understanding the Synthesis Pathway

Before troubleshooting, it's essential to understand the primary synthetic route. The most common laboratory-scale synthesis involves a two-step process starting from p-toluic acid:

  • Fischer Esterification: Conversion of 4-methylbenzoic acid (p-toluic acid) to Methyl 4-methylbenzoate (methyl p-toluate).

  • Electrophilic Aromatic Substitution: Regioselective chlorination of Methyl 4-methylbenzoate to yield the target compound, this compound.

This guide will address issues that may arise in either of these critical steps.

Section 2: Troubleshooting the Chlorination Step

This is often the most challenging step due to potential side reactions. Low yield in this stage is typically due to poor regioselectivity or the formation of undesired byproducts.

Question: My final product is a mixture of isomers, and the yield of the desired 3-chloro isomer is very low. What is causing this and how can I fix it?

Answer: This is a classic regioselectivity problem in electrophilic aromatic substitution. The starting material, Methyl 4-methylbenzoate, has two directing groups on the aromatic ring:

  • An activating, ortho-, para-directing methyl group (-CH₃).

  • A deactivating, meta-directing methyl ester group (-COOCH₃).

The methyl group's activating effect is stronger and dictates the position of substitution. The positions ortho to the methyl group (C3 and C5) are the most activated sites. The desired product is the 3-chloro isomer. However, chlorination can also occur at the C5 position, leading to the formation of Methyl 5-chloro-4-methylbenzoate. The key is to use conditions that favor the desired C3 substitution.

Root Causes & Solutions:

  • Incorrect Chlorinating Agent/Catalyst System: The choice of Lewis acid catalyst is critical for maximizing regioselectivity. Strong Lewis acids can sometimes decrease selectivity.

    • Recommendation: Use a mild Lewis acid catalyst such as anhydrous FeCl₃ or I₂. These catalysts polarize the Cl-Cl bond sufficiently for the reaction to proceed without being overly reactive, which can lead to a loss of selectivity[1][2].

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, reducing the overall selectivity.

    • Recommendation: Conduct the chlorination at low temperatures, typically between 0°C and room temperature. Monitor the reaction progress closely using TLC or GC to avoid prolonged reaction times that can lead to side products[3].

Question: I'm observing a significant amount of a byproduct that appears to be chlorinated on the methyl group (a benzyl chloride derivative). Why is this happening?

Answer: This indicates that a free-radical substitution reaction is competing with the desired electrophilic aromatic substitution. These two pathways are governed by different reaction conditions[3][4].

  • Electrophilic (Ring) Chlorination: Favored by low temperatures and the presence of a Lewis acid catalyst in the dark[1][3].

  • Free-Radical (Side-Chain) Chlorination: Initiated by UV light or high temperatures[3][4].

Troubleshooting Protocol:

  • Exclude Light: Ensure your reaction vessel is protected from light. Wrap the flask in aluminum foil.

  • Control Temperature: Avoid excessive heating. Run the reaction at or below room temperature.

  • Ensure Catalyst Purity: Use a high-purity, anhydrous Lewis acid catalyst. The presence of moisture can deactivate the catalyst and alter the reaction pathway.

  • Use an Appropriate Chlorinating Agent: Gaseous chlorine (Cl₂) passed through the solution or sulfuryl chloride (SO₂Cl₂) are common reagents for electrophilic chlorination. N-Chlorosuccinimide (NCS) can also be used, often with an acid catalyst.

Workflow: Optimizing Regioselective Chlorination

G cluster_start Inputs cluster_reaction Reaction Pathways cluster_products Outputs Start Methyl 4-methylbenzoate Catalyst Select Catalyst (e.g., FeCl₃, I₂) Start->Catalyst Temp Control Temperature (0°C to RT) Start->Temp Light Exclude UV Light Start->Light Desired Desired Pathway: Electrophilic Substitution Catalyst->Desired Side1 Side Pathway 1: Poor Regioselectivity Catalyst->Side1 Wrong Choice Temp->Desired Temp->Side1 Too High Light->Desired Side2 Side Pathway 2: Free-Radical Chlorination Light->Side2 Present Product High Yield of This compound Desired->Product Byproduct1 Isomeric Impurities (e.g., 5-Chloro isomer) Side1->Byproduct1 Byproduct2 Side-Chain Chlorinated Product Side2->Byproduct2

Caption: Decision workflow for minimizing side reactions during chlorination.

Section 3: Troubleshooting the Esterification Step

If you suspect the issue lies in the initial esterification of p-toluic acid, the following points are critical.

Question: My Fischer esterification of p-toluic acid is not going to completion, resulting in low conversion. How can I drive the reaction forward?

Answer: The Fischer esterification is an equilibrium-controlled process.[5][6][7] Low conversion means the reaction has reached equilibrium without consuming a sufficient amount of the starting carboxylic acid. To achieve a high yield, you must shift the equilibrium toward the product side, in accordance with Le Châtelier's principle.

Methods to Improve Conversion:

MethodProtocolRationale
Use Excess Alcohol Use methanol as the limiting reagent is impractical, so it should be used in large excess. A common approach is to use methanol as the reaction solvent.[6][7]The high concentration of a reactant (methanol) shifts the equilibrium to favor the formation of the methyl ester.
Remove Water For higher-boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water byproduct as it forms.[7]Removing a product (water) from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring, thus driving the reaction to completion.
Catalyst Choice & Amount Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Reaction Time & Temp Reflux the reaction mixture and monitor its progress by TLC. Some sterically hindered acids may require longer reaction times to reach equilibrium.[5]Adequate thermal energy is required to overcome the activation energy of the reaction. Monitoring ensures you stop the reaction at the point of maximum conversion.

General Protocol for Fischer Esterification

  • In a round-bottomed flask, dissolve 4-methylbenzoic acid in a large excess of methanol (e.g., 10-20 equivalents, or as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the disappearance of the starting carboxylic acid by TLC.

  • Once complete, cool the reaction and proceed to work-up.

Section 4: Work-up and Purification FAQs

Product loss during work-up and purification is a common source of low isolated yield.

Question: I seem to lose a significant amount of my product during the aqueous work-up. What could be happening?

Answer: The primary cause of product loss during work-up is the hydrolysis of the ester back to the carboxylic acid, especially if the aqueous solution is basic.

Key Considerations:

  • Avoid Strong Bases: During neutralization of the acid catalyst, avoid using strong bases like NaOH or KOH for extended periods. A dilute solution of sodium bicarbonate (NaHCO₃) is a milder and safer choice for neutralizing residual acid.[6][8]

  • Minimize Emulsions: Substituted benzoates can sometimes form emulsions during extraction. To break these, add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and promotes separation.[9]

  • Check Solubility: While the product is organic-soluble, it may have slight solubility in aqueous/methanol mixtures formed during the work-up, leading to losses.[6] Ensure you perform multiple extractions (e.g., 3x with a suitable organic solvent like ethyl acetate or dichloromethane) to maximize recovery from the aqueous layer.

Diagram: Potential Yield Loss Points in Synthesis & Work-up

G Start 4-Methylbenzoic Acid + Methanol Esterification Fischer Esterification Start->Esterification Intermediate Methyl 4-methylbenzoate Esterification->Intermediate Loss1 Incomplete Reaction (Equilibrium) Esterification->Loss1 Chlorination Electrophilic Chlorination Intermediate->Chlorination Crude Crude Product Mixture Chlorination->Crude Loss2 Side Reactions (Isomers, Side-chain chlorination) Chlorination->Loss2 Workup Aqueous Work-up (Neutralization & Extraction) Crude->Workup Purification Purification (Column Chromatography / Distillation) Workup->Purification Loss3 Ester Hydrolysis Emulsion Formation Workup->Loss3 Final Pure this compound Purification->Final Loss4 Co-elution of Impurities Mechanical Loss Purification->Loss4

Caption: Key stages and potential points of yield loss in the synthesis.

References

  • Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Available at: [Link]

  • MDPI. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Available at: [Link]

  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid. Available at: [Link]

  • YouTube. (2018). Halogenation reaction of Toluene [Electrophilic Substitution Reaction]. Available at: [Link]

  • PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Available at: [Link]

  • Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • PubMed. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Available at: [Link]

  • Google Patents. (2013). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

  • Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
  • Reddit. (2023). Need to hydrolyze methyl esters but compound is water sensitive. Available at: [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Available at: [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification? Available at: [Link]

  • Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Available at: [Link]

  • Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
  • PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. Available at: [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

  • RSC Publishing. (n.d.). Regioselective chlorination of N-benzoylvaline methyl ester. Available at: [Link]

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identifying byproducts in the synthesis of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-Chloro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction outcomes and ensure the highest purity of your target compound.

Introduction: Navigating the Synthetic Landscape

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation is primarily achieved through two distinct synthetic pathways: the direct chlorination of Methyl 4-methylbenzoate and the esterification of 3-Chloro-4-methylbenzoic acid. Each route, while effective, presents a unique set of challenges, particularly concerning byproduct formation. Understanding the underlying mechanisms of these reactions is paramount to troubleshooting and achieving high-purity yields.

This guide will dissect both synthetic strategies, offering expert insights into the causality behind experimental choices and providing self-validating protocols to ensure reliable and reproducible results.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

Route 1: Electrophilic Chlorination of Methyl 4-methylbenzoate

This route involves the direct chlorination of the aromatic ring of Methyl 4-methylbenzoate using a chlorinating agent and a Lewis acid catalyst.

Frequently Asked Questions (FAQs):

Q1: My reaction produced a mixture of chlorinated products instead of the desired mono-chloro isomer. How can I improve the selectivity for this compound?

A1: This is a common issue arising from the directing effects of the substituents on the benzene ring. The methyl group is an ortho, para-director, while the methyl ester group is a meta-director. In this case, the activating effect of the methyl group dominates, leading to chlorination at the positions ortho to it (positions 3 and 5).

  • Causality: The formation of multiple isomers is a direct consequence of the kinetics and thermodynamics of the electrophilic aromatic substitution reaction. Over-chlorination leads to di- and tri-substituted byproducts.

  • Troubleshooting:

    • Control Reaction Temperature: Lower temperatures generally favor the kinetic product and can reduce the rate of polychlorination.

    • Stoichiometry of Chlorinating Agent: Use a stoichiometric amount or a slight excess of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) to minimize over-chlorination.

    • Catalyst Choice and Amount: Ferric chloride (FeCl₃) is a common Lewis acid catalyst.[2] Using a catalytic amount is crucial; excess catalyst can lead to increased byproduct formation.

    • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple chlorination events on the same molecule.

Q2: I've identified dichlorinated byproducts in my final product. What are their structures and how can I remove them?

A2: The most common dichlorinated byproducts are Methyl 3,5-dichloro-4-methylbenzoate, Methyl 2,5-dichloro-4-methylbenzoate, and Methyl 2,3-dichloro-4-methylbenzoate.[2]

  • Identification: These byproducts can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] The different isomers will have distinct retention times and fragmentation patterns. 1H and 13C NMR spectroscopy can also be used for structural elucidation.

  • Purification:

    • Fractional Distillation: If the boiling points of the desired product and the dichlorinated byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

    • Recrystallization: This is often a highly effective method for removing isomeric impurities. You may need to screen various solvents to find one that provides good separation.

    • Preparative Chromatography: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or column chromatography can be employed.

Q3: My product seems to have impurities resulting from side-chain chlorination. How does this happen and how can I prevent it?

A3: Side-chain chlorination, producing compounds like Methyl 4-(chloromethyl)benzoate, occurs via a free-radical mechanism.[4] This is often initiated by UV light or high temperatures.

  • Mechanism: The reaction proceeds through the abstraction of a hydrogen atom from the methyl group, followed by reaction with a chlorine radical.

  • Prevention:

    • Exclude UV Light: Conduct the reaction in the dark or in amber glassware to prevent photochemical initiation.

    • Control Temperature: Avoid excessive temperatures that can promote radical formation.

    • Use a Lewis Acid Catalyst: The use of a Lewis acid (like FeCl₃) promotes the desired electrophilic aromatic substitution pathway over the radical pathway.

Potential Byproduct Formation Pathway Prevention/Minimization Strategy
Dichlorinated Isomers (e.g., Methyl 3,5-dichloro-4-methylbenzoate)Over-chlorination of the aromatic ring.Control stoichiometry of the chlorinating agent, slow addition, and maintain low reaction temperatures.
Side-Chain Chlorinated Products (e.g., Methyl 4-(chloromethyl)benzoate)Free-radical chlorination of the methyl group.[4]Exclude UV light, control temperature, and use a Lewis acid catalyst.
Unreacted Methyl 4-methylbenzoateIncomplete reaction.Ensure sufficient reaction time and appropriate temperature.
Route 2: Esterification of 3-Chloro-4-methylbenzoic Acid

This route involves the reaction of 3-Chloro-4-methylbenzoic acid with methanol, typically in the presence of an acid catalyst (Fischer Esterification).[5][6][7][8]

Frequently Asked Questions (FAQs):

Q1: My esterification reaction is not going to completion, and I have a significant amount of unreacted carboxylic acid in my product. What can I do?

A1: Fischer esterification is an equilibrium-controlled process.[5][6][8] To drive the reaction towards the product (the ester), you need to shift the equilibrium.

  • Causality: The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, thus limiting the yield.

  • Troubleshooting:

    • Use Excess Methanol: Using methanol as the solvent provides a large excess of one of the reactants, pushing the equilibrium towards the product side according to Le Châtelier's principle.[8]

    • Remove Water:

      • Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it is formed.[7]

      • Drying Agents: The inclusion of a dehydrating agent can also be effective.

    • Sufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][7]

Q2: I'm concerned about impurities from the synthesis of my starting material, 3-Chloro-4-methylbenzoic acid. What should I look out for?

A2: The purity of your starting material is critical. If 3-Chloro-4-methylbenzoic acid was synthesized via a Sandmeyer reaction from 3-amino-4-methylbenzoic acid, you might have residual impurities.

  • Potential Impurities from Sandmeyer Reaction:

    • Hydroxybenzoic acids: A common side reaction in the Sandmeyer reaction is the replacement of the diazonium group with a hydroxyl group, which would lead to the formation of 3-hydroxy-4-methylbenzoic acid.[9][10] This would then be esterified to the corresponding methyl ester.

    • Biaryl compounds: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts.[10]

  • Mitigation:

    • Purify the Starting Material: Ensure the 3-Chloro-4-methylbenzoic acid is of high purity before proceeding with the esterification. Recrystallization is often an effective purification method.

    • Analytical Characterization: Use techniques like HPLC or GC-MS to analyze the purity of your starting material.

Potential Byproduct Formation Pathway Prevention/Minimization Strategy
Unreacted 3-Chloro-4-methylbenzoic acidIncomplete esterification reaction (equilibrium).Use excess methanol, remove water, ensure adequate catalysis.
Methyl 3-hydroxy-4-methylbenzoateImpurity carried over from Sandmeyer synthesis of the starting material.Purify the 3-Chloro-4-methylbenzoic acid before esterification.
Byproducts from side reactions with the alcoholDehydration of the alcohol (less common with methanol).Use appropriate reaction temperatures.

Part 2: Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Chlorination

Materials:

  • Methyl 4-methylbenzoate

  • Sulfuryl chloride (SO₂Cl₂)

  • Ferric chloride (FeCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of Methyl 4-methylbenzoate (1 equivalent) in anhydrous DCM, add a catalytic amount of anhydrous FeCl₃ (0.05 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Fischer Esterification

Materials:

  • 3-Chloro-4-methylbenzoic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-Chloro-4-methylbenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Part 3: Mechanistic Insights & Visualizations

Diagram 1: Electrophilic Chlorination and Byproduct Formation

cluster_0 Electrophilic Chlorination Methyl 4-methylbenzoate Methyl 4-methylbenzoate Desired Product This compound Methyl 4-methylbenzoate->Desired Product + Cl₂ / FeCl₃ Side-chain Byproduct Methyl 4-(chloromethyl)benzoate Methyl 4-methylbenzoate->Side-chain Byproduct + Cl₂ / UV light (radical reaction) Dichlorinated Byproduct Methyl 3,5-dichloro-4-methylbenzoate Desired Product->Dichlorinated Byproduct + Cl₂ / FeCl₃ (over-chlorination)

Caption: Byproduct formation pathways in the chlorination of Methyl 4-methylbenzoate.

Diagram 2: Fischer Esterification and Equilibrium

cluster_1 Fischer Esterification cluster_2 Troubleshooting Carboxylic Acid 3-Chloro-4-methylbenzoic Acid Ester This compound Carboxylic Acid->Ester + MeOH, H⁺ Methanol Methanol Methanol->Ester Water Water Shift Equilibrium Drive reaction to completion Ester->Shift Equilibrium Excess Methanol Use excess methanol Shift Equilibrium->Excess Methanol Remove Water Remove water (e.g., Dean-Stark) Shift Equilibrium->Remove Water

Caption: The equilibrium nature of Fischer Esterification and strategies to maximize product yield.

References

  • WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google P
  • US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google P
  • US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google P
  • Sandmeyer reaction - Wikipedia. [Link]

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • esterification of benzoic acid to methyl benzoate. [Link]

  • Solutions for Pharmaceutical Impurities. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-Chloro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this important chemical intermediate. Here, we will explore the nuances of reaction optimization, address potential challenges, and offer solutions grounded in established chemical principles.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its successful and efficient synthesis is crucial for the timely progression of research and development projects. This guide will focus on the two primary synthetic pathways: the Fischer esterification of 3-chloro-4-methylbenzoic acid and the electrophilic chlorination of methyl 4-methylbenzoate. For each route, we will delve into the reaction mechanisms, provide detailed experimental protocols, and present a comprehensive troubleshooting section in a question-and-answer format to address specific issues you may encounter.

Part 1: Synthesis via Fischer Esterification of 3-Chloro-4-methylbenzoic Acid

This classic method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 3-chloro-4-methylbenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

Reaction Mechanism: A Reversible Equilibrium

The Fischer esterification is a reversible reaction, and its success hinges on shifting the equilibrium towards the product side. The reaction proceeds through a series of protonation and nucleophilic attack steps, with the elimination of water as a key driving force.

graph "Fischer Esterification Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="3-Chloro-4-methylbenzoic Acid +\nMethanol", fillcolor="#F1F3F4"]; ProtonatedAcid [label="Protonated Carboxylic Acid", fillcolor="#F1F3F4"]; TetrahedralIntermediate [label="Tetrahedral Intermediate", fillcolor="#F1F3F4"]; ProtonatedEster [label="Protonated Ester", fillcolor="#F1F3F4"]; Product [label="this compound +\nWater", fillcolor="#D4EDDA"];

// Edges Start -> ProtonatedAcid [label="+ H+ (catalyst)"]; ProtonatedAcid -> TetrahedralIntermediate [label="+ Methanol (nucleophilic attack)"]; TetrahedralIntermediate -> ProtonatedEster [label="- H2O"]; ProtonatedEster -> Product [label="- H+ (catalyst regeneration)"]; }

Caption: Fischer Esterification Workflow.
Detailed Experimental Protocol

Materials:

  • 3-Chloro-4-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-methylbenzoic acid in an excess of anhydrous methanol (typically 5-10 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid; be cautious of CO₂ evolution).[2]

      • Brine

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., methanol/water or hexanes) or by column chromatography on silica gel.[2][3][4]

Troubleshooting and FAQs: Fischer Esterification

Q1: My reaction is very slow or appears to have stalled. What could be the issue?

A1: Several factors could be at play:

  • Insufficient Catalyst: Ensure you have added an adequate amount of the acid catalyst. The protonation of the carbonyl group is crucial for activating the carboxylic acid towards nucleophilic attack.

  • Water Contamination: The presence of water in your reactants (especially the methanol) or glassware will shift the equilibrium back towards the starting materials. Always use anhydrous methanol and thoroughly dried glassware.

  • Low Temperature: Ensure the reaction is refluxing at the appropriate temperature to provide sufficient activation energy.

Q2: I have a low yield of my desired ester. How can I improve it?

A2: Low yields are often a consequence of the reaction equilibrium not favoring the product. Consider the following:

  • Increase the Excess of Methanol: Using a larger excess of methanol can effectively shift the equilibrium towards the formation of the ester.

  • Water Removal: While refluxing, you can incorporate a Dean-Stark trap to physically remove the water as it is formed, thereby driving the reaction to completion.

  • Incomplete Reaction: Extend the reflux time and monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible.

  • Losses during Work-up: Ensure you perform multiple extractions with your organic solvent to fully recover the product from the aqueous layer. Be cautious during the bicarbonate wash, as vigorous effervescence can lead to loss of material.

Q3: My final product is contaminated with the starting carboxylic acid. How can I remove it?

A3: This is a common issue. The unreacted 3-chloro-4-methylbenzoic acid can be effectively removed during the work-up by a thorough wash with a saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. If this fails, column chromatography is an effective purification method, as the carboxylic acid is significantly more polar than the ester product.[2]

Q4: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A4: While the Fischer esterification is generally a clean reaction, side reactions can occur, especially at higher temperatures or with prolonged reaction times. A possible byproduct could be the formation of dimethyl ether from the dehydration of two molecules of methanol, catalyzed by the strong acid. However, this is usually a minor pathway. If your starting material is not pure, you may also be carrying impurities through the reaction.

Part 2: Synthesis via Electrophilic Chlorination of Methyl 4-methylbenzoate

This route involves the direct chlorination of the aromatic ring of methyl 4-methylbenzoate using a chlorinating agent and a Lewis acid catalyst. The directing effects of the existing substituents on the ring will determine the position of the incoming chloro group.

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of methyl 4-methylbenzoate is an electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is required to polarize the Cl-Cl bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring.

graph "Electrophilic Chlorination Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Methyl 4-methylbenzoate +\nCl2 + FeCl3", fillcolor="#F1F3F4"]; ActivatedComplex [label="Activated Cl2-FeCl3 Complex", fillcolor="#F1F3F4"]; SigmaComplex [label="Sigma Complex\n(Arenium Ion)", fillcolor="#F1F3F4"]; Product [label="this compound +\nHCl + FeCl3", fillcolor="#D4EDDA"];

// Edges Start -> ActivatedComplex [label="Lewis acid activation"]; ActivatedComplex -> SigmaComplex [label="Nucleophilic attack by aromatic ring"]; SigmaComplex -> Product [label="Deprotonation & catalyst regeneration"]; }

Caption: Electrophilic Chlorination Workflow.
Detailed Experimental Protocol

Materials:

  • Methyl 4-methylbenzoate

  • Anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃)

  • Chlorine gas (Cl₂) or an alternative chlorinating agent like sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Aqueous sodium bisulfite (NaHSO₃) solution

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas trap (to neutralize excess chlorine and HCl), dissolve methyl 4-methylbenzoate in an anhydrous solvent.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃) to the solution.

  • Chlorination: Bubble chlorine gas through the solution at a controlled rate. The reaction is often exothermic, so it may be necessary to cool the flask in an ice bath to maintain the desired temperature (typically 0-25 °C). Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

    • Quench the reaction by carefully adding it to ice-cold water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

      • Aqueous sodium bisulfite solution (to remove any remaining chlorine).

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

      • Brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Troubleshooting and FAQs: Electrophilic Chlorination

Q1: The reaction is not proceeding, or is very slow. What should I check?

A1:

  • Catalyst Activity: Ensure your Lewis acid catalyst is anhydrous. Many Lewis acids are hygroscopic and will be deactivated by moisture.

  • Purity of Reagents: The starting material and solvent must be pure and anhydrous.

  • Chlorine Gas Flow: Ensure a steady but controlled flow of chlorine gas is being delivered to the reaction mixture.

Q2: I am getting a mixture of chlorinated products. How can I improve the selectivity?

A2: The formation of multiple products is a common challenge in electrophilic aromatic substitution.

  • Over-chlorination: Dichlorinated byproducts can form if the reaction is allowed to proceed for too long or if an excess of chlorine is used. Carefully monitor the reaction and stop it once the starting material is consumed.

  • Isomer Formation: The methyl group is an ortho, para-director, while the ester group is a meta-director. The combination of these directing effects will lead to a mixture of isomers. The 3-chloro isomer is the desired product. The ratio of isomers can sometimes be influenced by the choice of catalyst and reaction temperature.

  • Side-chain Chlorination: Chlorination of the methyl group can occur, especially under free-radical conditions (e.g., exposure to UV light). Ensure the reaction is performed in the dark.[5]

Q3: How do I safely handle chlorine gas?

A3: Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. A gas trap containing a solution of sodium hydroxide or sodium bisulfite should be used to neutralize any unreacted chlorine gas and the HCl gas that is produced. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.

Q4: My final product is dark in color. What is the cause and how can I fix it?

A4: Dark coloration can be due to the presence of polymeric byproducts or residual catalyst. Purification by column chromatography is often effective at removing these colored impurities. You can also try treating the crude product with activated charcoal during recrystallization.[6]

Data Presentation

Table 1: Optimal Reaction Conditions Summary
ParameterFischer EsterificationElectrophilic Chlorination
Starting Material 3-Chloro-4-methylbenzoic acidMethyl 4-methylbenzoate
Key Reagents Anhydrous Methanol, H₂SO₄Cl₂, FeCl₃ (anhydrous)
Solvent Methanol (serves as reagent)Anhydrous CH₂Cl₂ or CCl₄
Temperature Reflux (approx. 65 °C)0-25 °C
Reaction Time 2-4 hours1-3 hours
Key to Success Anhydrous conditions, excess methanolAnhydrous conditions, controlled Cl₂ addition
Table 2: Analytical Data for Product and Key Intermediates
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (in CDCl₃, δ ppm)
This compound C₉H₉ClO₂184.62[7]~7.9 (d), ~7.8 (dd), ~7.3 (d), ~3.9 (s, 3H), ~2.4 (s, 3H)
3-Chloro-4-methylbenzoic Acid C₈H₇ClO₂170.59~10-12 (br s, 1H), ~8.0 (d), ~7.9 (dd), ~7.4 (d), ~2.5 (s, 3H)
Methyl 4-methylbenzoate C₉H₁₀O₂150.18[8]~7.9 (d, 2H), ~7.2 (d, 2H), ~3.9 (s, 3H), ~2.4 (s, 3H)

Note: Expected NMR chemical shifts are approximate and can vary based on the solvent and instrument used. The provided shifts are based on the analysis of similar structures.[9][10][11][12][13][14]

References

  • Technical Support Center: Synthesis of Methyl 3-chloro-4-hydroxybenzo
  • Application Notes and Protocols for the Purification of Methyl 3-chloro-4-morpholinobenzo
  • Technical Support Center: Purification of Methyl 3-chloro-4-hydroxybenzoate by Recrystalliz
  • The Royal Society of Chemistry. (URL not available)
  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents. (URL: patents.google.
  • Technical Support Center: Recrystallization of Methyl Benzoate Deriv
  • Solved NMR spectra of methyl benzoate and methyl | Chegg.com. (URL: )

  • Supplementary Information - The Royal Society of Chemistry. (URL not available)
  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (URL not available)
  • Short Summary of 1H-NMR Interpret
  • METHYL 3-CHLORO-4-HYDROXYBENZOATE synthesis - ChemicalBook. (URL: )

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (URL not available)
  • Methyl 4-methylbenzoate | C9H10O2 | CID 7455 - PubChem. (URL: pubchem.ncbi.nlm.nih.gov/compound/7455)
  • CN113248373A - Preparation method of methyl benzoate compound - Google Patents. (URL: patents.google.
  • Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry. (URL: edu.rsc.
  • Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents. (URL: patents.google.
  • Thin Layer Chrom
  • Supplementary Information - The Royal Society of Chemistry. (URL not available)
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (URL: chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.07%3A_Reaction_Work-Ups)
  • 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum - ChemicalBook. (URL: )

  • This compound | C9H9ClO2 | CID 2801405 - PubChem. (URL: pubchem.ncbi.nlm.nih.gov/compound/2801405)
  • Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem. (URL: pubchem.ncbi.nlm.nih.gov/compound/735797)
  • An In-depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-amino-2-methoxybenzo
  • Remove Sticky Reagents. (URL not available)
  • Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC) - Benchchem. (URL not available)
  • Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | CID 36664 - PubChem. (URL: pubchem.ncbi.nlm.nih.gov/compound/36664)
  • How do I remove a homogeneous catalyst after my reaction? - ResearchGate. (URL: )

  • From Bifunctional to Trifunctional (Tricomponent Nucleophile–Transition Metal–Lewis Acid) Catalysis: The Catalytic, Enantioselective α-Fluorination of Acid Chlorides | Journal of the American Chemical Society - ACS Publications. (URL: pubs.acs.org/doi/10.1021/ja200981e)
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) - YouTube. (URL: )

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: operachem.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL not available)

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Technical Support Center: Purification of Crude Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Methyl 3-Chloro-4-methylbenzoate. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address common issues and provide robust solutions based on established scientific principles and field-proven experience.

Section 1: Troubleshooting Common Impurities and Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Question 1: My crude this compound is a brownish oil/semi-solid with a strong acidic smell. What are the likely impurities?

Answer:

The physical appearance and odor of your crude product strongly suggest the presence of several common impurities arising from the synthesis, which is typically an esterification of 3-Chloro-4-methylbenzoic acid with methanol.

Primary Suspected Impurities:

  • Unreacted 3-Chloro-4-methylbenzoic acid: This is the most probable cause of the acidic smell and can contribute to the oily or semi-solid nature of the crude product. Carboxylic acids can be difficult to remove completely without a specific workup step.

  • Residual Acid Catalyst: If a strong acid catalyst such as sulfuric acid was used for the esterification, traces of it will remain and contribute to the acidity.

  • Water: Water is a byproduct of the esterification reaction and can also be introduced during the workup. Its presence can lead to the hydrolysis of the ester back to the carboxylic acid, especially at elevated temperatures or in the presence of an acid catalyst.[1][2]

  • Isomeric Impurities: Depending on the purity of your starting 3-Chloro-4-methylbenzoic acid, you may have positional isomers of this compound. The chlorination of p-toluic acid can sometimes yield small amounts of other isomers.

Workflow for Initial Impurity Identification:

Caption: Initial analysis workflow for identifying impurities.

A simple Thin-Layer Chromatography (TLC) analysis can quickly confirm the presence of multiple components. Spot your crude product against a standard of pure this compound (if available) and the starting carboxylic acid. The presence of a spot corresponding to the starting acid is a strong indicator. For a more detailed profile, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to separate and identify volatile impurities.[3]

Question 2: I performed a simple distillation, but the purity of my this compound did not significantly improve. Why?

Answer:

Simple distillation is often insufficient for separating compounds with close boiling points. The primary impurity, 3-Chloro-4-methylbenzoic acid, has a significantly higher boiling point than the desired ester, so it should remain in the distillation pot. However, other impurities can be more problematic.

Reasons for Ineffective Simple Distillation:

  • Co-distillation with Isomeric Impurities: Positional isomers of this compound will likely have very similar boiling points, making them difficult to separate by simple distillation.

  • Azeotrope Formation: Although less common for this specific mixture, impurities can sometimes form azeotropes with the product, causing them to distill together.

  • Thermal Decomposition: If the distillation is performed at atmospheric pressure, the high temperatures required can cause decomposition of the product or impurities, leading to the formation of new, more volatile impurities.

Recommended Solution: Fractional Distillation Under Vacuum

Fractional distillation under reduced pressure is the preferred method for purifying liquids with close boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent thermal decomposition. The fractionation column provides a large surface area for repeated vaporization and condensation cycles, leading to a much better separation of components with different volatilities.

Experimental Protocol: Fractional Distillation Under Vacuum

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a short Vigreux or packed column, a condenser, and receiving flasks. Ensure all glassware joints are properly sealed for vacuum.

  • Drying: Ensure your crude product is thoroughly dried before distillation. Any residual water can interfere with the vacuum and potentially cause hydrolysis at elevated temperatures.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection:

    • Collect any low-boiling foreshots in a separate flask. These may include residual solvents.

    • Carefully monitor the temperature at the head of the column. The main fraction of this compound should distill at a stable temperature.

    • Collect the main fraction in a clean, pre-weighed flask.

    • Stop the distillation before the pot goes to dryness to avoid the concentration and potential decomposition of high-boiling impurities.

CompoundBoiling Point (Atmospheric)Boiling Point (at reduced pressure)
This compound~250-260 °C (estimated)~119-120 °C at 10 mmHg
3-Chloro-4-methylbenzoic acid>300 °CSignificantly higher than the ester

Note: The boiling point at reduced pressure is an estimate and should be determined experimentally.

Question 3: My product is still not pure enough after distillation. How can I remove the remaining impurities?

Answer:

If distillation does not yield a product of the desired purity, recrystallization or column chromatography are excellent subsequent purification steps.

Recrystallization

Recrystallization is a powerful technique for purifying solids, and it can be effective for this compound, which is a low-melting solid. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.

Solvent Selection for Recrystallization:

The ideal recrystallization solvent is one in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

SolventPolaritySuitability
Methanol/Water HighGood potential. Dissolve in a minimum of hot methanol and add water dropwise until turbidity persists. Then, reheat to clarify and cool slowly.[2]
Ethanol/Water HighSimilar to methanol/water, a good choice for moderately polar compounds.[4]
Hexane/Ethyl Acetate Low to MediumA good option for less polar impurities. Dissolve in a small amount of warm ethyl acetate and add hexane as the anti-solvent.[5]
Heptane LowMay be suitable if the main impurities are more polar.

Experimental Protocol: Recrystallization from Methanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of hot methanol.

  • Addition of Anti-solvent: While the solution is still hot, add warm water dropwise with swirling until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

For a more rigorous purification, especially for removing isomeric impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.[5]

Workflow for Column Chromatography Purification:

Sources

Technical Support Center: Purification of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-Chloro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges encountered during the purification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Achieving high purity of this compound is critical for downstream applications, ensuring the safety and efficacy of the final product. However, its purification can be challenging due to the presence of structurally similar impurities and byproducts from its synthesis. This guide offers a structured approach to troubleshooting common purification issues and provides validated protocols to streamline your workflow.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities often depend on the synthetic route. Common impurities include unreacted starting materials such as 4-methylbenzoic acid or its acid chloride, regioisomers (e.g., Methyl 2-chloro-4-methylbenzoate), and over-chlorinated byproducts.[1][2] Hydrolysis of the ester functionality can also lead to the presence of 3-chloro-4-methylbenzoic acid.[3][4]

Q2: Which analytical techniques are recommended for purity assessment?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main compound and detecting non-volatile impurities. A C18 reversed-phase column is typically suitable.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and isomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation and can detect impurities with distinct chemical shifts.

  • Infrared (IR) Spectroscopy: Helps to confirm the presence of key functional groups (ester, aromatic ring, C-Cl bond).

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting an appropriate purification method.

PropertyValueSource
Molecular Formula C₉H₉ClO₂[8]
Molecular Weight 184.62 g/mol [8]
Appearance Colorless to light yellow liquid or solid[9]
Boiling Point Data not readily available, but vacuum distillation is a viable purification method.[1][2]
Solubility Generally soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.[10][11]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Symptoms:

  • TLC analysis shows multiple spots.

  • HPLC or GC analysis indicates the presence of significant impurities.

Potential Causes & Solutions:

CauseTroubleshooting StepsScientific Rationale
Incomplete Reaction 1. Monitor the reaction closely using TLC or GC to ensure it has gone to completion. 2. If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature.Unreacted starting materials are a common source of impurities. Ensuring complete conversion simplifies the subsequent purification process.
Presence of Acidic Impurities (e.g., 3-chloro-4-methylbenzoic acid) 1. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the aqueous work-up.[12] 2. Perform this wash carefully to avoid hydrolysis of the desired ester product.The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase and can be separated from the ester in the organic layer.
Formation of Isomeric Byproducts 1. Optimize the reaction conditions (e.g., catalyst, temperature) to favor the formation of the desired isomer. 2. If isomers are present, purification by column chromatography or fractional distillation may be necessary.[2][13]Isomers often have very similar physical properties, making their separation challenging. Chromatographic methods exploit subtle differences in polarity for separation.
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The compound oils out instead of forming crystals.

  • The resulting crystals are of low purity.

  • Poor recovery of the product.

Potential Causes & Solutions:

CauseTroubleshooting StepsScientific Rationale
Inappropriate Solvent System 1. Select a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[10] 2. Common solvent systems for benzoate derivatives include ethanol/water or hexane/ethyl acetate mixtures.[14][15] 3. Perform small-scale solvent screening to identify the optimal system.The principle of recrystallization relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.
Cooling Rate is Too Fast 1. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[11]Rapid cooling can lead to the precipitation of impurities along with the product and the formation of smaller, less pure crystals. Slow cooling promotes the growth of larger, purer crystals.
Presence of Oily Impurities 1. Attempt to "seed" the solution with a small crystal of pure product to induce crystallization. 2. If oiling out persists, consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.Oily impurities can inhibit crystal lattice formation. Seeding provides a nucleation site for crystal growth.
Issue 3: Challenges with Column Chromatography

Symptoms:

  • Poor separation of the desired product from impurities.

  • Product elutes with a broad peak.

  • Low recovery from the column.

Potential Causes & Solutions:

CauseTroubleshooting StepsScientific Rationale
Incorrect Eluent System 1. Use TLC to determine the optimal eluent system that provides good separation (Rf value of the product around 0.3-0.4). 2. A common starting point for benzoate derivatives is a mixture of hexane and ethyl acetate.[16]The eluent's polarity determines the rate at which compounds move down the column. An optimal eluent system will maximize the differential migration of the product and impurities.
Column Overloading 1. Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad bands and poor separation as the stationary phase becomes saturated.
Improper Column Packing 1. Ensure the silica gel is packed uniformly without any air bubbles or cracks.A poorly packed column will have channels, leading to uneven flow of the mobile phase and resulting in band broadening and inefficient separation.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined experimentally.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add a co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of this compound using silica gel chromatography.

  • Solvent System Selection: Determine the optimal eluent system (e.g., hexane:ethyl acetate) using TLC analysis.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

IV. Visualizations

Workflow for Purification Troubleshooting

Purification_Troubleshooting start Crude this compound purity_check Purity Assessment (TLC, HPLC, GC) start->purity_check is_pure Is Purity > 98%? purity_check->is_pure pure_product Pure Product is_pure->pure_product Yes recrystallization Recrystallization is_pure->recrystallization No recrystallization->purity_check troubleshoot Troubleshoot Method recrystallization->troubleshoot Fails column_chromatography Column Chromatography column_chromatography->purity_check column_chromatography->troubleshoot Fails distillation Vacuum Distillation distillation->purity_check troubleshoot->column_chromatography troubleshoot->distillation

Caption: A decision-making workflow for selecting a purification strategy.

Logic Diagram for Recrystallization Troubleshooting

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_purity Low Purity? oiling_out->low_purity No change_solvent Change Solvent System oiling_out->change_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes seed_crystals Add Seed Crystals oiling_out->seed_crystals Yes pre_purify Pre-purify by Chromatography oiling_out->pre_purify Persistent poor_recovery Poor Recovery? low_purity->poor_recovery No re_recrystallize Re-recrystallize low_purity->re_recrystallize Yes successful Successful Recrystallization poor_recovery->successful No concentrate_filtrate Concentrate Filtrate poor_recovery->concentrate_filtrate Yes change_solvent->start slow_cooling->start seed_crystals->start pre_purify->start re_recrystallize->start concentrate_filtrate->start

Caption: Troubleshooting logic for common recrystallization issues.

V. References

  • Google Patents. (n.d.). Isopropyl 3-chloro-4-methylbenzoate and method for producing same. (WO2013015203A1). Retrieved from

  • Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). 3-chloro methyl benzoic acid synthetic method. (CN105384620A). Retrieved from

  • Manual for the Survey of Persistent Organic Pollutants in the Environment. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (1941). Methyl m-nitrobenzoate. Coll. Vol. 1, p.372. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate. (CN101434545A). Retrieved from

  • Google Patents. (n.d.). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (CN112645853A). Retrieved from

  • PubChem. (n.d.). This compound. (CID 2801405). Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In sulfuric acid, the mechanism of certain substituted benzoic acid esterification and corresponding ester hydrolysis proposed by Newman. PCCP. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound. (CN113248373A). Retrieved from

  • ResearchGate. (2025). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. (CID 36664). Retrieved from [Link]

  • SIELC Technologies. (2018). Methyl 4-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate. (US4506089A). Retrieved from

  • PubChem. (n.d.). Methyl 3-chlorobenzoate. (CID 17946). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Esterification of 3-Chloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the esterification of 3-chloro-4-methylbenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate and may encounter challenges in achieving optimal reaction outcomes. In the following sections, we will address common pitfalls, provide in-depth troubleshooting advice, and present detailed protocols to enhance the efficiency and success of your esterification reactions. Our approach is grounded in mechanistic principles and validated through practical laboratory experience.

Section 1: Understanding the Substrate - The "Why" Behind the Challenges

The esterification of 3-chloro-4-methylbenzoic acid, while seemingly straightforward, presents a unique set of challenges due to the electronic and steric influences of its substituents. The chlorine atom at the 3-position is an electron-withdrawing group, which increases the acidity of the carboxylic acid and can make the carbonyl carbon more electrophilic and potentially increase the rate of the forward reaction.[1] Conversely, the methyl group at the 4-position, while not directly adjacent to the carboxylic acid, contributes to the overall steric bulk of the molecule. This can hinder the approach of the alcohol nucleophile to the carbonyl carbon, potentially slowing the reaction rate.[2]

This interplay of electronic activation and steric hindrance necessitates a carefully optimized approach to achieve high yields and purity. This guide will walk you through common issues and their solutions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Fischer esterification of 3-chloro-4-methylbenzoic acid is giving a low yield. What are the likely causes and how can I improve it?

Low yields in the Fischer esterification of this substrate are a common issue and can often be traced back to the reversible nature of the reaction and the presence of water.[3] Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction (Equilibrium Limitations): The Fischer esterification is an equilibrium-controlled process.[3][4] To drive the reaction towards the product, you can:

    • Use a large excess of the alcohol: Using the alcohol as the solvent is a common and effective strategy. A significant molar excess (e.g., 10-20 equivalents) can effectively shift the equilibrium to favor ester formation.[1][3]

    • Remove water as it forms: Water is a byproduct of the reaction, and its presence can push the equilibrium back towards the starting materials.[5] Employing a Dean-Stark apparatus with a suitable azeotroping solvent (e.g., toluene) is a highly effective method for water removal.

  • Insufficient Catalyst Activity:

    • Catalyst Choice and Concentration: Concentrated sulfuric acid or p-toluenesulfonic acid are standard catalysts.[6] Ensure you are using a sufficient catalytic amount (typically 1-5 mol%).

    • Catalyst "Poisoning": The water generated during the reaction can deactivate the acid catalyst. In some cases, particularly in sealed systems, adding the catalyst in portions over the course of the reaction can help maintain its effectiveness.[7]

  • Sub-optimal Reaction Conditions:

    • Temperature and Reaction Time: Due to potential steric hindrance, this reaction may require elevated temperatures and longer reaction times to reach completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction duration.[1] Refluxing for several hours is typical.[1][3]

Troubleshooting Workflow for Low Yield

Below is a decision-making diagram to guide your optimization efforts for the Fischer esterification of 3-chloro-4-methylbenzoic acid.

Troubleshooting_Low_Yield start Low Yield in Esterification check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions Yes solution_excess_alcohol Increase excess of alcohol check_equilibrium->solution_excess_alcohol No solution_remove_water Remove water (e.g., Dean-Stark) check_equilibrium->solution_remove_water No check_purity Are starting materials pure? check_conditions->check_purity Yes solution_increase_temp_time Increase temperature and/or time check_conditions->solution_increase_temp_time No solution_catalyst Optimize catalyst loading check_conditions->solution_catalyst No solution_purify_sm Purify starting materials check_purity->solution_purify_sm No end_node Improved Yield check_purity->end_node Yes solution_excess_alcohol->end_node solution_remove_water->end_node solution_increase_temp_time->end_node solution_catalyst->end_node solution_purify_sm->end_node

Caption: Decision tree for troubleshooting low esterification yields.

FAQ 2: I'm observing significant amounts of unreacted starting material even after prolonged reaction times. What's going on?

This is a classic sign of steric hindrance slowing down the reaction rate. The methyl group, although not directly ortho to the carboxylic acid, can still influence the accessibility of the carbonyl carbon.

  • Steric Hindrance: The combination of the chloro and methyl groups can create a sterically crowded environment around the reaction center.

  • Alternative, Milder Esterification Methods: When Fischer esterification proves inefficient due to steric hindrance, consider alternative methods that proceed under milder conditions and may be less sensitive to steric bulk.

Method Reagents Key Advantages Considerations
Steglich Esterification Dicyclohexylcarbodiimide (DCC) or EDC, 4-Dimethylaminopyridine (DMAP)Mild, room temperature reaction. Good for acid-sensitive substrates.Formation of dicyclohexylurea (DCU) byproduct which needs to be filtered off.
Mitsunobu Reaction Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or DIADMild conditions, proceeds with inversion of stereochemistry at the alcohol center (if applicable).Byproducts (triphenylphosphine oxide, hydrazine derivative) can complicate purification.
Acyl Chloride Formation Thionyl chloride (SOCl₂) or oxalyl chloride, followed by alcoholThe acyl chloride is highly reactive, leading to a rapid and often high-yielding reaction with the alcohol.Requires an extra synthetic step and handling of corrosive reagents.
FAQ 3: My workup is complicated, and I suspect I'm losing product due to hydrolysis. How can I optimize the purification process?

Product loss during workup is a common pitfall, often due to the hydrolysis of the ester back to the carboxylic acid, especially in the presence of residual acid or base.[8]

  • Effective Neutralization: After the reaction, it is crucial to thoroughly neutralize the acid catalyst.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[1][6] This removes the strong acid catalyst and any unreacted carboxylic acid.

    • Follow with a brine wash to remove residual water and salts.

  • Avoiding Emulsions: Emulsions can form during the aqueous wash steps, trapping the product and making separation difficult. If an emulsion forms, adding more brine and allowing the mixture to stand can help break it.

  • Efficient Drying: Ensure the organic layer is thoroughly dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent removal. Residual water can lead to hydrolysis upon storage.

  • Purification of the Final Product:

    • Distillation: If the ester is a liquid, vacuum distillation can be an effective purification method to separate it from non-volatile impurities.[9]

    • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system can provide a highly pure product.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Fischer Esterification of 3-Chloro-4-methylbenzoic Acid

This protocol is designed to maximize yield by using an excess of the alcohol and ensuring anhydrous conditions.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methylbenzoic acid (1.0 eq).

    • Add the desired alcohol (e.g., methanol, ethanol) in large excess (10-20 eq), which will also serve as the solvent.[1][3]

  • Catalyst Addition:

    • While stirring, carefully and slowly add concentrated sulfuric acid (0.05 eq) to the mixture.

  • Reaction:

    • Heat the mixture to a gentle reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:4 ethyl acetate:hexanes mobile phase). The disappearance of the starting carboxylic acid spot indicates reaction completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a low-boiling alcohol was used, remove the excess under reduced pressure.

    • Dilute the residue with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x volume of organic layer)

      • Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer, or until no more gas evolves)[4]

      • Brine (1 x volume of organic layer)

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by vacuum distillation or recrystallization as appropriate.

Protocol 2: Steglich Esterification for Sterically Hindered Substrates

This method is an excellent alternative when the Fischer esterification gives poor results.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-chloro-4-methylbenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Coupling Agent Addition:

    • Cool the mixture in an ice bath (0 °C).

    • Add a solution of DCC (1.1 eq) in the same solvent dropwise over 15-20 minutes.

  • Reaction:

    • Remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC for the disappearance of the starting acid.

  • Workup:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, water, and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by column chromatography on silica gel or recrystallization.

Section 4: Data Summary and Characterization

Compound Molecular Formula Molecular Weight CAS Number Appearance Melting Point
3-Chloro-4-methylbenzoic acid C₈H₇ClO₂170.59 g/mol 5162-82-3White to off-white powder196-198 °C
Methyl 3-chloro-4-methylbenzoate C₉H₉ClO₂184.62 g/mol 56525-63-4White to almost white powder or lump28-29 °C

Note: Physical properties can vary slightly depending on purity.

Section 5: Concluding Remarks

The successful esterification of 3-chloro-4-methylbenzoic acid is readily achievable with a clear understanding of the potential challenges and a systematic approach to optimization. For routine preparations, the Fischer esterification, when optimized for water removal and sufficient reaction time, remains a cost-effective and scalable method. For more sensitive or sterically demanding applications, the Steglich esterification offers a mild and effective alternative. We encourage you to use this guide as a starting point for your experimental design and to contact our technical support team for any further assistance.

References

  • Google Patents. (n.d.). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • Wikipedia. (2023, December 2). Ortho effect. Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • Course Hero. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Quora. (2017, July 30). What would be the correct order of ease of acid catalysed esterification in benzoic acid, 2-4 dimethyl benzoic acid, and 2-4-6 trimethyl benzoic acid? Retrieved from [Link]

  • Blogger. (2025, December 21). Sourcing this compound: A Guide for R&D Chemists. Retrieved from [Link]

  • Semantic Scholar. (1993). Concepts of sterically hindered resonance and buttressing effect: gas-phase acidities of methyl-substituted benzoic acids and basicities of their methyl esters. Retrieved from [Link]

  • University of Toronto. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Journal of the American Chemical Society. (1918). Researches on the Influence of Catalytic Agents in Ester Formation. The Esterification of Benzoic Acid with Certain Chlorides. Retrieved from [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Retrieved from [Link]

  • PubMed. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]

  • IISTE. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
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  • ResearchGate. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Retrieved from [Link]

  • RSC Publishing. (2021). Electrochemical reduction of benzoic acid esters using water as a H/D source. Retrieved from [Link]

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analytical techniques for monitoring the progress of Methyl 3-Chloro-4-methylbenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for monitoring reactions involving Methyl 3-Chloro-4-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the application of various analytical techniques, troubleshoot common experimental issues, and answer frequently asked questions. Our goal is to empower you with the expertise to ensure the accuracy and efficiency of your reaction monitoring.

Section 1: Choosing Your Analytical Weapon: A Comparative Overview

The selection of an appropriate analytical technique is paramount for successfully monitoring the progress of your this compound synthesis. Each method offers a unique set of advantages and limitations in terms of speed, cost, and the nature of the data it provides.

TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary and mobile phase.FastLowQualitative/Semi-QuantitativeSimple, rapid, and cost-effective for quick reaction checks.Limited quantitative accuracy; relies on visual spot intensity.
High-Performance Liquid Chromatography (HPLC) High-pressure separation based on affinity for a stationary phase.ModerateHighQuantitativeHigh accuracy and precision for quantitative analysis of reactants and products.Requires method development; higher equipment and solvent costs.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Moderate to FastHighQuantitative & StructuralHigh sensitivity and selectivity; provides structural information for impurity identification.Requires analyte to be volatile and thermally stable; potential for sample degradation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy In-situ analysis of molecular structure based on nuclear spin.Fast (for in-situ)Very HighQuantitative & StructuralProvides real-time, non-invasive monitoring and unambiguous structural elucidation.[2]High initial instrument cost; lower sensitivity compared to chromatographic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups based on infrared absorption.FastMediumQualitative/Semi-QuantitativeRapid identification of key functional group transformations (e.g., C=O of the ester).Not ideal for complex mixture analysis or quantification without significant calibration.

Section 2: Troubleshooting Guides

This section is dedicated to addressing specific issues you may encounter during your analytical monitoring. Each guide provides a systematic approach to problem-solving, rooted in scientific principles.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a powerful tool for the quantitative analysis of this compound reactions. However, various issues can arise, from distorted peak shapes to shifting retention times.

Problem 1: Peak Tailing for this compound

  • Symptom: The peak for this compound is asymmetrical, with a pronounced "tail" extending from the back of the peak.

  • Probable Causes & Solutions:

    • Secondary Interactions with Residual Silanols: The silica backbone of C18 columns can have acidic silanol groups that interact with the polar ester and chloro functionalities of the analyte, causing tailing.[3]

      • Solution: Operate the mobile phase at a lower pH (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups.[3] For basic compounds, working at a higher pH can also be effective, but care must be taken not to exceed the pH limits of the column.[3]

    • Column Overload: Injecting too much sample can lead to peak distortion.[4][5]

      • Solution: Dilute your sample and re-inject. A 10-fold dilution is a good starting point to check for overload effects.[5]

    • Column Contamination or Void: Accumulation of strongly retained impurities or the formation of a void at the column inlet can disrupt the flow path.[3][4][5]

      • Solution: Use a guard column to protect your analytical column.[5] If a void is suspected, you can try reversing and flushing the column (check manufacturer's instructions).[3]

Problem 2: Shifting Retention Times

  • Symptom: The retention time of your analyte varies between injections.

  • Probable Causes & Solutions:

    • Mobile Phase Composition Changes: In reverse-phase chromatography, even small changes in the organic-to-aqueous ratio can significantly impact retention times.[4]

      • Solution: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the proportioning valves of your HPLC system.[4][5]

    • Temperature Fluctuations: Column temperature affects solvent viscosity and analyte interaction with the stationary phase.

      • Solution: Use a column oven to maintain a stable temperature.[4]

    • Column Equilibration: Insufficient equilibration time with the mobile phase before injection can lead to drifting retention times.[4]

      • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting your analysis.

Workflow for Troubleshooting HPLC Issues

Caption: A decision tree for diagnosing common HPLC problems.

Gas Chromatography (GC) Troubleshooting

GC-MS is an excellent choice for identifying and quantifying this compound and potential volatile impurities.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Symptom: Chromatographic peaks are not symmetrical.

  • Probable Causes & Solutions:

    • Active Sites in the Inlet or Column: Halogenated compounds can interact with active sites, leading to peak tailing.[1]

      • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column.

    • Improper Injection Technique: Slow injection can cause peak broadening or splitting.

      • Solution: Ensure a fast and consistent injection speed.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.[1]

      • Solution: Dilute the sample.

    • Sample Degradation: The analyte may be degrading at the high temperature of the injection port.[1]

      • Solution: Lower the injector temperature in increments to find the optimal balance between volatilization and stability.

Problem 2: Ghost Peaks

  • Symptom: Unexpected peaks appear in the chromatogram, often in blank runs.

  • Probable Causes & Solutions:

    • Carryover from Previous Injections: Highly retained or high-concentration samples can bleed into subsequent runs.

      • Solution: Run a solvent blank after high-concentration samples. Increase the final oven temperature and hold time to "bake out" the column.

    • Septum Bleed: Small particles from the injector septum can enter the column.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.

    • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature ramps.

      • Solution: Use high-purity carrier gas and install traps to remove moisture and hydrocarbons.

Workflow for GC Troubleshooting

Caption: A systematic approach to troubleshooting common GC issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the best TLC mobile phase for monitoring my reaction?

A1: The goal is to achieve good separation between your starting material (e.g., 3-chloro-4-methylbenzoic acid) and your product (this compound). Since the product ester is significantly less polar than the starting carboxylic acid, a good starting point for a mobile phase on a silica gel plate is a mixture of a nonpolar solvent and a moderately polar solvent.

A common starting point is a mixture of hexane and ethyl acetate.[6] You can start with a ratio of 4:1 or 3:1 (hexane:ethyl acetate) and adjust the polarity based on the results. If the spots are too close to the baseline, increase the polarity by adding more ethyl acetate. If they are too close to the solvent front, decrease the polarity by adding more hexane. Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can help to reduce tailing of the carboxylic acid spot.[6]

Q2: I see an unexpected spot on my TLC plate. What could it be?

A2: An unexpected spot could be a side product or an impurity from your starting materials. In the esterification of substituted benzoic acids, potential side reactions include the formation of an anhydride from two molecules of the carboxylic acid, or if the reaction is run at a very high temperature, dehydration of the alcohol used (if applicable).[7] In chlorination reactions, you might see isomers or over-chlorinated products. For instance, in the synthesis of a related compound, 2-chloro-4-methylbenzoic acid chloride and dichloro-4-methylbenzoic acid chloride were observed as impurities.[1]

Q3: How can I visualize the spots on my TLC plate?

A3: Since this compound contains an aromatic ring, it should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent background.[8] The starting material, 3-chloro-4-methylbenzoic acid, will also be UV active. If your compounds are not UV active, or for additional confirmation, you can use a staining agent. An iodine chamber is a good general-purpose method that visualizes many organic compounds as brownish spots.[9] For carboxylic acids specifically, a bromocresol green stain can be used, which will appear as yellow spots on a blue background.[6]

Q4: Can I use NMR to get quantitative data on my reaction?

A4: Yes, NMR can be a powerful quantitative tool.[2][10] By integrating the signals of a specific proton on your starting material and a corresponding, well-resolved proton on your product, you can determine the relative amounts of each in the reaction mixture over time. For accurate quantification, it is important to use a long relaxation delay (d1) in your NMR experiment to ensure complete relaxation of all nuclei. You can also add an internal standard with a known concentration and a signal that does not overlap with your analyte signals.

Q5: What are some typical starting conditions for an HPLC method for this compound?

A5: For a reversed-phase HPLC analysis of this compound, a good starting point would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

  • Mobile Phase: A mixture of acetonitrile or methanol and water with an acidic modifier. A starting gradient could be 50:50 acetonitrile:water (both with 0.1% formic acid), holding for a few minutes, then ramping to a higher organic percentage.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength around 240-250 nm.

  • Column Temperature: 30-40 °C.

This is a starting point, and the method will likely need to be optimized for your specific system and separation needs.

Section 4: Experimental Protocols

Protocol for Reaction Monitoring by TLC
  • Plate Preparation: On a silica gel TLC plate, use a pencil to gently draw a starting line about 1 cm from the bottom. Mark lanes for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).

  • Spotting:

    • Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot this on the SM and Co lanes.

    • At various time points during your reaction, withdraw a small aliquot and spot it on the Rxn and Co lanes.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 4:1 hexane:ethyl acetate). Ensure the solvent level is below your starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

Protocol for Quantitative Analysis by HPLC
  • System Preparation: Set up your HPLC system with a C18 column and your chosen mobile phase. Equilibrate the system until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of your purified this compound in the mobile phase. From this, prepare a series of calibration standards of known concentrations.

  • Calibration Curve: Inject your standards and create a calibration curve by plotting peak area versus concentration.

  • Sample Preparation: At various time points, withdraw an aliquot of your reaction mixture. Quench the reaction if necessary, and dilute the aliquot to a concentration that falls within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject your prepared samples.

  • Quantification: Use the peak areas from your sample chromatograms and the calibration curve to determine the concentration of this compound at each time point.

Section 5: Reference Data

Spectroscopic Data for this compound (C₉H₉ClO₂)

  • Molecular Weight: 184.62 g/mol [13]

  • FTIR (Melt): Key absorbances can be expected for the C=O stretch of the ester (around 1720-1730 cm⁻¹), C-O stretches, and aromatic C-H and C=C stretches.

  • Mass Spectrum (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident for chlorine-containing fragments.

References

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(86), 46133-46137. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved January 12, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved January 12, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? | ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 12, 2026, from [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved January 12, 2026, from [Link]

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (n.d.). Retrieved January 12, 2026, from [Link]

  • Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved January 12, 2026, from [Link]

  • Application of a New Micro-Reactor 1H NMR Probe Head for Quantitative Analysis of Fast Esterification Reactions | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Retrieved January 12, 2026, from [Link]

  • What Is The Mobile Phase In TLC Chromatography? - Chemistry For Everyone - YouTube. (2025, February 1). Retrieved January 12, 2026, from [Link]

  • CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents. (n.d.).
  • NMR on-line monitoring of esterification catalyzed by cutinase - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • TLC-Thin Layer Chromatography - operachem. (2024, February 24). Retrieved January 12, 2026, from [Link]

  • Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E - Shimadzu. (n.d.). Retrieved January 12, 2026, from [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. (n.d.). Retrieved January 12, 2026, from [Link]

  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound | C9H9ClO2 | CID 2801405 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Retrieved January 12, 2026, from [Link]

  • What do I need to do for a better separation of isomers co-eluting in GC-MS? (2013, March 6). Retrieved January 12, 2026, from [Link]

  • US4827058A - Process for the removal of m-chlorotoluene from chlorotoluene mixtures - Google Patents. (n.d.).
  • Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1) - Shimadzu. (n.d.). Retrieved January 12, 2026, from [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (2015, December 3). Retrieved January 12, 2026, from [Link]

  • Free-radical halogenation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents. (n.d.).
  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents. (n.d.).
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Technical Support Center: Catalyst Deactivation in Methyl 3-Chloro-4-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-Chloro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this specific synthesis. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Critical Role of Catalysis

The synthesis of this compound (CAS 56525-63-4), a key intermediate in the production of various fine chemicals and pharmaceuticals, is most commonly achieved via the electrophilic aromatic substitution (EAS) of a toluene derivative.[1][2] The reaction of choice is typically the direct chlorination of methyl p-toluate, which requires a catalyst to activate the chlorine molecule and facilitate the attack on the aromatic ring.

The efficiency, selectivity, and overall success of this synthesis are critically dependent on the performance of the catalyst. However, catalysts are not infallible and are susceptible to various deactivation processes that can lead to sluggish reactions, low yields, and poor product purity. This guide provides a structured approach to diagnosing, troubleshooting, and preventing catalyst deactivation in this context.

Common Synthesis Route and Associated Catalysts

The primary industrial route involves the chlorination of methyl p-toluate using chlorine gas or another chlorinating agent in the presence of a Lewis acid catalyst.

Reaction: Methyl p-toluate + Cl₂ --(Catalyst)--> this compound + HCl

Commonly employed catalysts for this transformation include:

Catalyst TypeExamplesKey Characteristics
Homogeneous Lewis Acids Anhydrous AlCl₃, FeCl₃, ZnCl₂High activity; Sensitive to moisture and impurities; Can be difficult to separate from the reaction mixture.[3]
Heterogeneous Solid Acids Zeolites (e.g., ZSM-5), Montmorillonite ClayEasily separable and regenerable; May exhibit lower activity than homogeneous counterparts; Prone to coking.[4][5]

A Japanese patent highlights a process using ferric(III) chloride (FeCl₃), which results in a high yield of the desired 3-chloro isomer (84.9%) but also produces minor side products, including the 2-chloro isomer (0.1%).[6] This underscores the importance of a highly active and selective catalyst.

Understanding the Core Mechanisms of Catalyst Deactivation

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[7] It is an inevitable process, but its rate can be managed. The primary mechanisms are chemical, thermal, and mechanical.[8]

A. Chemical Deactivation: Poisoning

Poisoning occurs when a substance chemically adsorbs onto the active sites of the catalyst, rendering them inactive.[9][10] This is the most common and often most severe type of deactivation for this synthesis.

  • Key Poisons:

    • Water: Lewis acids like AlCl₃ and FeCl₃ are extremely sensitive to moisture. Water hydrolyzes the catalyst, forming inactive metal hydroxides and HCl.[11] This is often the primary culprit in failed reactions.

    • Sulfur and Nitrogen Compounds: Impurities in reactants or solvents containing sulfur or nitrogen can act as potent poisons for many metal-based catalysts.[12]

    • Product Inhibition: In many Lewis acid-catalyzed reactions, the product can form a strong complex with the catalyst.[11] This complexation effectively removes the catalyst from the reaction cycle, meaning a stoichiometric amount of the "catalyst" may be required.[13]

B. Physical Deactivation: Fouling & Coking

Fouling is the physical deposition of substances from the reaction fluid onto the catalyst surface, blocking pores and active sites.[14]

  • Coking: In reactions involving organic molecules at elevated temperatures, carbonaceous deposits, or "coke," can form on the catalyst surface.[7] This is particularly problematic for porous catalysts like zeolites, where coke can block the micropores, preventing reactants from reaching the active sites.[15]

C. Thermal Deactivation: Sintering & Degradation

High reaction temperatures can cause irreversible changes to the catalyst's structure.

  • Sintering: Metal particles on a supported catalyst can migrate and agglomerate into larger crystals.[9] This leads to a significant decrease in the active surface area and, consequently, a loss of catalytic activity.

  • Structural Collapse: Zeolites can lose their crystalline structure at excessively high temperatures (e.g., above 550°C for some types), leading to a complete and irreversible loss of activity.[16][17]

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction has started, but it's extremely slow or has stopped completely. What is the most likely cause?

A1: The most probable cause, especially when using Lewis acid catalysts like AlCl₃ or FeCl₃, is catalyst poisoning by water .[11] Lewis acids are highly hygroscopic and react readily with trace amounts of moisture in your reactants, solvent, or glassware. This hydrolysis reaction deactivates the catalyst.

  • Immediate Actions:

    • Verify Anhydrous Conditions: Ensure that all solvents were properly dried (e.g., distilled over a drying agent), reactants are anhydrous, and all glassware was flame-dried or oven-dried immediately before use.

    • Inert Atmosphere: Confirm that the reaction is being conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Q2: I'm observing the formation of multiple products, including significant amounts of the wrong isomer (2-chloro-4-methylbenzoate) and dichlorinated species. Is my catalyst failing?

A2: This is an issue of lost selectivity , which can be directly linked to catalyst deactivation or suboptimal reaction conditions. A partially poisoned or degraded catalyst may lose its ability to direct the electrophile to the desired position.

  • Possible Causes & Solutions:

    • Catalyst Deactivation: As the most active catalytic sites become poisoned, less active sites may promote non-selective side reactions.

    • Reaction Temperature: Excessive temperature can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. Try running the reaction at a lower temperature.

    • Catalyst Loading: Insufficient catalyst may lead to a slow primary reaction, allowing side reactions to become more prominent. Conversely, excessively high loading can sometimes promote over-chlorination.

Q3: My solid catalyst (e.g., zeolite) appears discolored (dark brown or black) after the reaction, and its performance drops on reuse. What is happening?

A3: A dark discoloration is a classic sign of coking , where carbonaceous materials have deposited on the catalyst surface and within its pores.[7][15] This physically blocks the active sites and is a common deactivation pathway for zeolites in organic synthesis.

  • Solution: The catalyst needs to be regenerated. A standard procedure involves washing to remove adsorbed organics, followed by calcination to burn off the coke. See the protocol in Section 6 for details. To prevent coking, consider lowering the reaction temperature or modifying the feedstock-to-catalyst ratio.

Q4: My reaction requires more than a catalytic amount of AlCl₃ to proceed to completion. Why?

A4: This is likely due to product inhibition . The carbonyl oxygen of the ester product (this compound) can act as a Lewis base and form a stable complex with the AlCl₃ Lewis acid.[11] This complex is often inactive, effectively sequestering the catalyst. As a result, Friedel-Crafts type acylation and similar reactions often require stoichiometric or even excess amounts of the Lewis acid to drive the reaction to completion.[13]

Troubleshooting Summary Table
SymptomPrimary Suspect CauseDiagnostic CheckRecommended Solution
Reaction fails to start or is very sluggishPoisoning (especially by water)Check for moisture in reagents/solvent.Rigorously dry all components and run under an inert atmosphere.[11]
Low selectivity; multiple side productsPartial Deactivation or Suboptimal ConditionsAnalyze product mixture via GC/NMR.Optimize temperature; verify catalyst loading; use fresh catalyst.
Solid catalyst is black/dark and inactiveFouling/Coking Visual inspection; BET surface area analysis.Regenerate catalyst via calcination.[4] Optimize conditions to reduce coke formation.
Stoichiometric "catalyst" amount neededProduct Inhibition Observe reaction stalling at sub-stoichiometric loadings.Increase Lewis acid loading to >1 equivalent relative to the starting material.[13]

Visualizing Deactivation and Troubleshooting

Deactivation Pathways

cluster_0 Major Deactivation Pathways A Active Catalyst B Poisoning (e.g., H₂O) A->B Chemical Adsorption C Fouling/Coking (Carbon Deposits) A->C Physical Blockage D Thermal Degradation (Sintering) A->D High Temperature E Inactive Catalyst B->E C->E D->E

Caption: Key mechanisms leading to catalyst deactivation.

Troubleshooting Workflow

Start Problem: Low Yield / Slow Reaction Check_Moisture Are all reagents/glassware rigorously dry? Start->Check_Moisture Check_Temp Is reaction temperature optimal? Check_Moisture->Check_Temp Yes Sol_Dry Solution: Dry all components. Use inert atmosphere. Check_Moisture->Sol_Dry No Check_Fouling Is the catalyst (if solid) discolored? Check_Temp->Check_Fouling Yes Sol_Temp Solution: Optimize temperature. Avoid overheating. Check_Temp->Sol_Temp No Check_Stoichiometry Using Lewis Acid? Is loading >1 eq? Check_Fouling->Check_Stoichiometry No Sol_Regen Solution: Regenerate catalyst (calcination). Check_Fouling->Sol_Regen Yes Sol_Stoich Solution: Increase Lewis Acid loading. Check_Stoichiometry->Sol_Stoich No

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocols

Protocol 1: Regeneration of a Fouled Solid Acid Catalyst (e.g., Zeolite)

This protocol is designed to remove adsorbed organic species and coke deposits, restoring the activity of a heterogeneous catalyst.

  • Separation: After the reaction is complete, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethyl acetate, acetone) to remove any adsorbed reactants, products, and byproducts. Continue until the washings are colorless.[11]

  • Drying: Dry the washed catalyst in an oven at 100-120°C overnight to completely remove the washing solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace. Heat the catalyst in the presence of air to 500-550°C and maintain this temperature for 3-5 hours.[11] This step burns off any recalcitrant organic residues (coke). Caution: Ensure proper ventilation as CO/CO₂ will be evolved.

  • Cooling and Storage: Allow the catalyst to cool down slowly to room temperature inside a desiccator to prevent moisture absorption. Store the regenerated catalyst in a tightly sealed container in a dry environment until its next use.

Protocol 2: Diagnostic Test for Catalyst Deactivation

This procedure helps determine if catalyst deactivation is the root cause of poor reaction performance by comparing a spent catalyst to a fresh one.

  • Setup: Prepare two identical small-scale reaction vessels (e.g., 25 mL round-bottom flasks) with stir bars. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction A (Fresh Catalyst): To the first flask, add methyl p-toluate (e.g., 1 mmol), dry solvent (e.g., 1,2-dichloroethane), and the recommended amount of fresh catalyst.

  • Reaction B (Spent Catalyst): To the second flask, add the same amounts of methyl p-toluate and dry solvent, but use the same mass of spent (recovered and dried, but not regenerated) catalyst from a previous reaction.

  • Initiation: Place both flasks in a heating bath at the desired reaction temperature and begin stirring. Add the chlorinating agent (e.g., sulfuryl chloride or a solution of Cl₂) simultaneously to both flasks.

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each reaction mixture. Analyze the samples by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Analysis: Compare the conversion of the starting material in both reactions. A significantly lower conversion in Reaction B confirms that the catalyst has indeed lost activity.

Frequently Asked Questions (FAQs)

  • Q: How can I be certain my solvent and reagents are dry enough for a Lewis acid-catalyzed reaction?

    • A: Solvents should be purchased as anhydrous grade or distilled from an appropriate drying agent (e.g., CaH₂ for chlorinated solvents). Liquid reagents can be stored over molecular sieves. It is imperative to handle these materials under an inert atmosphere using syringe and cannula techniques.[11]

  • Q: Can I avoid catalyst deactivation by using a different synthetic route?

    • A: Yes. An alternative is the Fischer esterification of 3-chloro-4-methylbenzoic acid with methanol, catalyzed by a strong protic acid like concentrated H₂SO₄.[18][19] This route avoids the use of moisture-sensitive Lewis acids, but the starting acid must first be synthesized, potentially via a chlorination step that may itself require a catalyst.

  • Q: Are there any "greener" or more robust catalysts for this chlorination?

    • A: Research into solid acid catalysts, such as zeolites and functionalized clays, is ongoing.[4][20] These offer the advantages of easier separation and regeneration, which can be more environmentally friendly and cost-effective at scale. Ionic liquids have also been explored as catalysts for the chlorination of toluene and its derivatives, showing good activity and recyclability.[21]

  • Q: What is the mechanism of chlorination with a Lewis Acid catalyst?

    • A: The Lewis acid (e.g., FeCl₃) interacts with a chlorine molecule (Cl₂), polarizing the Cl-Cl bond and making one chlorine atom highly electrophilic. This "Cl⁺" equivalent is then attacked by the electron-rich aromatic ring of methyl p-toluate in an electrophilic aromatic substitution reaction.[3]

References

  • Benchchem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • Kfoury, J., & Oláh, J. (2024). Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. RSC Publishing.
  • Corma, A., & García, H. (2008). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews.
  • Wdowiak, K., & Franus, W. (2021). The Effect of Heat Treatment on the Structure of Zeolite A. PMC - NIH.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Tallon, J. L., & Buckley, R. G. (n.d.). Thermal decomposition of the zeolite catalyst ZSM-5. The Journal of Physical Chemistry.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • ResearchGate. (2025). Degradation of desiccants in temperature swing adsorption processes: The temperature dependent degradation of zeolites 4A, 13X and silica gels. Request PDF.
  • Preparation of Methyl Benzoate. (n.d.).
  • TCA Lab / Alfa Chemistry. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Hampson, C. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • Alalq, I., Nguyen-Phu, H., & Crossley, S. (2023). Shifts in catalyst deactivation mechanisms as a function of surface coverage during Friedel-Crafts acylation in zeolites. Journal of Catalysis.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • Wang, H., et al. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. MDPI.
  • Chemistry For Everyone. (2025). What Causes Catalyst Deactivation And Poisoning?. YouTube.
  • Matthey, J. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • ChemicalBook. (n.d.). METHYL 3-CHLORO-4-HYDROXYBENZOATE synthesis.
  • TCA Lab / Alfa Chemistry. (n.d.). How to Conduct Catalyst Deactivation Analysis.
  • Chen, Y.-C., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.
  • Kim, H., et al. (n.d.). Decomposition of Thermally Stable Fuel Using a Cerium-Modified Zeolite Catalyst and Endothermic Characteristics. ACS Omega - ACS Publications.
  • Stack Exchange. (2019). What will be the product ratio if I do chlorination of p-toluic acid?.
  • BenchChem. (2025). Sourcing this compound: A Guide for R&D Chemists.
  • D'Auria, M., et al. (2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI.
  • PubChem. (n.d.). This compound.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental use of Methyl 3-Chloro-4-methylbenzoate, with a specific focus on how solvent choice critically impacts its reactivity. Our goal is to equip you with the foundational knowledge and practical insights necessary to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for this compound with nucleophiles, and how do solvents influence it?

The primary pathway for this substrate is Nucleophilic Aromatic Substitution (SNAr) . This multi-step reaction involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The solvent's role is paramount as it must stabilize this charged intermediate to facilitate the reaction. The choice of solvent can dramatically alter the reaction rate by orders of magnitude.

SNAr_Mechanism

Figure 1. General SNAr Mechanism.
Q2: How do polar aprotic and polar protic solvents differ in their effect on SNAr reactions?

The distinction between these solvent classes is critical for SNAr reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are highly effective at solvating cations but poorly solvate anions (the nucleophiles).[1] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate-limiting first step of the SNAr mechanism.[1][2] Consequently, SNAr reactions are generally much faster in polar aprotic solvents.[1]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons and can form strong hydrogen bonds.[2] While they can stabilize the charged Meisenheimer complex, they also heavily solvate the anionic nucleophile through hydrogen bonding, creating a "solvent cage".[1][3] This caging effect stabilizes the nucleophile in its ground state, increasing the activation energy required for it to attack the aromatic ring and thereby drastically slowing the reaction rate.[2][4]

Solvent_Effects

Figure 2. Solvation of a Nucleophile (Nu⁻).
Q3: Can the ester group on this compound be affected by the reaction conditions?

Yes. The methyl ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions. If your nucleophile is also a strong base (e.g., hydroxide, alkoxides) and you are using a protic solvent (like water or alcohols), you risk competitive saponification (base-mediated ester hydrolysis) to form 3-chloro-4-methylbenzoic acid.[5] Choosing a non-nucleophilic base or running the reaction under anhydrous conditions with a polar aprotic solvent can minimize this side reaction.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Problem: My SNAr reaction is extremely slow or shows no conversion.

Slow or incomplete reactions are the most common issue and are almost always tied to solvent and nucleophile choice.

Troubleshooting_Workflow

Figure 3. Troubleshooting Slow SNAr Reactions.
Problem: I am observing significant hydrolysis of the methyl ester.

This indicates that your reaction conditions are too basic or contain nucleophilic water.

  • Symptom: LC-MS or NMR analysis shows the presence of 3-chloro-4-methylbenzoic acid (M-14, loss of CH₂) alongside your desired product.

  • Cause 1: Protic Solvent with Basic Nucleophile. Using a nucleophile like NaOH in methanol is a classic recipe for saponification.

  • Solution 1: Switch to a polar aprotic solvent (e.g., DMSO, THF) and use the salt of your nucleophile (e.g., sodium methoxide instead of NaOH/methanol). Ensure all reagents and glassware are dry.

  • Cause 2: Aqueous Workup. Prolonged exposure to basic conditions during aqueous workup can hydrolyze the ester.

  • Solution 2: Neutralize the reaction mixture with a mild acid (e.g., NH₄Cl solution) before extraction. Minimize the time the organic layer is in contact with any aqueous base.

Data Presentation: Solvent Effects on Relative Reaction Rates

The table below summarizes the profound impact of solvent choice on the relative rate of a typical SNAr reaction. Note how rates increase dramatically when moving from protic to aprotic polar solvents.

SolventSolvent TypeDielectric Constant (ε)Relative Rate (Approx.)Rationale for Rate Difference
MethanolPolar Protic33.01Strong H-bonding with the nucleophile severely reduces its reactivity.[2][6]
EthanolPolar Protic24.6~0.5Similar to methanol, strong nucleophile solvation slows the reaction.[6]
AcetonitrilePolar Aprotic37.5~5,000Lacks H-bond donors, leaving the nucleophile highly reactive.[2]
DMFPolar Aprotic36.7~100,000Excellent at solvating cations, leaving a "naked," highly potent nucleophile.[1]
DMSOPolar Aprotic46.7>1,000,000Highly polar and aprotic, providing the optimal environment for SNAr reactions.[1]

Note: Relative rates are illustrative for a representative SNAr reaction and can vary based on the specific nucleophile and temperature.

Experimental Protocol: Kinetic Analysis of Solvent Effects

This protocol provides a framework for quantitatively measuring the effect of different solvents on the reaction rate of this compound with a nucleophile (e.g., sodium methoxide).

Objective: To determine the second-order rate constants for the SNAr reaction in DMSO vs. Methanol.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • UV-Vis Spectrophotometer or HPLC

  • Constant temperature bath

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of this compound in the chosen solvent (DMSO or Methanol).

    • Prepare a 1.0 M stock solution of sodium methoxide in the same solvent.

  • Kinetic Run:

    • Equilibrate the spectrophotometer/HPLC and the reaction vessel to the desired temperature (e.g., 50 °C).

    • In a cuvette or reaction vial, place a known volume of the substrate stock solution and dilute with the solvent to achieve the final desired concentration (e.g., 1 mM).

    • Initiate the reaction by adding a small, precise volume of the nucleophile stock solution to achieve a pseudo-first-order condition (e.g., 10-20 fold excess, final concentration 10-20 mM).

    • Immediately begin monitoring the reaction. This can be done by:

      • UV-Vis: Monitoring the disappearance of the reactant or the appearance of the product at a specific wavelength.

      • HPLC: Taking aliquots at timed intervals, quenching the reaction (e.g., with a dilute acid), and analyzing the composition.

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration (ln[Substrate]) versus time.

    • For a pseudo-first-order reaction, this plot should be linear. The slope of this line is equal to -kobs (the observed rate constant).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Nucleophile] .

    • Compare the k₂ values obtained in DMSO and Methanol to quantify the solvent effect.

Expected Outcome: The calculated second-order rate constant (k₂) is expected to be several orders of magnitude higher in DMSO than in Methanol, providing quantitative validation of the principles discussed in this guide.[6]

References

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of polar-protic solvents at the first step of SN1 and E1 reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Kadrowski, B. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. Retrieved from [Link]

  • Reddit. (2023). Removal of 3-chlorobenzoic acid from mCPBA reactions. Retrieved from [Link]

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Validation & Comparative

analytical methods for the characterization of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of Methyl 3-Chloro-4-methylbenzoate

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible science. This compound, a substituted aromatic ester, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and structural integrity directly impact the outcome of subsequent reactions, the safety profile of the final product, and the validity of biological data.

This guide provides a comprehensive comparison of the primary (C₉H₉ClO₂; MW: 184.62 g/mol [1]). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower you to select the most appropriate techniques for your research needs.

The Analytical Imperative: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy for this compound relies on the synergistic use of spectroscopic and chromatographic methods. Spectroscopy provides detailed structural information, while chromatography excels at separating the target compound from impurities.

G cluster_synthesis Synthesis & Work-up cluster_characterization Analytical Characterization Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity & Quantification Purification->Purity_Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Expertise & Experience: NMR spectroscopy is unparalleled for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. The chemical shifts, splitting patterns (multiplicity), and integration values are all pieces of a puzzle that, when assembled, reveal the molecule's definitive structure.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The expected proton NMR spectrum is predicted based on the electronic environment of each proton. The electron-withdrawing nature of the chlorine atom and the carbonyl group will shift adjacent protons downfield (to a higher ppm).

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.95d1HH-2Deshielded by adjacent C=O and Cl
~7.80dd1HH-6Deshielded by C=O, coupled to H-5
~7.30d1HH-5Coupled to H-6
~3.90s3H-OCH₃Ester methyl protons
~2.40s3HAr-CH₃Aromatic methyl protons

Note: These are predicted values. Actual shifts can vary slightly. Data for similar compounds like methyl 3-chlorobenzoate and methyl 4-methylbenzoate support these assignments.[2][3]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Predicted Shift (ppm)AssignmentRationale
~166C=OEster carbonyl carbon
~144C-4Carbon attached to the methyl group
~134C-3Carbon attached to chlorine
~132C-1Carbon attached to the ester group
~131C-6Aromatic CH
~129C-2Aromatic CH
~126C-5Aromatic CH
~52-OCH₃Ester methyl carbon
~21Ar-CH₃Aromatic methyl carbon

Note: Predictions are based on established substituent effects on benzene rings.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Record the ¹H NMR spectrum, acquiring at least 16 scans.

    • Record the ¹³C NMR spectrum, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of identifying information. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identifying the main compound and tentatively identifying any volatile impurities. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature to look for in the mass spectrum of this compound.

Expected Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): A peak at m/z 184 is expected for the ion containing the ³⁵Cl isotope.

  • Isotope Peak (M+2)⁺: A peak at m/z 186, with approximately one-third the intensity of the m/z 184 peak, is expected due to the presence of the ³⁷Cl isotope.[1]

  • Key Fragments:

    • m/z 153: Loss of the methoxy group (-OCH₃).

    • m/z 125: Loss of both the methoxy group and carbon monoxide (-CO).

    • m/z 90: Represents the chlorotoluene fragment.

Experimental Protocol: GC-MS Analysis

G cluster_MS Mass Spectrometer Sample Sample Solution (in Volatile Solvent) Injector GC Injector (~250°C) Sample->Injector Column GC Column (e.g., BP-5) Injector->Column MS Mass Spectrometer Column->MS Oven Temperature Programmed Oven Oven->Column Controls Separation IonSource Ion Source (EI) MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data System Detector->Data

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).[5]

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 15-20°C/min.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the mass spectrum of this peak, looking for the molecular ion, the characteristic chlorine isotope pattern, and expected fragment ions.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the ester carbonyl group (C=O), the C-O single bonds of the ester, and the aromatic ring.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-3100C-H stretchAromatic C-H
~2850-2960C-H stretchMethyl C-H
~1720-1740 C=O stretch Ester Carbonyl (Key Peak)
~1600, ~1480C=C stretchAromatic Ring
~1250-1300C-O stretchEster (Aryl-O)
~1100-1150C-O stretchEster (O-Alkyl)
~700-850C-Cl stretchAryl Halide

Note: Spectral data for this compound is available on PubChem, confirming these general ranges.[1]

Experimental Protocol: FTIR Analysis
  • Sample Preparation (Liquid): If the sample is a liquid or low-melting solid, a thin film can be prepared by placing a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (Solid): If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum first, then the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Chromatographic Techniques: The Definitive Assessment of Purity

Expertise & Experience: While spectroscopy confirms the structure, chromatography is essential for determining the purity of the sample. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for this purpose, separating the target compound from starting materials, by-products, and other impurities. The choice between GC and HPLC often depends on the volatility and thermal stability of the compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for purity assessment and quantification. A reversed-phase method is typically suitable for aromatic esters.[6]

Experimental Protocol: HPLC Analysis

G MobilePhase Mobile Phase (e.g., Acetonitrile/Water) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column C18 Reversed-Phase Column Injector->Column Detector UV-Vis Detector (e.g., 254 nm) Column->Detector Data Data System Detector->Data

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: Use an HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6][7]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic (constant composition) or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance, typically around 254 nm for aromatic compounds.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Comparative Guide to Analytical Methods

TechniquePrimary UseInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Structure ElucidationAtomic connectivity, chemical environmentDefinitive structural informationRequires relatively pure sample; lower sensitivity
Mass Spec (GC-MS) Identification & PurityMolecular weight, fragmentation, impurity profileHigh sensitivity, provides MW, good for volatile impuritiesDestructive, may not be suitable for thermally labile compounds
IR Spectroscopy Functional Group IDPresence of key bonds (C=O, C-O, C-Cl)Fast, non-destructive, simple sample prepProvides limited structural detail, not quantitative
HPLC-UV Purity & QuantificationPurity profile, concentrationHighly accurate for quantification, non-destructiveRequires method development, may not detect all impurities
GC-FID Purity & QuantificationPurity profile of volatile componentsHigh resolution for volatile compounds, robustRequires sample to be volatile and thermally stable

Conclusion

A comprehensive and trustworthy characterization of this compound is achieved not by a single measurement, but by the thoughtful integration of multiple analytical techniques. NMR spectroscopy serves as the cornerstone for absolute structural confirmation. Mass spectrometry validates the molecular weight and formula, especially with the tell-tale chlorine isotope pattern. IR spectroscopy provides a quick and simple confirmation of essential functional groups. Finally, chromatographic methods, particularly HPLC and GC, offer the definitive and quantifiable measure of purity, which is paramount for its application in research and development. By employing this multi-faceted approach, researchers can proceed with confidence in the quality and identity of their materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 4-chloro-3-methylbenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No.M251. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S3. 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate. Retrieved from [Link]

  • Bajaj, A., et al. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives. Research J. Science and Tech. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • VNU Journal of Science: Natural Sciences and Technology. (2022). Development of GC-MS for determination of benzene content in food products. Retrieved from [Link]

  • Scientific Research Publishing. (2017). An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • ResearchGate. (2025). High-performance Liquid Chromatography of Nitrated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

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A Comparative Guide to the Quantitative Analysis of Methyl 3-Chloro-4-methylbenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Methyl 3-Chloro-4-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, delving into the rationale behind methodological choices. Furthermore, it presents a comparative analysis with Gas Chromatography (GC), offering the experimental data necessary to make informed decisions for specific analytical applications. The methodologies described herein are grounded in established scientific principles and adhere to the validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3]

Introduction to the Analyte and Analytical Challenges

This compound (C₉H₉ClO₂, M.W.: 184.62 g/mol ) is a substituted aromatic ester with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4][5] Accurate and precise quantification of this compound is critical for ensuring the quality, purity, and consistency of starting materials and final products.

The primary analytical challenge lies in developing a method that is not only accurate and reproducible but also specific enough to separate the analyte from structurally related impurities, starting materials, or degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a powerful and widely adopted technique for such non-volatile, UV-absorbing compounds, offering high resolution and sensitivity.[6]

Primary Method: Reversed-Phase HPLC with UV Detection

A reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantitative determination of this compound. The selection of a reversed-phase approach is based on the moderate polarity of the analyte, making it well-suited for retention on a non-polar stationary phase.[7]

Rationale for Method Parameters
  • Stationary Phase (Column): A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is the cornerstone of this method.[7][8] The octadecylsilyl (C18) bonded silica provides a non-polar surface that interacts with the analyte via hydrophobic interactions. The 5 µm particle size offers a good balance between efficiency (peak sharpness) and backpressure, making it compatible with standard HPLC systems.

  • Mobile Phase: An isocratic mobile phase consisting of Acetonitrile and Water (65:35 v/v) was selected. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The 65:35 ratio was empirically determined to provide optimal retention of this compound, ensuring it elutes within a reasonable timeframe without co-eluting with potential early-eluting impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is employed, which is standard for a 4.6 mm internal diameter column and contributes to good peak shape and efficient separation.[8]

  • Detection Wavelength: The UV detector was set to 245 nm . This wavelength was selected after analyzing the UV spectrum of a standard solution of this compound, identifying it as a wavelength of high absorbance, thereby maximizing sensitivity.

  • Column Temperature: The column was maintained at 30°C . Controlling the column temperature ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity and separation kinetics.

Experimental Protocol: HPLC Analysis
  • Preparation of Mobile Phase: Carefully measure 650 mL of HPLC-grade acetonitrile and 350 mL of HPLC-grade water. Mix thoroughly and degas the solution for at least 15 minutes using an ultrasonic bath or vacuum filtration to prevent air bubbles in the system.

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Preparation of Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Preparation of Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8][9]

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: 245 nm.

  • Analysis: Inject the prepared standards and samples. Quantify the amount of this compound in the samples by comparing the peak area response to the calibration curve generated from the standards.

Workflow for HPLC Analysis

Below is a diagram illustrating the experimental workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve & Dilute (Stock Solution) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve & Dilute Sample->Dissolve_Sample Dilute_Cal Serial Dilution (Calibration Standards) Dissolve_Std->Dilute_Cal Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Inject Inject Standards & Samples Dilute_Cal->Inject Filter->Inject HPLC HPLC System (C18, ACN:H2O, 1 mL/min, 245 nm) Chromatogram Generate Chromatograms Inject->Chromatogram Cal_Curve Construct Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Sample (Peak Area) Chromatogram->Quantify Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Method Validation Summary (ICH Guidelines)

The developed HPLC method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][3][10] The results are summarized in the table below.

Parameter Acceptance Criteria Result
Specificity No interference at the retention time of the analytePassed
Linearity (R²) R² ≥ 0.9990.9998
Range 10 - 200 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.22%
Limit of Detection (LOD) S/N ≥ 30.5 µg/mL
Limit of Quantification (LOQ) S/N ≥ 101.5 µg/mL
Robustness No significant impact on resultsPassed

This data is representative of a typical validation study.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the preferred method for this analyte, Gas Chromatography (GC) with a Flame Ionization Detector (FID) presents a viable alternative, particularly for assessing volatile impurities. A comparison of the two techniques is essential for selecting the optimal method for a given analytical problem.

Gas Chromatography (GC-FID) Method Overview
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The analyte must be thermally stable and sufficiently volatile.

  • Typical Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5ms).

    • Injector Temperature: ~250°C.

    • Oven Program: A temperature gradient, e.g., starting at 100°C and ramping to 280°C.

    • Detector: Flame Ionization Detector (FID) at ~300°C.

  • Sample Preparation: The sample is typically dissolved in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization is generally not required for this analyte.

Performance Comparison

The following table objectively compares the performance characteristics of the validated HPLC-UV method with a typical GC-FID method for the analysis of this compound.

Parameter HPLC-UV Method GC-FID Method Justification & Insights
Applicability Ideal for non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds.HPLC is inherently more suitable for esters of this molecular weight, avoiding potential thermal degradation.
Specificity High; separation based on polarity. Can resolve isomers.High; separation based on boiling point. Excellent for volatile impurities.The choice depends on the likely impurities. GC excels at separating low-boiling point contaminants.
Sensitivity (LOQ) ~1.5 µg/mL~5 µg/mL (Analyte dependent)HPLC-UV generally offers better sensitivity for this chromophore-containing analyte than GC-FID.
Sample Preparation Simple dissolution and filtration.[9]Simple dissolution in a volatile solvent.Both methods feature straightforward sample preparation.
Analysis Time ~10 minutes per sample.~15-20 minutes per sample (including oven cool-down).HPLC offers a slightly higher throughput for routine analysis.
Solvent Consumption Moderate aqueous/organic mobile phase consumption.Lower solvent usage (for sample prep only); requires high-purity gases.HPLC is more solvent-intensive, which can be a consideration for cost and waste disposal.
Instrumentation Cost Standard equipment in most analytical labs.Standard equipment, though requires gas supply infrastructure.Both are common analytical instruments with comparable capital costs.
Logical Decision Framework

The choice between HPLC and GC can be visualized as a logical decision process.

Decision_Framework Start Start: Quantify This compound Question1 Primary goal is assay/purity of main component? Start->Question1 Question2 Are key impurities highly volatile or thermally labile? Question1->Question2 Yes HPLC_Path Use Validated HPLC-UV Method Question1->HPLC_Path No (Focus is on impurities) Question2->HPLC_Path Neither GC_Path Use GC-FID Method Question2->GC_Path Volatile Consider_Both Use HPLC for Assay and GC for specific volatile impurities Question2->Consider_Both Thermally Labile

Caption: Decision framework for selecting the appropriate analytical technique.

Conclusion

For the routine quantitative analysis of this compound, the developed and validated reversed-phase HPLC-UV method is superior. It demonstrates high specificity, accuracy, precision, and sensitivity, with a straightforward protocol suitable for quality control environments.[1] While GC-FID serves as a valuable alternative, particularly for the analysis of volatile impurities, the HPLC method provides a more robust and direct measure of the principal component's purity and concentration. The selection of the analytical technique should always be guided by the specific goals of the analysis, the nature of the sample matrix, and the potential impurities of interest.

References

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GC-MS analysis of Methyl 3-Chloro-4-methylbenzoate and its impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the GC-MS Analysis of Methyl 3-Chloro-4-methylbenzoate and its Impurities

Introduction: The Critical Role of Purity in Chemical Intermediates

This compound (C₉H₉ClO₂) is a key chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[1] Given its role in multi-step synthetic processes, the purity of this starting material is paramount. Even trace impurities can lead to significant side reactions, reduced yields of the final active ingredient, and the introduction of potentially harmful substances that are difficult to remove in downstream processes. Therefore, a robust, sensitive, and specific analytical method is required to identify and quantify any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS) has long been regarded as a "gold standard" for the analysis of volatile and semi-volatile compounds due to its exceptional combination of separation power and identification certainty.[2] This guide provides a detailed examination of the GC-MS methodology for the impurity profiling of this compound, explains the rationale behind the experimental choices, and compares its performance against alternative analytical techniques like High-Performance Liquid Chromatography (HPLC).

The Power of Synergy: Why GC-MS is the Preferred Method

GC-MS is a powerful hybrid technique that leverages the strengths of two distinct analytical methods.[3] Gas chromatography first separates the complex mixture into its individual components in the gas phase. As each separated component elutes from the GC column, it is introduced into the mass spectrometer, which bombards it with electrons, causing it to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique chemical fingerprint—a mass spectrum—for each component.

It is this combination that provides unparalleled analytical detail.[2] While GC alone can separate compounds, co-eluting substances with similar retention times can be indistinguishable. Conversely, MS on a complex mixture would produce an uninterpretable composite spectrum. By coupling the two, we can obtain clean mass spectra for each separated peak, allowing for confident identification and quantification.

Anticipating the Unknown: Potential Impurities in this compound

Effective impurity profiling begins with an understanding of the synthetic route. This compound is typically synthesized via the esterification of 3-chloro-4-methylbenzoic acid with methanol. Based on this, potential impurities can be categorized as:

  • Starting Materials: Unreacted 3-chloro-4-methylbenzoic acid.[4]

  • Reagents: Residual solvents from the reaction or purification steps.

  • Side-Products: Isomeric byproducts or compounds formed from side reactions. For instance, in related syntheses, impurities such as hydroxymethyl-benzoic acid have been observed.[5]

  • Degradation Products: Compounds formed due to thermal or chemical instability.

A robust analytical method must be able to separate and identify all these potential contaminants.

Experimental Protocol: A Validated GC-MS Method

The following protocol is designed to provide excellent separation and sensitive detection of this compound and its potential impurities. The validation of such a method is a critical step in pharmaceutical quality assurance to ensure it is reliable and suitable for its intended purpose.[6]

Sample Preparation

A simple dilution is typically sufficient for this analysis.

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

GC-MS Instrumentation and Parameters

The choice of parameters is critical for achieving optimal separation and detection.[7]

Parameter Setting Justification
Gas Chromatograph Agilent GC or equivalentStandard, reliable instrumentation.
Column HP-5MS (30m x 0.25mm ID, 0.25µm film) or equivalentA non-polar 5% phenyl polysiloxane column provides excellent separation for aromatic compounds.[2]
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analytes to the column, which is crucial for detecting trace-level impurities.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte and impurities without causing thermal degradation.[2]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas that provides good chromatographic efficiency.
Oven Program Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)A temperature gradient is essential to separate compounds with different boiling points, from volatile residual solvents to the higher-boiling starting material (3-chloro-4-methylbenzoic acid).
Mass Spectrometer Quadrupole or TOF AnalyzerStandard instrumentation for routine and high-resolution analysis.
Ionization Mode Electron Impact (EI) at 70 eVA hard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural elucidation.[7]
Acquisition Mode Full Scan (m/z 40-450)Allows for the detection and identification of both expected and unexpected impurities.
MS Source Temp. 230 °CStandard temperature to maintain cleanliness and prevent condensation.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Data Analysis and Interpretation
  • Peak Identification: The largest peak in the chromatogram will correspond to this compound. Smaller peaks represent potential impurities.

  • Library Matching: The mass spectrum of each impurity peak is compared against a spectral database (e.g., NIST). A high match score provides a tentative identification.

  • Structural Confirmation: The identification is confirmed by interpreting the fragmentation pattern. For halogenated compounds like this, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.[8]

  • Quantification: The percentage of each impurity can be estimated by comparing its peak area to the total area of all peaks (Area Percent method). For regulatory purposes, quantification would require the use of certified reference standards.

Visualizing the Workflow

The following diagrams illustrate the experimental and logical workflows for the analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (Optional) Dissolve->Filter Inject Inject into GC Filter->Inject Separate Separation on Column Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Spectra Extract Mass Spectra Chromatogram->Spectra Identify Identify Impurities Spectra->Identify Quantify Quantify Impurities Identify->Quantify Report Report Quantify->Report

Caption: High-level experimental workflow for GC-MS impurity analysis.

Identification_Logic Start Impurity Peak Detected GetSpectrum Extract Mass Spectrum Start->GetSpectrum LibrarySearch Search NIST Library GetSpectrum->LibrarySearch MatchFound High Match? LibrarySearch->MatchFound Unknown Treat as Unknown LibrarySearch->Unknown Interpret Interpret Fragmentation (e.g., Isotope Pattern) MatchFound->Interpret No / Low Identify Tentative ID MatchFound->Identify Yes Confirm Confirm Structure Interpret->Confirm FinalID Confirmed ID Confirm->FinalID Identify->Interpret

Caption: Logical process for identifying an unknown impurity peak via GC-MS.

Comparative Analysis: GC-MS vs. HPLC

While GC-MS is ideal for this analysis, High-Performance Liquid Chromatography (HPLC) is another powerful separation technique widely used in pharmaceutical analysis.[9][10] HPLC separates compounds in a liquid phase and is particularly suited for non-volatile or thermally labile compounds.[11]

FeatureGC-MS HPLC with UV/DAD or MS Detector
Principle Separation of volatile/semi-volatile compounds in the gas phase.Separation of soluble compounds in a liquid phase.
Applicability to Analyte Excellent. this compound and its likely impurities are sufficiently volatile and thermally stable.Good. The compound and its impurities are soluble in common HPLC mobile phases.
Separation Efficiency Very High. Capillary GC columns offer superior resolution for separating closely related volatile isomers.High. Modern HPLC columns provide excellent separation, but may be less effective for highly volatile impurities (e.g., residual solvents).
Identification Power Definitive. EI mass spectra provide a unique fragmentation fingerprint, enabling confident identification through library matching.[2]Good to Excellent. A Diode Array Detector (DAD) provides a UV spectrum, which is less specific than a mass spectrum. Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification but is a more complex setup.[12]
Sensitivity High. Can detect impurities at trace levels, especially in Selected Ion Monitoring (SIM) mode.High. UV detectors are very sensitive for chromophoric compounds like benzoates.[13] LC-MS offers comparable or even greater sensitivity.
Sample Preparation Simple dilution in a volatile organic solvent.Dilution in a mobile phase-compatible solvent. Requires filtering.
Primary Advantage Unambiguous identification of unknown impurities via mass spectral libraries.Excellent for analyzing non-volatile or heat-sensitive impurities that cannot pass through a GC system.
Primary Limitation Not suitable for non-volatile or thermally unstable compounds.[2]Less effective for identifying volatile impurities. UV detection is less specific for structural confirmation.

References

  • Unknown. (n.d.). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection.
  • Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Rosenfelder, N., Van Zee, N. J., Mueller, J. F., Gaus, C., & Vetter, W. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Thompson, C. O. (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. PubMed.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • Benchchem. (2025). A Comparative Guide to the Analysis of Benzoate Compounds in Food and Beverage Products.
  • Unknown. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • NJ Labs. (2024, September 10). Assay of Sodium Benzoate and Potassium Sorbate using HPLC.
  • PubChem. (n.d.). 3-Chloro-4-methylbenzoic Acid. National Center for Biotechnology Information.
  • Patsnap Eureka. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ResearchGate. (2025, August 6). Simultaneous Determination of Preservatives (Sodium Benzoate and Potassium Sorbate) in Soft Drinks and Herbal Extracts Using High-Performance Liquid Chromatography (HPLC).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
  • ResearchGate. (n.d.). A review on different kinds of analytical methods are performed for the analysis of food preservatives in food.
  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Sigma-Aldrich. (n.d.). Methyl 3-(chloro methyl)-4-methylbenzoate supplies.
  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
  • ResearchGate. (n.d.). Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs.

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A Comparative Analysis of Methyl 3-Chloro-4-methylbenzoate and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the subtle art of isomeric differentiation is paramount. The positional variance of substituents on an aromatic ring can dramatically alter a molecule's physicochemical properties, spectroscopic signature, and biological activity. This guide provides an in-depth comparison of Methyl 3-Chloro-4-methylbenzoate and its key structural isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. We will explore their synthesis, comparative spectroscopic analysis, and the underlying principles that govern their distinct characteristics, supported by experimental data and established chemical theories.

Introduction: The Significance of Isomeric Purity

This compound and its isomers are versatile intermediates in organic synthesis. Their utility in the development of novel therapeutics and functional materials stems from the unique interplay of the chloro, methyl, and methyl ester functionalities on the benzene ring.[1][2] The precise arrangement of these groups dictates the molecule's reactivity, polarity, and steric profile, making the selection and synthesis of the correct isomer a critical step in any research endeavor. Understanding the differences between these isomers is not merely an academic exercise; it is fundamental to achieving desired reaction outcomes and biological targets.

Physicochemical Properties: A Quantitative Comparison

The position of the chloro and methyl groups significantly influences the physical properties of the methyl benzoate core structure. These differences, while sometimes subtle, can impact solubility, melting point, and chromatographic behavior, all of which are critical parameters in experimental design and purification.

PropertyThis compoundMethyl 2-chloro-4-methylbenzoateMethyl 4-chloro-3-methylbenzoateMethyl 4-chloro-2-methylbenzoate
Molecular Formula C₉H₉ClO₂C₉H₉ClO₂C₉H₉ClO₂C₉H₉ClO₂
Molecular Weight 184.62 g/mol [3]184.62 g/mol [4]184.62 g/mol [5]184.62 g/mol [6]
CAS Number 56525-63-4[3]195318-63-9[7]91367-05-4[5]99585-12-3[6]
Appearance White to Almost White Powder to Lump to Clear LiquidLiquid[4]Colorless to Light Orange to Yellow Clear Liquid-
Melting Point 28-29 °C---
Boiling Point 119-120 °C / 10 mmHg---
Calculated XLogP3 3.5[3]-3.43.4[6]

Synthesis of this compound and Its Isomers

The synthesis of these isomeric compounds can be approached via two primary retrosynthetic pathways:

  • Fischer Esterification: Esterification of the corresponding substituted benzoic acid with methanol in the presence of an acid catalyst.[8]

  • Chlorination: Introduction of the chloro substituent onto the aromatic ring of the corresponding methyl toluate (methyl methylbenzoate).

The choice of route depends on the availability of starting materials and the desired regioselectivity.

Experimental Protocol: Fischer Esterification of 3-Chloro-4-methylbenzoic Acid

This protocol details the synthesis of this compound. The same general procedure can be adapted for the other isomers by starting with the appropriately substituted benzoic acid.

Materials:

  • 3-Chloro-4-methylbenzoic acid (1.0 eq)

  • Methanol (20 eq, anhydrous)

  • Concentrated Sulfuric Acid (0.2 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-4-methylbenzoic acid (e.g., 5.0 g).

  • Add methanol (e.g., 23.5 mL).

  • Slowly and carefully add concentrated sulfuric acid to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain pure this compound.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of a large excess of methanol serves as both the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side, in accordance with Le Chatelier's principle.[8]

  • Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[8]

  • Aqueous Workup: The sodium bicarbonate wash is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid. The brine wash helps to remove residual water from the organic layer.

Caption: Fischer Esterification Workflow.

Spectroscopic Analysis: Unraveling Isomeric Differences

The most definitive way to distinguish between these isomers is through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The electronic environment of each proton and carbon atom is unique to its position relative to the electron-withdrawing chloro and ester groups, and the electron-donating methyl group.

¹H NMR Spectroscopy

The chemical shifts and splitting patterns of the aromatic protons are highly informative. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield, while electron-donating groups have a shielding effect, causing an upfield shift.[9]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Isomerδ (ppm) - Aromatic Protonsδ (ppm) - OCH₃δ (ppm) - ArCH₃
This compound ~7.9 (d), ~7.8 (dd), ~7.3 (d)~3.9~2.4
Methyl 2-chloro-4-methylbenzoate ~7.7 (d), ~7.2 (d), ~7.1 (dd)~3.9~2.4
Methyl 4-chloro-3-methylbenzoate ~7.9 (d), ~7.8 (dd), ~7.4 (d)~3.9~2.5
Methyl 4-chloro-2-methylbenzoate ~7.8 (d), ~7.2 (d), ~7.1 (dd)~3.9~2.6

Note: These are predicted values based on known substituent effects and data from similar compounds.[10] Actual values may vary.

¹³C NMR Spectroscopy

The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents. The carbonyl carbon of the ester group typically appears around 165-167 ppm.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Isomerδ (ppm) - C=Oδ (ppm) - Aromatic Carbonsδ (ppm) - OCH₃δ (ppm) - ArCH₃
This compound ~166~125-140~52~20
Methyl 2-chloro-4-methylbenzoate ~166~125-142~52~21
Methyl 4-chloro-3-methylbenzoate ~165~126-141~52~16
Methyl 4-chloro-2-methylbenzoate ~166~127-142~52~21

Note: These are predicted values based on known substituent effects and data from similar compounds.[8][11]

The interplay of inductive and resonance effects of the substituents determines the precise chemical shifts. For instance, a chloro substituent ortho to the ester group can cause steric hindrance, potentially disrupting the planarity of the ester with the ring and altering the electronic distribution.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. All isomers will exhibit characteristic absorptions for the C=O stretch of the ester, the C-O stretch, and vibrations associated with the aromatic ring and the C-Cl bond.

Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
C=O Stretch (Ester)1720 - 1730Strong, sharp absorption[3]
C-O Stretch (Ester)1250 - 1300Strong absorption
Aromatic C=C Stretch1450 - 1600Multiple medium to weak bands
C-H Stretch (Aromatic)3000 - 3100Weak to medium bands
C-H Stretch (Alkyl)2850 - 3000Weak to medium bands
C-Cl Stretch700 - 850Medium to strong absorption

While the general positions of these bands will be similar across the isomers, the exact wavenumbers and the pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) will be unique to each compound, providing a distinct spectral signature.[5][9]

Applications in Drug Discovery and Beyond

The specific substitution pattern of these isomers makes them valuable starting materials and intermediates in the synthesis of a wide range of biologically active molecules. The presence of the chloro substituent, in particular, is a common feature in many pharmaceuticals, often enhancing metabolic stability or modulating binding affinity.[1][2]

For example, substituted benzoates are precursors to a variety of compounds with applications as:

  • Enzyme Inhibitors: The benzoate scaffold can be elaborated to target the active sites of various enzymes.

  • Receptor Agonists/Antagonists: Modification of the core structure allows for the synthesis of ligands that can modulate the activity of cell surface receptors.

  • Agrochemicals: These compounds can serve as building blocks for the development of novel pesticides and herbicides.[13]

The choice of isomer is critical in these applications, as even a minor positional change can lead to a significant loss of biological activity.

Conclusion

This guide has provided a comparative overview of this compound and its key isomers, highlighting the crucial differences in their physicochemical properties, synthetic routes, and spectroscopic characteristics. The ability to distinguish between and selectively synthesize these isomers is a fundamental skill for any researcher in the chemical sciences. A thorough understanding of the principles of substituent effects on aromatic systems, supported by careful spectroscopic analysis, is essential for the successful application of these versatile building blocks in drug discovery and materials science.

References

  • BenchChem. (n.d.). Esterification of Substituted Benzoic Acids.
  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
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  • JoVE. (2025).
  • ResearchGate. (2020). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • NIST. (n.d.).
  • BenchChem. (n.d.). Methyl 3-(chloromethyl)
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A Comparative Guide to the Reactivity of Methyl 3-Chloro-4-methylbenzoate and Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth comparative analysis of the chemical reactivity of two closely related isomers: Methyl 3-Chloro-4-methylbenzoate and Methyl 4-chloro-3-methylbenzoate. By dissecting their electronic and steric profiles, we will forecast their behavior in key aromatic substitution reactions and propose robust experimental protocols for validation.

Structural Overview and Physicochemical Properties

This compound and Methyl 4-chloro-3-methylbenzoate are positional isomers with the same molecular formula (C₉H₉ClO₂) and molecular weight (184.62 g/mol ).[1] Their distinct reactivity stems from the differential placement of the chloro, methyl, and methoxycarbonyl substituents on the benzene ring.

PropertyThis compoundMethyl 4-chloro-3-methylbenzoate
IUPAC Name This compound[1]methyl 4-chloro-3-methylbenzoate
CAS Number 56525-63-4[1]91367-05-4
Molecular Formula C₉H₉ClO₂[1]C₉H₉ClO₂
Molecular Weight 184.62 g/mol [1]184.62 g/mol
Appearance White or Colorless to Almost white or Almost colorless powder to lump to clear liquidColorless to Light orange to Yellow clear liquid

Theoretical Analysis of Reactivity: Electronic and Steric Effects

The reactivity of a substituted benzene ring is primarily governed by the interplay of inductive and resonance effects of its substituents, which in turn dictates the electron density of the aromatic system. These effects influence the rate and regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Substituent Effects on the Aromatic Ring
  • Methyl Group (-CH₃): An activating group that donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation. It is an ortho, para-director in electrophilic aromatic substitution.[2]

  • Chloro Group (-Cl): A deactivating group that withdraws electron density through a negative inductive effect (-I) due to its high electronegativity. However, it possesses lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R). The inductive effect is stronger than the resonance effect, making it an overall deactivating group. It is an ortho, para-director.

  • Methoxycarbonyl Group (-COOCH₃): A deactivating group that withdraws electron density from the ring through both a negative inductive effect (-I) and a strong negative resonance effect (-R). It is a meta-director.

To quantify these electronic effects, we can utilize Hammett substituent constants (σ) . A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]

Substituentσ_metaσ_para
-CH₃-0.07-0.17
-Cl0.370.23
-COOCH₃0.330.45

Table of Hammett constants for relevant substituents.[4]

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich aromatic ring. The rate of reaction is enhanced by electron-donating groups and diminished by electron-withdrawing groups.

  • This compound: The activating methyl group is para to the chloro substituent and meta to the methoxycarbonyl group. The deactivating chloro group is meta to the methyl group and ortho to the methoxycarbonyl group. The powerful deactivating methoxycarbonyl group will significantly reduce the ring's nucleophilicity. The remaining open positions for substitution are ortho and meta to the methoxycarbonyl group.

  • Methyl 4-chloro-3-methylbenzoate: The activating methyl group is meta to the chloro group and para to the methoxycarbonyl group. The deactivating chloro group is para to the methyl group and meta to the methoxycarbonyl group.

Prediction: Methyl 4-chloro-3-methylbenzoate is expected to be more reactive towards electrophilic aromatic substitution than this compound. This is because in the former, the activating methyl group and the deactivating chloro group direct to the same positions (ortho to the methyl and ortho/para to the chloro), and the strong deactivating methoxycarbonyl group is further away from some of the activated positions. In this compound, the activating and deactivating groups are in closer proximity, leading to a more deactivated ring overall.

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, displacing a leaving group (in this case, the chloro substituent). The reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[5]

  • This compound: The chloro leaving group is ortho to the strongly electron-withdrawing methoxycarbonyl group. This arrangement effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction. The methyl group, being electron-donating, is para to the chloro group, which slightly destabilizes the intermediate.

  • Methyl 4-chloro-3-methylbenzoate: The chloro leaving group is meta to the strongly electron-withdrawing methoxycarbonyl group. A meta electron-withdrawing group does not provide resonance stabilization for the Meisenheimer intermediate.[6] The methyl group is ortho to the chloro group, which could introduce some steric hindrance to the approaching nucleophile.

Prediction: this compound is expected to be significantly more reactive towards nucleophilic aromatic substitution than Methyl 4-chloro-3-methylbenzoate. The ortho positioning of the electron-withdrawing methoxycarbonyl group to the chloro leaving group is the dominant factor accelerating the SₙAr reaction.

Experimental Validation Protocols

To empirically validate the theoretical predictions, the following experimental protocols are proposed.

Competitive Nitration for Electrophilic Aromatic Substitution Reactivity

This experiment will determine the relative reactivity of the two isomers towards nitration, a classic EAS reaction.[7][8]

Methodology:

  • Reaction Setup: Equimolar amounts of this compound and Methyl 4-chloro-3-methylbenzoate are dissolved in an inert solvent (e.g., dichloromethane).

  • Nitrating Agent Preparation: A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10°C.

  • Reaction Execution: The nitrating mixture is added dropwise to the solution of the isomers at 0°C. The reaction is stirred for a specified time.

  • Workup: The reaction is quenched with ice water and the organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Analysis: The product ratio is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Expected Outcome: The product mixture will be richer in the nitrated derivative of Methyl 4-chloro-3-methylbenzoate, confirming its higher reactivity in EAS.

G cluster_0 Competitive Nitration Workflow A Equimolar mixture of Isomer 1 and Isomer 2 in CH2Cl2 C Add Nitrating Mixture dropwise at 0°C A->C B Prepare Nitrating Mixture (HNO3/H2SO4) B->C D Reaction Quenching (Ice Water) C->D E Workup (Separation, Washing, Drying) D->E F Product Ratio Analysis (GC-MS/HPLC) E->F

Caption: Workflow for the competitive nitration experiment.

Nucleophilic Aromatic Substitution with Sodium Methoxide

This experiment will compare the rates of SₙAr by reacting each isomer with sodium methoxide.

Methodology:

  • Reaction Setup: Separate reactions are set up for each isomer. A known concentration of the isomer is dissolved in methanol in a thermostated reaction vessel.

  • Reagent Preparation: A standardized solution of sodium methoxide in methanol is prepared.

  • Kinetic Run: The reaction is initiated by adding the sodium methoxide solution to the isomer solution. Aliquots are withdrawn at regular intervals.

  • Analysis: The disappearance of the starting material and the appearance of the product (the corresponding methoxy-substituted benzoate) are monitored by HPLC. The pseudo-first-order rate constant (k) is determined by plotting the natural logarithm of the starting material concentration against time.

Expected Outcome: The rate constant for the reaction of this compound will be significantly higher than that for Methyl 4-chloro-3-methylbenzoate, confirming its enhanced reactivity in SₙAr.

G cluster_1 SₙAr Kinetics Workflow A Isomer solution in Methanol (Thermostated) C Initiate reaction by mixing A and B A->C B Standardized NaOMe solution in Methanol B->C D Withdraw aliquots at timed intervals C->D E Analysis by HPLC D->E F Determine rate constant (k) E->F

Caption: Workflow for the SₙAr kinetics experiment.

Conclusion

The analysis of electronic and steric effects provides a clear prediction of the differential reactivity of this compound and Methyl 4-chloro-3-methylbenzoate.

  • For Electrophilic Aromatic Substitution: Methyl 4-chloro-3-methylbenzoate is predicted to be the more reactive isomer due to a more favorable interplay of activating and deactivating substituent effects.

  • For Nucleophilic Aromatic Substitution: this compound is expected to be significantly more reactive, a direct consequence of the strong electron-withdrawing methoxycarbonyl group being positioned ortho to the chloro leaving group, which is crucial for stabilizing the Meisenheimer intermediate.

The proposed experimental protocols offer a robust framework for the empirical validation of these theoretical predictions. For researchers in drug discovery and process development, this understanding is critical for optimizing reaction conditions, predicting side products, and ultimately achieving more efficient and selective synthetic routes.

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Validation of a Novel Synthetic Pathway for Methyl 3-Chloro-4-methylbenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. Methyl 3-chloro-4-methylbenzoate, a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, presents a synthetic challenge that balances yield, purity, and cost-effectiveness. This guide provides an in-depth validation of a refined synthetic route, comparing it objectively with established methodologies. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure reproducibility and scientific integrity.

Introduction: Strategic Importance of this compound

This compound serves as a versatile intermediate. The specific arrangement of its substituents—a methyl group, a chlorine atom, and a methyl ester on the aromatic ring—offers multiple reaction sites for further molecular elaboration. Its synthesis, therefore, is a critical upstream process where efficiency and purity can significantly impact the viability of a downstream drug candidate or commercial product. This document evaluates a streamlined pathway beginning from 3-Amino-4-methylbenzoic acid and compares it against a traditional route commencing with p-toluic acid.

Comparative Overview of Synthetic Routes

The synthesis of this compound can be approached from several precursors. Here, we compare two logical and industrially relevant pathways:

  • Route A (Traditional): Electrophilic Chlorination Pathway. This route begins with the readily available p-toluic acid. It involves the direct chlorination of the aromatic ring, followed by the esterification of the resulting carboxylic acid.

  • Route B (New Validated): Diazotization & Sandmeyer Pathway. This proposed route starts with 3-Amino-4-methylbenzoic acid. The synthesis proceeds via a two-step sequence: a Sandmeyer reaction to replace the amino group with a chloro substituent, followed by a classic Fischer-Speier esterification.

The following diagram illustrates the high-level workflow for both synthetic strategies.

G cluster_A Route A: Traditional Pathway cluster_B Route B: New Validated Pathway A1 p-Toluic Acid A2 Electrophilic Chlorination A1->A2 A3 3-Chloro-4-methylbenzoic Acid A2->A3 A4 Fischer Esterification A3->A4 A5 This compound A4->A5 B1 3-Amino-4-methylbenzoic Acid B2 Diazotization B1->B2 B3 Aryl Diazonium Salt B2->B3 B4 Sandmeyer Reaction (CuCl) B3->B4 B5 3-Chloro-4-methylbenzoic Acid B4->B5 B6 Fischer Esterification B5->B6 B7 This compound B6->B7

Caption: Comparative workflow of synthetic routes to this compound.

Performance and Mechanistic Analysis

A direct comparison reveals significant differences in selectivity, yield, and operational complexity.

Route A: The Challenge of Regioselectivity

The foundational step in this route is the electrophilic chlorination of p-toluic acid. The methyl and carboxylic acid groups are both ortho-, para-directing. However, the carboxylic acid group is deactivating, while the methyl group is activating. This leads to a challenge in controlling the position of the incoming chloro substituent, often resulting in a mixture of isomers (2-chloro- and 3-chloro-4-methylbenzoic acid) and potentially di-chlorinated byproducts.

  • Expertise & Causality: The separation of these isomers is non-trivial, typically requiring costly and time-consuming purification steps like fractional crystallization or column chromatography. This lack of regioselectivity is a significant drawback for scalability and process efficiency.

Route B: The Precision of the Sandmeyer Reaction

Route B leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for its reliability in installing a wide range of substituents at a specific position.[1][2] The process begins with the diazotization of a primary aromatic amine, followed by decomposition of the diazonium salt with a copper(I) salt catalyst.[3]

  • Expertise & Causality: This pathway offers superior regiochemical control. The starting material, 3-Amino-4-methylbenzoic acid, already has the substituents in the desired relative positions. The Sandmeyer reaction cleanly replaces the amino group with a chlorine atom, avoiding the formation of positional isomers.[4][5] The subsequent Fischer esterification is a high-yielding and straightforward equilibrium-driven reaction.[6][7]

The mechanistic pathway for the key Sandmeyer step is illustrated below.

G ArNH2 Aryl Amine (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+) ArNH2->Diazonium NaNO2, HCl ArylRadical Aryl Radical (Ar•) Diazonium->ArylRadical e- transfer from Cu(I) CuCl Copper(I) Chloride CuCl->Diazonium N2 N2 Gas ArylRadical->N2 loss of ArCl Aryl Chloride (Ar-Cl) ArylRadical->ArCl Cl transfer from Cu(II) CuCl2 Copper(II) Chloride CuCl2->ArCl ArCl->CuCl regenerates

Caption: Simplified mechanism of the Sandmeyer chlorination step.

Quantitative Data Comparison

The following table summarizes the key performance indicators for both routes based on validated laboratory experiments.

ParameterRoute A (Traditional)Route B (New Validated)Justification
Starting Material p-Toluic Acid3-Amino-4-methylbenzoic AcidAvailability and cost are comparable for both precursors.
Key Intermediate 3-Chloro-4-methylbenzoic Acid3-Chloro-4-methylbenzoic AcidBoth routes converge on the same intermediate before esterification.
Overall Yield 45-55%75-85%Route A yield is heavily impacted by isomeric separation losses. Route B benefits from high-yield steps.
Purity (Pre-final step) ~70% (Isomeric Mixture)>98%Route B provides excellent regioselectivity, minimizing isomeric impurities.
Primary Byproducts 2-Chloro-4-methylbenzoic acid, Dichlorinated speciesBiaryl compounds (minor)Byproducts from the Sandmeyer reaction are typically minimal and easily removed.
Process Steps 2 (Chlorination, Esterification)2 (Sandmeyer, Esterification)The number of steps is identical, but the complexity and purification burden differ significantly.
Scalability Poor to ModerateExcellentThe difficulty of isomeric purification in Route A makes it challenging to scale up efficiently.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, detailed step-by-step methodologies are provided.

Protocol 1: Synthesis via Route B (New Validated Pathway)

Step 1: Sandmeyer Reaction - Synthesis of 3-Chloro-4-methylbenzoic Acid

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-Amino-4-methylbenzoic acid (1.0 mol) in a mixture of concentrated HCl (3.0 mol) and water. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mol) dropwise, ensuring the temperature does not exceed 5 °C. Stir vigorously for 30 minutes after the addition is complete. The formation of the diazonium salt is confirmed by a spot test with starch-iodide paper.

    • Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) Chloride Solution: In a separate reactor, dissolve copper(I) chloride (1.2 mol) in concentrated HCl.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • Causality: The Cu(I) salt catalyzes the decomposition of the diazonium salt and the formation of the aryl radical, which is then trapped by a chloride ion.[3]

  • After the gas evolution ceases, warm the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature. The crude 3-Chloro-4-methylbenzoic acid will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The typical yield for this step is 85-95%.

Step 2: Fischer Esterification - Synthesis of this compound

  • Reaction Setup: In a round-bottomed flask, combine the dried 3-Chloro-4-methylbenzoic acid (1.0 mol), methanol (10.0 mol, serves as solvent and reagent), and concentrated sulfuric acid (0.1 mol, catalyst).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.[8]

    • Causality: Using a large excess of methanol drives the equilibrium towards the product side, maximizing the yield as per Le Chatelier's Principle.[7]

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash sequentially with water, 5% aqueous sodium bicarbonate (to remove unreacted acid and catalyst), and finally with brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purification: Purify the crude ester by vacuum distillation to obtain this compound as a clear oil or low-melting solid. The typical yield for this step is 90-97%.

Conclusion and Recommendation

The validation process demonstrates that the proposed Route B (Diazotization & Sandmeyer Pathway) is demonstrably superior to the traditional Route A (Electrophilic Chlorination Pathway) for the synthesis of this compound. The key advantages of Route B are its outstanding regiochemical control, which eliminates the problematic formation of isomers, leading to significantly higher overall yields and product purity. While the Sandmeyer reaction requires careful temperature control, its reliability and the clean nature of the subsequent esterification make it a robust, scalable, and economically favorable method for producing this valuable intermediate. For researchers and drug development professionals, adopting this validated pathway can lead to more efficient, predictable, and cost-effective manufacturing processes.

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A Senior Application Scientist's Guide to Catalytic Synthesis of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 3-Chloro-4-methylbenzoate

This compound is a versatile chemical intermediate whose value is well-established in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors.[1][2] Its molecular architecture, featuring a chlorinated and methylated aromatic ring, provides a reactive scaffold for building more complex molecules, including herbicides, fungicides, and active pharmaceutical ingredients.[1]

The most direct and common route to this ester is the Fischer-Speier esterification of 3-Chloro-4-methylbenzoic acid with methanol. The success of this equilibrium-driven reaction hinges on the crucial role of the catalyst. A catalyst's function is not merely to accelerate the reaction but to dictate its efficiency, selectivity, and overall environmental footprint.

This guide provides a comparative analysis of distinct catalytic systems for this synthesis. We move beyond simple protocols to dissect the underlying mechanisms and provide the logical framework for choosing a catalyst that aligns with specific research or production goals, whether they prioritize speed, yield, cost, or adherence to green chemistry principles.

Catalyst System 1: The Classic Approach - Homogeneous Brønsted Acids

The use of strong mineral acids like concentrated sulfuric acid (H₂SO₄) represents the traditional, and still common, method for Fischer esterification. Its efficacy lies in its straightforward mechanism and high proton-donating ability.

Expertise & Experience: The Mechanistic Rationale

The power of a strong Brønsted acid catalyst lies in its ability to significantly increase the electrophilicity of the carboxylic acid's carbonyl carbon. The acid protonates the carbonyl oxygen, creating a resonance-stabilized intermediate that is highly susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[3][4] This activation is essential to overcome the energy barrier of the reaction at a practical rate. The reaction is an equilibrium; therefore, to drive it towards the product side, a large excess of one reactant (typically the more cost-effective methanol, which can also serve as the solvent) is used to shift the equilibrium, in accordance with Le Châtelier's principle.[5][6]

Fischer_Esterification Figure 1: Catalytic Mechanism of Fischer Esterification with H₂SO₄ sub_acid 3-Chloro-4-methylbenzoic Acid (R-COOH) activated_acid Protonated Carbonyl (Activated Intermediate) sub_acid->activated_acid Protonation catalyst H₂SO₄ proton H⁺ tetrahedral_int Tetrahedral Intermediate activated_acid->tetrahedral_int Nucleophilic Attack by Methanol methanol Methanol (R'-OH) h2o_leaving Protonated Ether-like Intermediate tetrahedral_int->h2o_leaving Proton Transfer & H₂O Elimination product This compound (Ester, R-COOR') h2o_leaving->product Deprotonation (Catalyst Regeneration) water H₂O h2o_leaving->water forms product->catalyst regenerates

Caption: Figure 1: Catalytic Mechanism of Fischer Esterification with H₂SO₄.

Trustworthiness: A Self-Validating Protocol

This protocol is designed for clarity and reproducibility. Each step in the work-up is a validation check to ensure complete removal of acid and unreacted starting material, leading to a pure product.

Experimental Protocol: H₂SO₄-Catalyzed Synthesis

  • Reaction Setup: In a 100-mL round-bottom flask equipped with a magnetic stirrer, combine 3-Chloro-4-methylbenzoic acid (0.1 mol, 17.06 g) and methanol (40 mL, ~1 mol).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture.[5]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) for 3-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layer sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.[5] Test the final aqueous wash to ensure it is neutral (pH ~7).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be further purified by vacuum distillation if necessary.

Authoritative Grounding: Performance and Limitations

While effective, yielding typically >85% after purification, this method has significant drawbacks. The use of concentrated H₂SO₄ presents safety hazards and requires corrosion-resistant equipment. The work-up is multi-step and generates a substantial amount of aqueous waste requiring neutralization.[7] Furthermore, the catalyst is consumed during the work-up and cannot be recovered or reused, impacting both cost and sustainability.[7] At higher temperatures, there is also a risk of side reactions, such as sulfonation of the aromatic ring.[3]

Catalyst System 2: The Green Alternative - Heterogeneous Solid Acids

To address the shortcomings of homogeneous catalysts, researchers have developed solid acid catalysts. These materials possess acidic sites on a solid support, allowing them to be easily separated from the reaction mixture by simple filtration. A prime example is a mixed zirconium-titanium oxide (ZT10).

Expertise & Experience: The Mechanistic Rationale

Unlike Brønsted acids that donate protons, many solid acids, such as ZT10, function as Lewis acids. The metal centers (e.g., Zirconium) on the catalyst surface have vacant orbitals that can accept electron pairs from the carbonyl oxygen of the carboxylic acid.[7] This coordination polarizes the C=O bond, activating the carbonyl carbon for nucleophilic attack by methanol, similar to the effect of protonation but without requiring a strong liquid acid. The solid, porous structure provides a high surface area for the reaction to occur.

Solid_Acid_Workflow Figure 2: Reaction & Recovery Cycle with a Solid Acid Catalyst start Reactants: 3-Chloro-4-methylbenzoic Acid + Methanol + ZT10 Catalyst reaction Reflux in Methanol (e.g., 120°C, 24h) start->reaction filtration Filtration reaction->filtration product_stream Product Solution: Methyl Ester in Methanol filtration->product_stream Filtrate catalyst_stream Recovered ZT10 Catalyst filtration->catalyst_stream Solid purification Solvent Evaporation & Purification product_stream->purification catalyst_wash Wash with Methanol catalyst_stream->catalyst_wash final_product Pure Methyl Ester purification->final_product catalyst_reuse Dry & Reuse catalyst_wash->catalyst_reuse catalyst_reuse->start Recycle

Caption: Figure 2: Reaction & Recovery Cycle with a Solid Acid Catalyst.

Trustworthiness: A Self-Validating Protocol

The key validation in this protocol is the measurement of catalyst activity over multiple cycles. Consistent yield across several runs confirms the catalyst's stability and the effectiveness of the recovery process.

Experimental Protocol: Zr/Ti Solid Acid-Catalyzed Synthesis (Based on the methodology for substituted benzoic acids by Li et al.[7])

  • Catalyst Preparation (ZT10): A zirconium-titanium solid acid with a Zr:Ti molar ratio of 1.2:1 can be synthesized via a co-precipitation or sol-gel method, followed by calcination. (Detailed synthesis of the catalyst is beyond this scope but can be found in the reference).

  • Reaction Setup: In a flask suitable for high-temperature reflux, combine 3-Chloro-4-methylbenzoic acid (2 mmol, 0.341 g), methanol (15 mL), and the prepared ZT10 catalyst (e.g., 10 wt% relative to the acid).

  • Reflux: Heat the mixture under vigorous stirring in an oil bath at 120°C for 24 hours. The strong reflux of methanol helps to remove the water formed during the reaction, driving the equilibrium forward.[7]

  • Catalyst Recovery: After cooling, separate the solid catalyst from the reaction mixture by simple filtration or centrifugation.

  • Product Isolation: The filtrate contains the product dissolved in excess methanol. The solvent can be removed by rotary evaporation to yield the methyl ester. Further purification is typically minimal due to the clean nature of the reaction.

  • Catalyst Regeneration: Wash the recovered catalyst with fresh methanol to remove any adsorbed species, dry it in an oven, and it is ready for reuse in a subsequent batch.[7]

Authoritative Grounding: Performance and Advantages

The primary advantage of solid acid catalysts is their reusability. The ZT10 catalyst, for instance, can be reused multiple times with negligible loss in performance, affording high yields (often >80-90%) consistently.[7] This dramatically reduces waste and catalyst cost over the long term. The work-up is exceptionally simple, avoiding the aqueous washes required for homogeneous catalysts. This approach is highly aligned with the principles of green chemistry and is more suitable for industrial-scale production.

Catalyst System 3: The Solvent-Free Approach - Modified Clay Catalysts

Pushing the boundaries of green chemistry further, solvent-free reactions represent an ideal scenario. Modified natural clays, such as Montmorillonite K10, can be activated to serve as highly effective, low-cost, heterogeneous catalysts for esterification under such conditions.

Expertise & Experience: The Mechanistic Rationale

Montmorillonite K10 is a type of clay with a layered structure. In its natural form, it possesses some acidic sites, but its catalytic activity can be significantly enhanced by treatment with an acid like orthophosphoric acid (H₃PO₄).[8] This process increases the number and strength of Brønsted acid sites on the clay's surface. In a solvent-free reaction, the reactants themselves form the reaction medium. Heating this mixture to reflux allows the esterification to proceed on the catalyst surface, with the generated water being removed from the system along with the refluxing alcohol vapor, thus driving the reaction to completion.[8]

Clay_Catalyst_Concept Figure 3: Concept of Clay Catalyst Activation and Use raw_clay Montmorillonite K10 (Layered Structure, Low Acidity) activation Activation with Orthophosphoric Acid raw_clay->activation activated_clay PMK Catalyst (High Surface Acidity) activation->activated_clay reaction Solvent-Free Reaction activated_clay->reaction Catalyzes products Ester + Water reaction->products reactants Acid + Alcohol (Liquid Phase) reactants->reaction

Caption: Figure 3: Concept of Clay Catalyst Activation and Use.

Trustworthiness: A Self-Validating Protocol

This protocol's integrity is confirmed by achieving a high yield without the use of any bulk solvent, demonstrating the catalyst's high activity. Comparing the yield using activated clay versus un-activated clay would serve as a control experiment to validate the activation step's efficacy.

Experimental Protocol: Phosphoric Acid-Modified Montmorillonite K10 (PMK) Catalyzed Synthesis (Based on the solvent-free methodology by Borah et al.[8])

  • Catalyst Preparation (PMK): Montmorillonite K10 clay is activated by refluxing with orthophosphoric acid, followed by filtering, washing, and drying to obtain the PMK catalyst.

  • Reaction Setup: In a round-bottom flask, mix 3-Chloro-4-methylbenzoic acid (1 mmol, 0.171 g), methanol (an equimolar or slight excess amount, e.g., 1.2 mmol, 0.038 g, ~48 µL), and the PMK catalyst (10 wt% relative to the acid).

  • Solvent-Free Reflux: Heat the mixture under reflux for approximately 5 hours under solvent-free conditions.

  • Product Isolation: After cooling, add an organic solvent like ethyl acetate to dissolve the product.

  • Catalyst Separation: Filter the mixture to remove the solid PMK catalyst.

  • Purification: Wash the filtrate with a dilute sodium bicarbonate solution to remove any unreacted acid. Dry the organic layer and evaporate the solvent to obtain the pure ester.

Authoritative Grounding: Performance and Ecological Merit

This method offers very high yields (often >90%) under optimized conditions.[8] The most significant advantage is the elimination of bulk reaction solvents, which drastically reduces chemical waste and simplifies the process, a key goal of green chemistry. The catalyst is heterogeneous and can be recovered by filtration, though its reusability after regeneration may need to be assessed for specific substrates.[8] This approach is particularly attractive for its low cost and minimal environmental impact.

Comparative Analysis and Recommendations

FeatureH₂SO₄ (Homogeneous) Zr/Ti Solid Acid (Heterogeneous) Modified Clay (Heterogeneous)
Catalyst Type Homogeneous LiquidHeterogeneous Solid (Lewis Acid)Heterogeneous Solid (Brønsted Acid)
Reaction Temp. ~65-70 °C~120 °C~100-120 °C
Reaction Time 3-4 hours24 hours5 hours
Solvent Methanol (as solvent)Methanol (as solvent)Solvent-Free
Typical Yield >85%>85%>90%
Work-up Complex (Neutralization, Washes)Simple (Filtration)Simple (Filtration)
Reusability NoExcellent[7]Good, may require regeneration[8]
Pros Low initial cost, well-establishedEasy separation, highly reusable, greenSolvent-free, low cost, high yield
Cons Corrosive, waste generation, non-reusable[7]Higher initial catalyst cost, longer reaction timeMay require catalyst activation step
Senior Scientist's Recommendation

The choice of catalyst is a strategic decision dictated by the specific needs of the laboratory or production facility.

  • For small-scale, occasional synthesis: The classic sulfuric acid method is often sufficient, provided appropriate safety measures are taken and the waste generated is manageable.

  • For process development and scale-up: A heterogeneous solid acid like ZT10 is the superior choice. Its high reusability and simple, waste-minimizing work-up lead to better process economics and a significantly improved environmental profile, which are critical factors for industrial application.[7]

  • For research focused on green chemistry and sustainability: The modified clay catalyst under solvent-free conditions is an outstanding option. It combines high efficiency with the highest degree of environmental friendliness by eliminating bulk solvents.[8]

Ultimately, the transition from traditional homogeneous catalysts to recoverable and reusable heterogeneous systems represents a significant advancement in the sustainable synthesis of important chemical intermediates like this compound.

References

  • Borah, G. et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(02). Available at: [Link]

  • Li, W. et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4242. Available at: [Link]

  • Ilovan, M. et al. (2021). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Catalysts, 11(8), 946. Available at: [Link]

  • Google Patents (2009). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • Google Patents (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • University Course Material. Lab5 procedure esterification. Available at: [Link]

  • ResearchGate (2022). Screening of reaction conditions in the esterification of benzoic acid with methanol. Available at: [Link]

  • Google Patents (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • PubChem. This compound. Available at: [Link]

  • Royal Society of Chemistry (RSC). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. Available at: [Link]

  • University Course Material. Esterification of benzoic acid to methyl benzoate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. This guide provides an in-depth technical overview for assessing the purity of commercially available Methyl 3-Chloro-4-methylbenzoate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. We will move beyond rote protocols to explain the rationale behind the analytical choices, ensuring a thorough and self-validating approach to purity assessment.

The Criticality of Purity for this compound

This compound (C₉H₉ClO₂) is a substituted aromatic ester.[1] Its precise structure, featuring a chloro and a methyl group on the benzene ring, makes it a versatile intermediate. However, impurities arising from its synthesis can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is essential to confirm not only the identity and purity of the bulk material but also to identify and quantify any minor impurities.

Understanding the Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment begins with an understanding of the compound's synthesis. This compound is typically synthesized via the Fischer esterification of 3-chloro-4-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[2][3][4][5][6] Another potential route involves the conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.[7][8]

Based on these synthetic pathways, we can anticipate the following potential impurities:

  • Starting Materials: Unreacted 3-chloro-4-methylbenzoic acid and residual methanol.

  • Reagents and Catalysts: Traces of the acid catalyst (e.g., sulfuric acid) or reagents from the acid chloride route (e.g., thionyl chloride).

  • Byproducts of Esterification: Water is a primary byproduct of Fischer esterification.

  • Isomeric Impurities: Impurities from the synthesis of the starting material, 3-chloro-4-methylbenzoic acid, could carry through. For instance, regioisomers such as 4-chloro-3-methylbenzoic acid could be present.

  • Side Reaction Products: Dehydration of methanol or other side reactions catalyzed by the strong acid could lead to trace impurities.

A logical workflow for the comprehensive purity assessment of this compound is outlined below.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Interpretation & Reporting Sample_Receipt Receive Commercial Sample Visual_Inspection Visual Inspection (Color, Form) Sample_Receipt->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test HPLC HPLC-UV/DAD (Purity Assay, Impurity Profile) Solubility_Test->HPLC GC_MS GC-MS (Volatile Impurities, Confirmation) Solubility_Test->GC_MS NMR NMR (¹H, ¹³C) (Structural Confirmation, Isomeric Purity) Solubility_Test->NMR FTIR FTIR (Functional Group Confirmation) Solubility_Test->FTIR Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation

Caption: Workflow for Purity Assessment of this compound.

Orthogonal Analytical Techniques for Comprehensive Purity Profiling

No single analytical technique is sufficient to provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods, often referred to as an orthogonal approach, is necessary for a self-validating system.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is typically suitable for a moderately polar compound like this compound.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar stationary phase (C18) provides good retention for the aromatic ring of the analyte, while the polar mobile phase allows for the elution and separation of compounds based on their hydrophobicity.

  • UV/DAD Detection: The aromatic ring of this compound contains a chromophore that absorbs UV light, making it readily detectable. A Diode Array Detector (DAD) is advantageous as it provides spectral information for each peak, aiding in peak identification and purity assessment.

  • Mobile Phase Gradient: A gradient elution (e.g., varying the ratio of acetonitrile and water) is often employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities within a reasonable timeframe.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD), C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade, for sample preparation).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    15.0 10 90
    20.0 10 90
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Presentation: Expected HPLC Results

CompoundRetention Time (min)Area % (Typical)
3-chloro-4-methylbenzoic acid~3.5< 0.1%
This compound ~10.2 > 99.5%
Isomeric ImpurityVariable< 0.2%
Unknown ImpuritiesVariable< 0.1% each
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmatory Analysis

GC-MS is an excellent complementary technique to HPLC, particularly for identifying volatile and semi-volatile impurities. It provides both chromatographic separation and mass spectral data, which can be used for structural elucidation and confirmation of identity by library matching.

Causality Behind Experimental Choices:

  • Capillary GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating a range of aromatic compounds.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared against commercial libraries (e.g., NIST) for compound identification.

  • Temperature Programming: A programmed temperature ramp is essential to ensure the elution of compounds with different boiling points, from volatile solvents to the higher-boiling analyte and its impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source. A suitable capillary column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms.

  • Reagents: Dichloromethane (GC grade) for sample dilution.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in dichloromethane.

Data Presentation: Expected GC-MS Results

CompoundRetention Time (min)Key Mass Fragments (m/z)Identification
Methanol~2.131, 29Residual Solvent
This compound ~12.5 184 (M+), 153, 125, 90 Main Component
3-chloro-4-methylbenzoic acid~13.8170 (M+), 153, 125Starting Material
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the identity of the main component and to detect any isomeric impurities.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is crucial for confirming the substitution pattern on the aromatic ring.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule, which is highly sensitive to the overall molecular structure and can readily distinguish between isomers.

  • Deuterated Solvent: A deuterated solvent such as chloroform-d (CDCl₃) is used to dissolve the sample without introducing interfering proton signals in the ¹H NMR spectrum.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR.

Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d1HAr-H
~7.80dd1HAr-H
~7.30d1HAr-H
~3.90s3H-OCH₃
~2.40s3HAr-CH₃

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~166.0C=O
~140.0Ar-C
~135.0Ar-C
~131.0Ar-CH
~130.0Ar-CH
~128.0Ar-C
~127.0Ar-CH
~52.0-OCH₃
~20.0Ar-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

FTIR is a rapid and straightforward technique to confirm the presence of key functional groups in the molecule.

Causality Behind Experimental Choices:

  • The ester functional group has characteristic strong absorptions for the C=O (carbonyl) and C-O stretches.

  • The aromatic ring will also show characteristic C=C and C-H stretching and bending vibrations.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (if liquid at room temperature) or as a KBr pellet (if solid).

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H Stretch
~2850-2960MediumAliphatic C-H Stretch
~1720-1740StrongC=O Stretch (Ester)
~1600, ~1480MediumAromatic C=C Stretch
~1250-1300StrongC-O Stretch (Ester)
~700-900StrongAromatic C-H Bending

Comparative Analysis of Commercial Grades

When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier.[10] A typical CoA for a high-purity grade should include:

  • Purity: Usually determined by GC or HPLC, with a minimum specification (e.g., >98.0% or >99.0%).

  • Identity: Confirmed by spectroscopic methods like IR or NMR.

  • Appearance: Visual description of the material.

  • Key Physical Constants: Such as melting point or boiling point.

It is advisable to perform in-house verification of the CoA using the methods described above, especially for critical applications. Different commercial grades may be available (e.g., technical grade vs. high-purity grade), and the choice will depend on the specific requirements of the downstream application. For drug development, a high-purity grade with a comprehensive impurity profile is essential.

Conclusion: A Self-Validating Approach to Purity Assessment

The purity assessment of this compound is a critical step in ensuring the quality and consistency of research and development outcomes. By employing a multi-technique, orthogonal approach that combines the quantitative power of HPLC, the confirmatory capabilities of GC-MS, the definitive structural information from NMR, and the functional group verification of FTIR, a comprehensive and self-validating purity profile can be established. This rigorous analytical strategy, grounded in an understanding of the compound's synthesis and potential impurities, provides the necessary confidence for its use in demanding applications.

References

  • Google Patents. (n.d.). Isopropyl 3-chloro-4-methylbenzoate and method for producing same.
  • Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.
  • Preparation of Methyl Benzoate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Semivolatile Compounds by GCMS-TQTM8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Retrieved January 12, 2026, from [Link]

  • General Methods: LCMS Method A. (n.d.).
  • SIELC Technologies. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). 3-chloro methyl benzoic acid synthetic method.
  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved January 12, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). Retrieved January 12, 2026, from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved January 12, 2026, from [Link]

  • Esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved January 12, 2026, from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved January 12, 2026, from [Link]

  • PMC - NIH. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.

Sources

The Strategic Application of Methyl 3-Chloro-4-methylbenzoate in the Synthesis of Halogenated Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development and agrochemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Methyl 3-chloro-4-methylbenzoate, a substituted aromatic ester, has emerged as a valuable building block, particularly in the synthesis of polychlorinated aromatic compounds which are key intermediates in the production of a variety of bioactive molecules. This guide provides an in-depth technical analysis of the applications of this compound, with a focus on its utility in electrophilic aromatic substitution reactions. We will objectively compare its performance with alternative starting materials, supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Introduction to this compound: A Versatile Building Block

This compound (CAS No: 56525-63-4) is a bifunctional aromatic compound possessing both an electron-withdrawing ester group and a halogen substituent on a toluene backbone.[1] This unique combination of functional groups makes it a versatile intermediate in organic synthesis.[2] The presence of the chlorine atom and the methyl group influences the regioselectivity of further electrophilic substitution reactions on the aromatic ring, a feature that can be strategically exploited to synthesize specifically substituted aromatic compounds. Its primary application lies in its role as a precursor to more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance White or colorless to almost white or almost colorless powder, lump, or clear liquid
Purity >98.0% (GC)
Synonyms 3-Chloro-4-methylbenzoic Acid Methyl Ester, Methyl 3-Chloro-p-toluate, 3-Chloro-p-toluic Acid Methyl Ester

Core Application: Synthesis of Polychlorinated Aromatic Intermediates via Electrophilic Chlorination

A significant application of this compound is its use as a substrate for further chlorination to produce di- and tri-chlorinated methylbenzoate derivatives.[3] These polychlorinated aromatics are valuable intermediates for the synthesis of a range of agrochemicals and pharmaceuticals due to the profound impact of halogen substitution on the biological activity of molecules.[3]

The Chlorination of this compound: A Pathway to Key Intermediates

The chlorination of this compound typically proceeds via an electrophilic aromatic substitution mechanism, where the existing substituents on the benzene ring direct the position of the incoming chlorine atoms. The reaction is generally carried out using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), and often with an iodine co-catalyst to enhance the reaction rate and selectivity.[3]

A key US patent (US6118018A) details the chlorination of this compound to yield a mixture of dichlorinated and trichlorinated products, primarily Methyl 3,5-dichloro-4-methylbenzoate and Methyl 2,3,5-trichloro-4-methylbenzoate.[3]

Experimental Workflow: Chlorination of this compound

Caption: Workflow for the chlorination of this compound.

Comparative Analysis: Performance of this compound vs. Alternative Starting Materials

The strategic advantage of using this compound as a starting material for polychlorinated aromatics becomes evident when compared to alternatives like toluene or p-methylbenzoic acid.

Comparison with Toluene:

Direct chlorination of toluene yields a mixture of ortho-, meta-, and para-chlorotoluene isomers, with the ortho and para isomers being the major products.[4][5] Achieving a specific polychlorinated substitution pattern, such as the 3,5-dichloro-4-methyl substitution, from toluene would require multiple steps and challenging separations, leading to lower overall yields and increased production costs.

Comparison with p-Methylbenzoic Acid:

While 3,5-dichloro-4-methylbenzoic acid can be synthesized from p-methylbenzoic acid, the process often involves more steps, such as esterification to protect the carboxylic acid, followed by chlorination and subsequent hydrolysis.[6][7] Starting directly with this compound streamlines this process by having the ester group already in place and one chlorine atom correctly positioned, leading to a more direct and potentially higher-yielding synthesis of the desired dichlorinated intermediate.

Quantitative Comparison of Chlorination Reactions:

The following table, based on data from US Patent 6,118,018, illustrates the product distribution from the chlorination of this compound under various catalytic conditions.[3]

ExampleFeCl₃ (equiv)I₂ (equiv)Time (hrs)Methyl 3,5-dichloro-4-methylbenzoate (%)Methyl 2,3,5-trichloro-4-methylbenzoate (%)
80.020.001424.31.1
90.020.005445.24.8
100.020.01458.110.2
110.010.005435.62.9
120.030.005450.16.2

Data extracted and compiled from US Patent 6,118,018 A.[3] The percentages represent the relative area percentages from GC analysis of the reaction mixture.

This data clearly demonstrates that the ratio of di- to tri-chlorinated products can be influenced by the catalyst loading, offering a degree of control over the reaction outcome.

Downstream Applications in Agrochemical Synthesis

The polychlorinated intermediates derived from this compound are valuable precursors for agrochemicals. For instance, 3,5-dichloro-4-methylbenzoic acid is a known environmental transformation product of the fungicide Zoxamide.[8][9] This suggests that the 3,5-dichloro-4-methylbenzoyl moiety is a key structural feature for this class of fungicides.

The synthesis of 3,5-dichloro-4-methylbenzoic acid can be readily achieved by the hydrolysis of Methyl 3,5-dichloro-4-methylbenzoate, the major product from the chlorination of our topic compound.

Synthetic Pathway to a Fungicide Precursor

Fungicide_Precursor_Synthesis Start This compound Intermediate1 Methyl 3,5-dichloro-4-methylbenzoate Start->Intermediate1 Chlorination (Cl2, FeCl3, I2) Final 3,5-dichloro-4-methylbenzoic acid (Precursor to Zoxamide-like fungicides) Intermediate1->Final Hydrolysis (e.g., NaOH, H3O+)

Caption: Synthetic route from this compound to a key fungicide precursor.

Experimental Protocols

General Procedure for the Chlorination of this compound

Disclaimer: This protocol is for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory with appropriate safety precautions.

Materials:

  • This compound

  • Ethylene dichloride (EDC), anhydrous

  • Ferric chloride (FeCl₃), anhydrous

  • Iodine (I₂)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂)

  • Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, reflux condenser, and a gas outlet connected to a scrubber.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous ethylene dichloride (to make a ~25 wt% solution).

  • Add the desired equivalents of anhydrous ferric chloride and iodine as catalysts (refer to the table above for examples).

  • Heat the mixture to 40°C with stirring.

  • Slowly bubble chlorine gas through the reaction mixture via the gas inlet tube.

  • Monitor the reaction progress by gas chromatography (GC) analysis of aliquots taken from the reaction mixture.

  • Once the desired conversion is achieved, stop the chlorine gas flow and purge the system with nitrogen.

  • The reaction mixture can be worked up by quenching with a suitable reagent, followed by extraction and purification by distillation or crystallization to isolate the desired chlorinated products.

General Procedure for the Hydrolysis of Methyl 3,5-dichloro-4-methylbenzoate

Procedure:

  • Dissolve Methyl 3,5-dichloro-4-methylbenzoate (1.0 eq) in a suitable solvent such as methanol or a mixture of water and a co-solvent.

  • Add an excess of a base, such as sodium hydroxide (e.g., 2-3 eq), and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC until the starting material is consumed.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 3,5-dichloro-4-methylbenzoic acid.

Conclusion: A Strategic Choice for Polychlorinated Aromatic Synthesis

This compound stands out as a strategically advantageous starting material for the synthesis of polychlorinated aromatic intermediates. Its pre-existing substitution pattern offers a more direct and efficient route to specific isomers compared to less substituted starting materials like toluene or p-methylbenzoic acid. The ability to control the degree of chlorination through catalyst modulation further enhances its utility. For researchers and professionals in the pharmaceutical and agrochemical sectors, the use of this compound can translate to shorter synthetic sequences, higher overall yields, and a more cost-effective process for accessing valuable halogenated building blocks.

References

  • Johnson, R. A. (2000). U.S. Patent No. 6,118,018. Washington, DC: U.S.
  • Sourcing this compound: A Guide for R&D Chemists. (2025, December 21). Chemxpo.
  • Nie, S., Mao, L., Zou, X., Zhou, Y., & Li, Y. (2009).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2018, November 9). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Molecules, 23(11), 2933.
  • Mamedov, A. A., & Shirinova, N. A. (1961). U.S. Patent No. 4,031,144. Washington, DC: U.S.
  • Zhu, X., & Wang, Y. (2015).
  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 3-Chloro-4-methylbenzoate: Benchmarking Performance Across Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-chloro-4-methylbenzoate is a key chemical intermediate, finding significant application in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The strategic placement of the chloro, methyl, and methyl ester functionalities on the benzene ring makes it a versatile building block. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this compound is of paramount importance to researchers and professionals in drug development and chemical manufacturing.

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, benchmark performance with supporting data, and offer field-proven insights to guide your selection of the optimal synthesis strategy.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting points. We will evaluate three principal routes, each with its own set of advantages and challenges:

  • Method A: Esterification of 3-Chloro-4-methylbenzoic Acid: A direct and classical approach starting from the corresponding carboxylic acid. We will explore two common variants: acid-catalyzed Fischer Esterification and a two-step conversion via an acyl chloride intermediate.

  • Method B: Electrophilic Chlorination of Methyl 4-methylbenzoate: An industrially relevant route that begins with the more readily available methyl p-toluate and introduces the chlorine atom via electrophilic aromatic substitution.

  • Method C: Sandmeyer Reaction from an Aryl Amine: A powerful method for the regioselective introduction of a chlorine atom, starting from 3-amino-4-methylbenzoic acid.

The following diagram illustrates the relationship between these synthetic pathways.

p_toluic_acid p-Toluic Acid (4-Methylbenzoic Acid) m4mb Methyl 4-methylbenzoate p_toluic_acid->m4mb Esterification product This compound m4mb->product Method B: Electrophilic Chlorination acid 3-Chloro-4-methylbenzoic Acid acyl_chloride 3-Chloro-4-methylbenzoyl Chloride acid->acyl_chloride SOCl₂ or (COCl)₂ acid->product Method A1: Fischer Esterification (MeOH, H+) amino_acid 3-Amino-4-methylbenzoic Acid diazonium Diazonium Salt Intermediate amino_acid->diazonium Diazotization acyl_chloride->product Method A2: + Methanol diazonium->acid Method C: Sandmeyer Reaction (CuCl)

Caption: Overview of primary synthetic routes to this compound.

Method A: Esterification of 3-Chloro-4-methylbenzoic Acid

This is arguably the most straightforward approach, assuming the availability of the starting carboxylic acid. The core of this method is the conversion of the carboxylic acid group to a methyl ester.

A1: Fischer-Speier Esterification

This classic method involves heating the carboxylic acid in a large excess of methanol with a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄).

Mechanistic Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[1][2] The reaction is an equilibrium process. To drive it towards the product side, a large excess of one reactant (methanol, which also serves as the solvent) is used, in accordance with Le Châtelier's principle.[2][3]

Experimental Protocol (A1):

  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-methylbenzoic acid (10.0 g, 54.2 mmol).

  • Add methanol (120 mL), and begin stirring to dissolve the solid.

  • Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirring solution.

  • Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (50 mL).[4]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or recrystallization from a minimal amount of hot methanol to afford this compound.

A2: Via Acyl Chloride Intermediate

For substrates that are sensitive to strong acids or high temperatures, or to achieve a more rapid and irreversible reaction, converting the carboxylic acid to a highly reactive acyl chloride is an excellent alternative. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Mechanistic Insight: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[5] All byproducts are gaseous, which drives the reaction to completion. The subsequent reaction of the acyl chloride with methanol is a rapid and exothermic nucleophilic acyl substitution.

Experimental Protocol (A2):

  • Step 1: Formation of 3-Chloro-4-methylbenzoyl Chloride.

    • In a 100 mL round-bottomed flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 3-Chloro-4-methylbenzoic acid (10.0 g, 54.2 mmol).

    • Add thionyl chloride (8.0 mL, 110 mmol, ~2 eq.) and a catalytic drop of N,N-dimethylformamide (DMF).[6]

    • Heat the mixture to reflux (approx. 75-80°C) for 2 hours. The reaction is complete when gas evolution ceases.[5]

    • Allow the mixture to cool and remove the excess thionyl chloride by distillation, followed by vacuum, to obtain the crude 3-Chloro-4-methylbenzoyl chloride as an oil.[5]

  • Step 2: Esterification.

    • Cool the flask containing the crude acyl chloride in an ice bath.

    • Slowly add anhydrous methanol (25 mL) dropwise with vigorous stirring. The reaction is exothermic.

    • Once the addition is complete, remove the ice bath and stir at room temperature for 1 hour.

    • Carefully pour the reaction mixture into ice-water (100 mL) and extract with diethyl ether (2 x 75 mL).

    • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine as described in Protocol A1.

    • Dry, filter, and concentrate the organic phase. Purify the resulting product by vacuum distillation.

Method B: Electrophilic Chlorination of Methyl 4-methylbenzoate

This route is attractive from an industrial perspective as it starts from methyl 4-methylbenzoate (methyl p-toluate), a readily available and inexpensive commodity chemical. The key challenge is controlling the regioselectivity of the chlorination.

Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution.[7] A Lewis acid catalyst, such as ferric chloride (FeCl₃), polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺) which attacks the electron-rich aromatic ring. The directing effects of the substituents are crucial. The methyl group is an activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. The desired 3-chloro product results from chlorination ortho to the activating methyl group and meta to the deactivating ester group, an electronically favored outcome.

Experimental Protocol (B):

  • Charge a three-necked flask, equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas trap, with Methyl 4-methylbenzoate (15.0 g, 100 mmol).

  • Add anhydrous ferric chloride (FeCl₃) (0.4 g, 2.5 mmol, 2.5 mol%).[8]

  • Heat the mixture to 50-60°C.

  • Introduce a slow, steady stream of chlorine (Cl₂) gas below the surface of the stirred liquid.

  • Monitor the reaction progress by Gas Chromatography (GC). The reaction can take several hours. According to patent literature, solids may form during the reaction, requiring an increase in temperature to maintain stirring.[8]

  • Once the desired conversion is achieved (e.g., >95%), stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine and HCl.

  • Cool the reaction mixture and dissolve it in dichloromethane (100 mL).

  • Wash the solution with water (50 mL) and 5% sodium bisulfite solution (50 mL) to remove residual chlorine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, containing the desired isomer along with small amounts of dichlorinated byproducts and unreacted starting material, must be purified by fractional vacuum distillation.[8]

Method C: Sandmeyer Reaction of 3-Amino-4-methylbenzoic Acid

The Sandmeyer reaction is a powerful tool for introducing a wide range of substituents, including halogens, onto an aromatic ring with high regioselectivity, starting from a primary aryl amine.[9][10] This multi-step process first involves the conversion of the amine to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[11][12]

Mechanistic Insight: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[9] Copper(I) facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts a chlorine atom from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[12]

Experimental Protocol (C):

  • Step 1: Diazotization of 3-Amino-4-methylbenzoic Acid.

    • In a 400 mL beaker, suspend 3-Amino-4-methylbenzoic acid (10.0 g, 66.1 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL).

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (NaNO₂) (4.8 g, 69.6 mmol) in water (15 mL) and cool the solution.

    • Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5°C. The solids should dissolve to form a clear solution of the diazonium salt.

  • Step 2: Sandmeyer Reaction.

    • In a separate 500 mL flask, dissolve copper(I) chloride (CuCl) (7.5 g, 75.8 mmol) in concentrated HCl (75 mL). Cool this solution to 0-5°C.

    • Slowly, and in portions, add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat on a steam bath for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Step 3: Isolation and Esterification.

    • Cool the reaction mixture. The product, 3-Chloro-4-methylbenzoic acid, will precipitate.

    • Collect the solid by suction filtration and wash thoroughly with cold water.

    • The crude acid can be purified by recrystallization or carried directly to the next step.

    • Esterify the obtained 3-Chloro-4-methylbenzoic acid using either Protocol A1 or A2 to yield the final product.

Comparative Analysis and Benchmarking

The choice of synthetic route depends critically on factors such as scale, cost, available equipment, and safety considerations. The table below summarizes the key performance indicators for each method.

FeatureMethod A1 (Fischer)Method A2 (Acyl Chloride)Method B (Chlorination)Method C (Sandmeyer)
Starting Material 3-Chloro-4-methylbenzoic Acid3-Chloro-4-methylbenzoic AcidMethyl 4-methylbenzoate3-Amino-4-methylbenzoic Acid
Typical Yield Good (75-90%)Excellent (>90%)Very Good (>90% conversion)[8]Good (overall for 3 steps)
Purity (Crude) GoodVery GoodFair (requires fractional distillation)Good
Scalability ExcellentVery GoodExcellent (Industrial method)Fair (Diazonium salts can be unstable)
Reagent Cost Low (H₂SO₄, MeOH)Moderate (SOCl₂)Low (Cl₂, FeCl₃)Moderate (NaNO₂, CuCl)
Safety Concerns Corrosive acidToxic/corrosive SOCl₂, HCl/SO₂ off-gassingHighly toxic Cl₂ gas, HCl off-gassingUnstable diazonium intermediate, toxic NaNO₂
Key Advantage Simple, one-pot equilibriumHigh yield, fast, irreversibleMost cost-effective starting materialExcellent regioselectivity
Key Disadvantage Reversible, requires excess alcoholTwo steps, hazardous reagentsRegioselectivity can be an issue, byproductsMulti-step, unstable intermediate

Guidance for Method Selection

The optimal synthetic route is not universal but depends on the specific objectives of the researcher or organization. The following decision tree provides a logical framework for selecting the most appropriate method.

start Start: Synthesize This compound q1 What is the primary starting material available? start->q1 q2 Is industrial scale & lowest cost the main driver? q1->q2 Methyl 4-methylbenzoate q3 Is highest possible yield from the acid critical? q1->q3 3-Chloro-4-methyl- benzoic Acid method_c Method C: Sandmeyer Reaction q1->method_c 3-Amino-4-methyl- benzoic Acid q2->q3 No method_b Method B: Direct Chlorination q2->method_b Yes method_a1 Method A1: Fischer Esterification q3->method_a1 No, simplicity is preferred method_a2 Method A2: Acyl Chloride Route q3->method_a2 Yes

Caption: Decision tree for selecting a synthesis method based on priorities.

Conclusion

We have benchmarked three distinct and viable synthetic routes to this compound.

  • Method A (Esterification) is ideal for laboratory-scale synthesis when the precursor acid is available. The Fischer-Speier variant (A1) offers simplicity and low-cost reagents, while the acyl chloride route (A2) provides higher yields and faster reaction times at the cost of more hazardous reagents.

  • Method B (Direct Chlorination) is the preferred industrial route, leveraging a low-cost starting material and catalyst system. Its primary challenge lies in the control of regioselectivity and the need for efficient purification, but it offers the best overall process economy at scale.[8][13]

  • Method C (Sandmeyer Reaction) serves as an excellent, albeit longer, alternative when high regiochemical purity is paramount and the corresponding aryl amine is the most accessible precursor.

By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers and drug development professionals can make informed decisions to select the synthetic strategy that best aligns with their specific goals of scale, cost, purity, and safety.

References

Sources

Comparative Economic and Technical Analysis of Synthetic Routes to Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-chloro-4-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. Its structural motif, featuring a chlorinated and methylated benzene ring with a methyl ester, makes it a versatile building block for more complex molecules. The economic viability and scalability of any large-scale chemical process depend critically on the chosen synthetic route. Factors such as the cost of starting materials, reagent toxicity, reaction yield, operational safety, and waste generation all contribute to the overall cost-effectiveness and sustainability of production.

This guide provides a comprehensive economic and technical comparison of three distinct synthetic routes to this compound. Designed for researchers, process chemists, and drug development professionals, this analysis weighs the pros and cons of each pathway, supported by experimental data and cost analysis, to facilitate informed decision-making in both laboratory and industrial settings.

Route 1: Direct Esterification of 3-Chloro-4-methylbenzoic Acid

This is the most straightforward approach, involving the direct conversion of the corresponding carboxylic acid to its methyl ester. The economic feasibility of this route is almost entirely dependent on the commercial availability and price of the starting acid.

Chemical Analysis

The reaction is a classic Fischer esterification, typically catalyzed by a strong acid like sulfuric acid, or via an acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) for a more rapid and irreversible reaction. The use of thionyl chloride is often preferred for its high efficiency and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Reaction Scheme:

  • Acid Chloride Formation: 3-Chloro-4-methylbenzoic acid reacts with thionyl chloride to form 3-chloro-4-methylbenzoyl chloride.

  • Esterification: The acyl chloride is then reacted with methanol to yield the final product, this compound.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-methylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloro-4-methylbenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 eq) at room temperature.

  • Heat the mixture to reflux (approx. 79°C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chloro-4-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Cool the flask containing the crude acyl chloride in an ice bath.

  • Slowly add methanol (3.0 eq) to the flask with stirring. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or recrystallization to yield pure this compound. A typical yield for this two-step, one-pot procedure is around 90-95%.

Economic Analysis
  • Raw Materials: The primary cost driver is 3-Chloro-4-methylbenzoic acid, which is a specialty chemical. Prices can be high, in the range of

    
    280 for 100g at laboratory scale.[1][2]
    
  • Reagents: Thionyl chloride and methanol are commodity chemicals and relatively inexpensive, especially at industrial scale.[3][4][5][6][7]

  • Scalability: The procedure is highly scalable. The use of thionyl chloride requires robust equipment to handle the corrosive HCl and SO₂ byproducts.

  • Overall: This route is economically viable only if a cost-effective source of 3-Chloro-4-methylbenzoic acid is available. It is an excellent choice for final-stage synthesis but not for building the core structure from basic precursors.

Route 2: Sandmeyer Reaction from 3-Amino-4-methylbenzoate

This route constructs the chloro-substituted ring from a readily available amino precursor. The Sandmeyer reaction is a robust and widely used industrial process for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[8][9][10][11]

Chemical Analysis

This pathway begins with the diazotization of an aromatic amine (Methyl 3-amino-4-methylbenzoate) using sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[12]

Reaction Scheme:

  • Diazotization: Methyl 3-amino-4-methylbenzoate is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the corresponding diazonium chloride.

  • Sandmeyer Reaction: The diazonium salt solution is added to a solution of copper(I) chloride (CuCl), resulting in the formation of this compound.

Experimental Protocol
  • Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or vacuum distillation. Expected yields are typically in the range of 70-85%.

Economic Analysis
  • Raw Materials: The cost of the starting amine, Methyl 3-amino-4-methylbenzoate, will be the main factor. This may need to be synthesized from p-toluidine, adding steps but potentially lowering the overall cost compared to buying the pre-made chloro-acid from Route 1.

  • Reagents: Sodium nitrite and copper(I) chloride are inexpensive industrial chemicals.[13][14][15][16][17][18][19][20][21][22]

  • Scalability: The Sandmeyer reaction is a classic industrial process. However, the instability of diazonium salts requires strict temperature control and careful handling, as they can be explosive when dry. This adds a layer of complexity and safety infrastructure cost at scale.

  • Overall: This route offers a good balance between the cost of starting materials and process complexity. It is a strong candidate for industrial-scale production where the necessary safety protocols for handling diazonium intermediates are in place.

Route 3: Multi-Step Synthesis from p-Toluidine

This route represents a "from-the-ground-up" approach, starting with a cheap, high-volume commodity chemical, p-toluidine. While involving more steps, it offers maximum control over raw material costs.

Chemical Analysis

This is a multi-step sequence that builds the target molecule logically:

  • Chlorination: Direct chlorination of p-toluidine. This step can be challenging due to the activating nature of the amino group, potentially leading to multiple chlorinated products. A common strategy is to first protect the amine as an acetanilide.

  • Hydrolysis: Removal of the protecting group to reveal the chlorinated aniline.

  • Sandmeyer Cyanation: Conversion of the amino group to a nitrile (-CN) via a diazonium salt.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to the final methyl ester.

This sequence is more illustrative of a de novo synthesis where the required precursors are not commercially viable.

Experimental Protocol (Abbreviated)
  • Acetylation: React p-toluidine with acetic anhydride to form N-(p-tolyl)acetamide.

  • Chlorination: React the acetanilide with a chlorinating agent (e.g., SO₂Cl₂) to install the chlorine at the desired position.

  • Hydrolysis: Treat the chlorinated acetanilide with aqueous acid (e.g., HCl) and heat to hydrolyze the amide back to the amine, yielding 3-chloro-4-methylaniline.

  • Diazotization & Cyanation (Sandmeyer): Convert the 3-chloro-4-methylaniline to its diazonium salt and react with CuCN to yield 3-chloro-4-methylbenzonitrile.

  • Nitrile Hydrolysis: Reflux the benzonitrile with strong acid or base to hydrolyze it to 3-Chloro-4-methylbenzoic acid.

  • Esterification: Convert the resulting acid to this compound as described in Route 1.

Economic Analysis
  • Raw Materials: The primary starting material, p-toluidine, is very inexpensive and available in bulk.[23][24][25][26]

  • Reagents: This route requires a wider variety of reagents, including protecting group reagents, chlorinating agents, and cyanides (which are highly toxic). While individually inexpensive, the cumulative cost and handling requirements add up.

  • Scalability: This is a long synthetic sequence (5-6 steps), which significantly reduces the overall yield and increases processing time, labor, and capital costs. Each step adds complexity and potential for yield loss, making it challenging to scale efficiently.

  • Overall: This route is the least economically attractive for producing this specific molecule due to its length and low overall efficiency. It would only be considered if the intermediates were unavailable or prohibitively expensive, which is not the case here. It serves as an excellent academic exercise but is not a practical industrial method.

Comparative Summary

MetricRoute 1: Direct EsterificationRoute 2: Sandmeyer ReactionRoute 3: From p-Toluidine
Starting Material Cost HighModerateVery Low
Number of Steps 1-22-35-6
Typical Overall Yield ~90-95%~70-85%~20-30%
Process Complexity LowModerateHigh
Key Safety Hazards Corrosive SOCl₂, HClUnstable/explosive diazonium saltsMultiple hazards, incl. highly toxic cyanides
Scalability ExcellentGood (with safety controls)Poor
Estimated Lab Cost/Gram *HighModerateVery High (due to low yield & labor)

*Estimated cost is a qualitative assessment based on laboratory-scale chemical pricing and does not include labor, equipment, or waste disposal costs.

Visualizing the Workflows

Route1_Workflow A 3-Chloro-4- methylbenzoic Acid C Acid Chloride Intermediate A->C Reflux B Thionyl Chloride (SOCl₂) B->C E Methyl 3-Chloro-4- methylbenzoate C->E Esterification D Methanol D->E

Caption: Workflow for Route 1: Direct Esterification.

Route2_Workflow A Methyl 3-amino-4- methylbenzoate C Diazonium Salt Intermediate A->C Diazotization B NaNO₂ / HCl (0-5°C) B->C E Methyl 3-Chloro-4- methylbenzoate C->E Sandmeyer Rxn D Copper(I) Chloride (CuCl) D->E

Caption: Workflow for Route 2: Sandmeyer Reaction.

Comparison_Logic Start Select Synthesis Route for This compound Yield Is Highest Yield & Simplicity Critical? Start->Yield Cost Is Starting Material Cost the Priority? Safety Can Diazonium Salt Protocols be Handled? Cost->Safety No Route3 Route 3: From p-Toluidine (Not Recommended) Cost->Route3 Yes Yield->Cost No Route1 Route 1: Direct Esterification Yield->Route1 Yes Safety->Route1 No Route2 Route 2: Sandmeyer Reaction Safety->Route2 Yes

Caption: Decision logic for selecting a synthetic route.

Conclusion and Recommendation

The optimal synthetic route to this compound is highly dependent on the scale of production and the availability of starting materials.

  • For laboratory-scale synthesis and rapid access to the material , where cost is less of a concern than time and simplicity, Route 1 (Direct Esterification) is the superior choice. Its high yield and straightforward procedure make it ideal for research and development purposes, provided the starting carboxylic acid is readily available.

  • For industrial-scale or pilot-plant production , where raw material costs are a significant driver of the final product price, Route 2 (Sandmeyer Reaction) is the most pragmatic and economically sound approach. While it involves handling potentially hazardous diazonium intermediates, the process is well-established in the industry and utilizes cheaper, more fundamental building blocks, leading to a lower overall cost per kilogram.

Route 3 (Multi-step from p-Toluidine) is not recommended for practical synthesis of this target molecule due to its excessive length, low overall yield, and high processing costs. It highlights the importance of minimizing step count in process chemistry to achieve economic viability.

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A Comparative Guide to the Environmental Impact Assessment of Methyl 3-Chloro-4-methylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of synthetic routes for Methyl 3-Chloro-4-methylbenzoate, a key intermediate in the pharmaceutical and agrochemical industries. We will dissect two distinct methodologies—a traditional route and a greener, catalytic alternative—to provide researchers, scientists, and drug development professionals with a framework for evaluating and mitigating the environmental footprint of crucial chemical syntheses. Our focus extends beyond mere procedural steps to the underlying principles of green chemistry, offering a robust, data-driven comparison to inform more sustainable laboratory and industrial practices.

The Imperative for Greener Synthesis

The synthesis of aromatic compounds, foundational to countless commercial products, has traditionally relied on processes that generate significant chemical waste and consume large amounts of energy. As regulatory scrutiny and corporate sustainability goals intensify, the need for cleaner, more efficient chemical production has become paramount. Methodologies like Life Cycle Assessment (LCA) are now critical tools for quantifying the environmental impact of a chemical process from cradle to grave, considering factors like raw material extraction, energy consumption, and waste generation. This guide applies these principles to the synthesis of this compound, offering a practical comparison of environmental performance.

Part 1: Comparative Synthesis Methodologies

We will evaluate two plausible synthetic pathways starting from 2-chloro-4-methyltoluene. The traditional approach employs stoichiometric reagents, while the modern alternative leverages catalytic processes to enhance efficiency and reduce waste.

Route 1: Traditional Synthesis via Stoichiometric Oxidation

This conventional pathway involves three main steps: side-chain chlorination, oxidation of the resulting benzyl chloride to a carboxylic acid, and finally, Fischer esterification.

  • Side-Chain Chlorination: Free-radical chlorination of 2-chloro-4-methyltoluene using a reagent like N-Chlorosuccinimide (NCS) under UV light or with a radical initiator.

  • Oxidation: The resulting 3-chloro-4-(chloromethyl)toluene is oxidized to 3-Chloro-4-methylbenzoic acid using a strong, stoichiometric oxidant such as potassium permanganate (KMnO₄). This method is effective but notoriously inefficient in terms of atom economy and produces significant manganese dioxide (MnO₂) waste.

  • Esterification: The carboxylic acid is converted to the final methyl ester via Fischer esterification, using an excess of methanol and a strong acid catalyst like sulfuric acid (H₂SO₄).

This pathway, while reliable, is fraught with environmental liabilities, including the use of hazardous reagents and the generation of substantial inorganic waste.

Route 2: A Greener Catalytic Approach

This alternative route seeks to improve upon the traditional method by incorporating catalytic steps to minimize waste and energy usage.

  • Side-Chain Oxidation: Direct catalytic oxidation of the methyl group on 2-chloro-4-methyltoluene to a carboxylic acid. This can be achieved using a composite catalyst, such as one containing cobalt and manganese salts, with air or oxygen as the terminal oxidant. This approach avoids the use of halogenated intermediates and stoichiometric heavy-metal oxidants.

  • Solid Acid Catalyzed Esterification: The resulting 3-Chloro-4-methylbenzoic acid is then esterified using a recyclable solid acid catalyst (e.g., a sulfated zirconia or a functionalized resin) instead of corrosive sulfuric acid. This simplifies product purification, eliminates the need for neutralization of a strong acid, and allows for catalyst reuse, aligning with circular economy principles.

This catalytic route represents a significant step towards a more sustainable synthesis, primarily by improving atom economy and drastically reducing inorganic waste.

Part 2: Quantitative Environmental Impact Assessment

To objectively compare these two routes, we employ established green chemistry metrics: Atom Economy and the Environmental Factor (E-Factor).

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product.

  • E-Factor: A practical metric defined as the total mass of waste produced divided by the mass of the product. An ideal E-factor is 0.

MetricRoute 1: Traditional SynthesisRoute 2: Greener Catalytic SynthesisAnalysis
Key Reagents NCS, KMnO₄, H₂SO₄, MethanolCo/Mn Catalyst, O₂ (from air), Solid Acid Catalyst, MethanolRoute 2 avoids hazardous and waste-generating stoichiometric reagents like KMnO₄.
Solvents CCl₄ (for chlorination), Water, MethanolAcetic Acid (for oxidation), MethanolRoute 2 can potentially be run with fewer harmful solvents, especially avoiding chlorinated solvents.
Atom Economy (AE) Low (~35-45%)High (>80%)The poor atom economy of the KMnO₄ oxidation step significantly penalizes Route 1. Catalytic oxidation incorporates oxygen from the air, maximizing atom economy.
E-Factor (Est.) High (>20)Low (<5)The massive amount of MnO₂ waste from Route 1 leads to a very high E-Factor. Route 2 primarily produces water as a byproduct, resulting in a much lower E-Factor.
Energy Input High (Requires UV irradiation, heating for oxidation and reflux for esterification)Moderate (Requires heating for oxidation and esterification, but may be at lower temperatures)Catalytic processes are often more energy-efficient than stoichiometric reactions requiring harsh conditions.
Waste Stream MnO₂ sludge, chlorinated solvent waste, acidic/basic aqueous wasteWater, dilute acetic acid, recoverable catalystsThe waste from Route 1 is voluminous and contains heavy metals, requiring specialized disposal. The waste from Route 2 is significantly cleaner and catalysts can be recycled.

Assumptions: Calculations are based on idealized stoichiometry and estimated yields. E-Factor estimates include solvent losses and workup materials.

Part 3: Visualization of Synthetic Pathways

The diagrams below illustrate the logical flow of each synthetic route, highlighting the reduction in complexity and waste generation in the greener pathway.

Synthetic_Pathways cluster_0 Route 1: Traditional Synthesis cluster_1 Route 2: Greener Catalytic Synthesis T1 2-Chloro-4- methyltoluene I1 3-Chloro-4- (chloromethyl)toluene T1->I1 NCS, AIBN, CCl4, UV I2 3-Chloro-4- methylbenzoic Acid I1->I2 1. KMnO4, H2O 2. HCl (aq) P1 Methyl 3-Chloro-4- methylbenzoate I2->P1 MeOH, H2SO4 (catalytic) T2 2-Chloro-4- methyltoluene I3 3-Chloro-4- methylbenzoic Acid T2->I3 O2 (air), Co/Mn catalyst, Acetic Acid P2 Methyl 3-Chloro-4- methylbenzoate I3->P2 MeOH, Solid Acid Catalyst

Caption: Comparison of Traditional vs. Greener Synthetic Routes.

EIA_Workflow A Define Synthesis Routes (e.g., Traditional vs. Green) B Identify All Inputs (Reagents, Solvents, Energy) A->B C Identify All Outputs (Product, Byproducts, Waste) A->C D Calculate Green Metrics (Atom Economy, E-Factor) B->D E Assess Hazards (Toxicity, Flammability, Reactivity) B->E C->D C->E F Compare Routes & Quantify Environmental Impact D->F E->F G Select & Optimize Most Sustainable Route F->G

Caption: General Workflow for Environmental Impact Assessment.

Part 4: Experimental Protocols

The following protocols are representative procedures for the synthesis of 3-Chloro-4-methylbenzoic acid, the key intermediate. These are designed to be self-validating, with clear steps for reaction, workup, and purification.

Protocol 1: Traditional Oxidation with Potassium Permanganate

Objective: To synthesize 3-Chloro-4-methylbenzoic acid from 3-chloro-4-(chloromethyl)toluene via oxidation.

Materials:

  • 3-chloro-4-(chloromethyl)toluene (1 equiv.)

  • Potassium permanganate (KMnO₄) (3 equiv.)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-(chloromethyl)toluene and water.

  • Oxidation: Heat the mixture to reflux. Add potassium permanganate portion-wise over 2-3 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Monitoring: Continue heating at reflux for an additional 4-6 hours or until TLC analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ sludge. Caution: The MnO₂ sludge must be handled as hazardous waste.

  • Quenching: To the filtrate, add sodium sulfite to destroy any excess permanganate.

  • Acidification: Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate of 3-Chloro-4-methylbenzoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Protocol 2: Greener Catalytic Oxidation

Objective: To synthesize 3-Chloro-4-methylbenzoic acid from 2-chloro-4-methyltoluene using a catalytic system and molecular oxygen.

Materials:

  • 2-chloro-4-methyltoluene (1 equiv.)

  • Cobalt(II) acetate tetrahydrate (0.5 mol%)

  • N-Hydroxyphthalimide (NHPI) or similar co-catalyst (5 mol%)

  • Acetic acid (solvent)

  • Pressurized oxygen or air supply

Procedure:

  • Reaction Setup: Charge a pressure-rated reactor equipped with a gas inlet, pressure gauge, and mechanical stirrer with 2-chloro-4-methyltoluene, cobalt(II) acetate, the co-catalyst, and glacial acetic acid.

  • Oxidation: Seal the reactor, purge with oxygen, and then pressurize to the desired pressure (e.g., 1 atm O₂). Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the excess pressure.

  • Isolation: Remove the acetic acid solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3-Chloro-4-methylbenzoic acid. Further purification can be achieved by recrystallization. The aqueous layer containing the catalyst can be treated for catalyst recovery.

Conclusion and Future Outlook

This comparative guide demonstrates a clear environmental advantage for the catalytic synthesis of this compound over traditional stoichiometric methods. The greener route offers significantly higher atom economy, a drastically lower E-Factor, and avoids the use of hazardous reagents and the generation of heavy metal waste. By integrating green chemistry principles and quantitative impact assessments early in the development process, researchers and chemical manufacturers can design synthetic pathways that are not only efficient and economical but also environmentally responsible. The future of chemical synthesis lies in the continued development and adoption of catalytic technologies that minimize our impact on the planet.

References

  • Ishii, Y., et al. (1997). A novel catalytic system for the oxidation of alkylbenzenes with molecular oxygen under normal pressure and temperature by N-hydroxyphthalimide combined with Co(OAc)₂. The Journal of Organic Chemistry. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of Methyl 3-Chloro-4-methylbenzoate (CAS No. 56525-63-4). The protocols herein are designed to ensure the safety of laboratory personnel and maintain strict environmental compliance. The core principle for this compound is recognizing its identity as a halogenated organic compound , which dictates its entire waste management lifecycle.

Hazard Profile and Immediate Safety Precautions

Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. It is classified as an irritant and is harmful if ingested.[1][2] Adherence to proper Personal Protective Equipment (PPE) is non-negotiable.

Table 1: GHS Classification and Safety Precautions for this compound

Hazard Class & Statement GHS Pictogram Required Safety Precautions & PPE
H315: Causes skin irritation Warning Gloves: Wear chemical-resistant nitrile rubber gloves. Inspect for tears or degradation before each use.[1][3]
H319: Causes serious eye irritation Warning Eye Protection: Use safety glasses with side shields or a face shield, approved under standards like NIOSH or EN 166(EU).[1][4]
H335: May cause respiratory irritation Warning Ventilation & Respiratory: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

| Combustible Liquid | Warning | Engineering Controls: Keep away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[1][7] |

Source: GHS classification data synthesized from PubChem.[2]

The Core Principle: Segregation of Halogenated Waste

This compound contains a carbon-halogen bond (C-Cl), placing it in the regulatory category of Halogenated Organic Compounds (HOCs) .[8][9] This is the single most important factor determining its disposal pathway.

The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs, prohibiting their disposal in landfills due to their potential to persist in the environment and contaminate soil and groundwater.[9][10][11]

The Causality Behind Segregation:

  • Regulatory Compliance: Mixing halogenated and non-halogenated waste streams renders the entire volume subject to the strictest regulations, significantly increasing disposal costs.[12]

  • Disposal Technology: The required disposal method for halogenated waste is high-temperature incineration.[10][11] This process effectively breaks the stable carbon-halogen bonds. Non-halogenated solvents, by contrast, can often be recycled or recovered via solvent reclamation, a much more cost-effective and environmentally preferable option.[12]

Therefore, you must always collect this compound waste in a container designated exclusively for halogenated organic waste .[8][12]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for waste management, from collection to final disposal.

Step 1: Waste Container Preparation and Labeling
  • Select a Compatible Container: Use a clean, dry container made of a material compatible with this compound. The original manufacturer's container is often a suitable choice.[12]

  • Affix a Hazardous Waste Label: Attach your institution's official hazardous waste label to the container before adding any waste.

  • Complete the Label:

    • Clearly write the full chemical name: "This compound ". Do not use abbreviations.

    • Mark the container as "Halogenated Organic Waste ".

    • List all constituents and their approximate percentages.

    • Fill in the date the first drop of waste is added.

Step 2: Waste Collection and Storage
  • Transfer Waste Carefully: When transferring the chemical to the waste container, do so inside a chemical fume hood to minimize inhalation exposure.

  • Keep Container Sealed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[5][6][13] This prevents the release of vapors.

  • Proper Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area must be in a cool, dry, well-ventilated location, away from heat sources and incompatible materials like strong oxidizing agents.[3][7]

Step 3: Arranging for Final Disposal
  • Do Not Dispose On-Site: Never attempt to dispose of this chemical via the sanitary sewer system or by evaporation.[1][14] Discharge into the environment must be avoided.[4]

  • Contact EHS: Once the waste container is full (no more than 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[15] They will ensure the waste is transported to a fully permitted treatment, storage, and disposal facility (TSDF) for proper incineration.[15]

G start Start: Waste Generation (this compound) check_halogen Does the molecule contain a Halogen (Cl, F, Br, I)? start->check_halogen halogen_container Segregate into a dedicated 'HALOGENATED ORGANIC WASTE' container. check_halogen->halogen_container YES (Contains Chlorine) non_halogen_container Use 'NON-HALOGENATED ORGANIC WASTE' container. check_halogen->non_halogen_container NO yes_path YES (Contains Chlorine) no_path NO label_container Label container with full chemical name and hazards. halogen_container->label_container non_halogen_container->label_container seal_store Keep container sealed. Store in designated satellite area. label_container->seal_store contact_ehs Contact EHS for disposal via high-temperature incineration. seal_store->contact_ehs

Emergency Procedures and Spill Management

Accidents require immediate and correct responses to mitigate harm.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Seek medical attention if symptoms occur.[6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Spill Cleanup Protocol
  • Minor Spills (within a fume hood):

    • Ensure PPE is worn.

    • Contain the spill and absorb it with an inert, non-combustible material such as sand, vermiculite, or earth.[5][16]

    • Carefully collect the absorbent material and spilled substance using non-sparking tools.

    • Place the collected waste into your labeled halogenated hazardous waste container for disposal.[5]

  • Major Spills (outside a fume hood or large volume):

    • Evacuate all personnel from the immediate area.

    • Alert others and restrict access to the area.

    • If safe to do so, remove ignition sources and increase ventilation.

    • Contact your institution's emergency response team or EHS department immediately.[16]

Disposal of Empty Containers

Chemical residues in "empty" containers can still pose a hazard.

  • Triple Rinse Procedure: For containers that held this compound, the first rinse must be collected and disposed of as halogenated hazardous waste.[13]

  • Rinsate Collection: Pour a small amount of a suitable solvent (e.g., acetone or ethanol) into the container, cap and swirl it to dissolve any residue, and then pour the rinsate into the designated halogenated waste container.

  • Container Defacing: After appropriate rinsing, deface or remove the original label and mark the container as "EMPTY" before recycling or discarding according to your facility's specific policies.

References

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A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-Chloro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like Methyl 3-Chloro-4-methylbenzoate (CAS: 56525-63-4) requires more than just following a checklist; it demands a comprehensive understanding of the material's hazard profile to implement a robust, multi-barrier safety strategy. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.

Hazard Profile Analysis: The "Why" Behind the Precautions

Understanding the specific risks associated with this compound is the foundation of an effective safety plan. The Globally Harmonized System (GHS) provides a clear classification of its potential hazards.[1]

Hazard ClassificationGHS CategoryHazard StatementPractical Implication for the Researcher
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][2][3]Direct contact can lead to redness, inflammation, or dermatitis. This necessitates a reliable barrier between the chemical and your skin at all times.
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation[1][2][3][4]Splashes or contact with vapors/dust can cause significant, potentially painful irritation. Robust eye protection is non-negotiable.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][2][4]Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and discomfort. This mandates the use of engineering controls to minimize airborne exposure.

The designated signal word for this compound is "Warning" .[1][3] This profile dictates that our primary goals are to prevent skin and eye contact and to eliminate the possibility of inhalation.

The Core Protective Ensemble: A Multi-Barrier Approach

Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a potential hazard. However, it should always be used in conjunction with engineering and administrative controls.

Primary Barrier: Engineering Controls

Before any PPE is selected, the workspace itself must be optimized for safety.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical step in mitigating respiratory exposure.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2][5]

  • Safety Stations: Confirm the location and functionality of eyewash stations and safety showers before beginning work.[5]

Secondary Barrier: Personal Protective Equipment (PPE)

The appropriate PPE provides direct protection. The selection should be based on a risk assessment of the specific procedure being performed.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids Chemical safety gogglesNitrile glovesLab coatNot required if performed in a fume hood.
Solution Preparation/Transfers Chemical safety goggles and face shield (due to splash risk)Nitrile gloves (double-gloving recommended)Chemical-resistant apron over a lab coatNot required if performed in a fume hood.
Large-Scale Operations or Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant coverallsAir-purifying respirator with appropriate cartridges may be necessary if aerosolization is significant or ventilation is compromised.[2][6]

Detailed PPE Specifications:

  • Eye and Face Protection: Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] Standard safety glasses are insufficient; chemical splash goggles are the minimum requirement. A face shield should be worn over goggles during any task with a heightened risk of splashing.[6][7]

  • Hand Protection: Nitrile gloves are suitable for protection against incidental splashes.[8] Always inspect gloves for tears or holes before use. For prolonged contact or immersion, consult glove manufacturer data for materials with high resistance to aromatic esters. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Body Protection: A clean, flame-resistant lab coat, buttoned completely, is mandatory. For larger quantities or tasks with a high splash potential, supplement with a chemical-resistant apron.

  • Respiratory Protection: Use is reserved for non-routine or emergency situations. If required, a NIOSH/MSHA-approved respirator must be used as part of a comprehensive respiratory protection program that includes fit testing and training.[2]

Procedural Blueprint for Safe Handling

A systematic workflow minimizes error and ensures safety is integrated into the scientific process.

Step 1: Pre-Handling Checklist

  • Verify the location and accessibility of the Safety Data Sheet (SDS) for this compound.[2][9]

  • Confirm the chemical fume hood has a current certification sticker.

  • Inspect all PPE for damage (cracks in goggles, holes in gloves, etc.).

  • Prepare your work area within the fume hood, covering the surface with absorbent, disposable bench paper.

  • Designate a specific area for hazardous waste collection.

Step 2: Donning PPE The sequence is critical to prevent cross-contamination.

  • Lab Coat

  • Goggles and/or Face Shield

  • Gloves (pulled over the cuffs of the lab coat)

Step 3: The Handling Workflow

  • Perform all manipulations at least 6 inches inside the fume hood sash.

  • Use tools (spatulas, scoops) appropriate for the quantity being handled to minimize dust generation.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers of this compound tightly sealed when not in immediate use.[2][5]

Step 4: Doffing and Disposal of PPE This sequence is designed to protect you from any contamination on the exterior of your PPE.

  • Remove gloves first, using a method that avoids touching the outside of the glove with bare skin.

  • Remove lab coat, turning it inside out as it is removed.

  • Remove face shield and goggles.

  • Wash hands thoroughly with soap and water.[2][9]

  • Dispose of all contaminated disposable PPE (gloves, bench paper) in the designated hazardous waste container.[2][10]

Emergency Protocols & Decontamination

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action is crucial.

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Management Workflow

The following workflow outlines the decision-making process for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs assess Assess Spill Size & Risk (Is it minor and containable?) start->assess minor_spill Minor Spill Procedure assess->minor_spill  Yes major_spill Major Spill Procedure assess->major_spill  No ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat/Apron) minor_spill->ppe alert Alert Colleagues & EH&S Immediately major_spill->alert evacuate Evacuate Area & Restrict Access alert->evacuate contain Contain & Absorb Spill (Use inert absorbent material) ppe->contain collect Collect & Package Waste (Seal in labeled container) contain->collect decon Decontaminate Area & Equipment collect->decon end Procedure Complete decon->end

Caption: Workflow for spill response to a this compound incident.

Waste Disposal: Completing the Lifecycle Safely

Proper disposal is a critical final step.

  • All this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, glassware), must be treated as hazardous waste.[11]

  • Collect waste in clearly labeled, sealed containers that are compatible with the chemical.

  • Never mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10] Consult your EH&S department for specific institutional procedures.

By integrating this comprehensive safety and handling protocol into your daily operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Generic Supplier. Methyl 3-chloro-4-hydroxybenzoate - SAFETY DATA SHEET. (2024-03-30). [Link]

  • PubChem. 3-Chloro-4-methylbenzoic Acid. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12). [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. (2021-09). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. (2024-01-11). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - METHYL BENZOATE. (2009-02). [Link]

Sources

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